Panduratin
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2,6-dihydroxy-4-methoxyphenyl)-[3-methyl-2-(3-methylbut-2-enyl)-6-phenylcyclohex-3-en-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O4/c1-16(2)10-12-20-17(3)11-13-21(18-8-6-5-7-9-18)24(20)26(29)25-22(27)14-19(30-4)15-23(25)28/h5-11,14-15,20-21,24,27-28H,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDZCXVWCFJAKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C(C1CC=C(C)C)C(=O)C2=C(C=C(C=C2O)OC)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Panduratin A: A Multi-Faceted Inhibitor of Cancer Cell Proliferation and Survival
A Technical Guide on the Molecular Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panduratin A, a natural chalcone (B49325) isolated from the rhizomes of Boesenbergia pandurata (fingerroot), has emerged as a promising candidate in cancer chemoprevention and therapy. This document provides a comprehensive technical overview of the molecular mechanisms through which this compound A exerts its anticancer effects. Extensive in vitro and in vivo studies have demonstrated its ability to induce apoptosis, trigger cell cycle arrest, and inhibit metastasis and angiogenesis across a range of cancer cell types. This guide synthesizes the current understanding of its mechanism of action, presenting key quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways involved.
Introduction
The search for novel, effective, and less toxic anticancer agents has led to the exploration of natural products with therapeutic potential. This compound A, a cyclohexenyl chalcone, has garnered significant attention for its potent anti-inflammatory, antioxidant, and anticancer properties.[1][2] This technical guide delves into the core mechanisms by which this compound A combats cancer, focusing on its influence on apoptosis, cell cycle progression, and key signaling cascades that govern cancer cell proliferation and survival.
Cytotoxicity and Proliferation Inhibition
This compound A exhibits significant cytotoxic effects against a variety of cancer cell lines, often with a notable selectivity for cancer cells over normal cells.[3][4][5] The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in numerous studies, highlighting its efficacy in inhibiting cancer cell growth.
Quantitative Data: IC50 Values of this compound A in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| Colon Cancer | HT-29 | 28 | Not Specified | [6] |
| Breast Cancer | MCF-7 | 15 | 24 | [3] |
| MCF-7 | 11.5 | 48 | [3] | |
| T47D | 17.5 | 24 | [3] | |
| T47D | 14.5 | 48 | [3] | |
| Prostate Cancer | PC3 | 13.5 - 14 | Not Specified | [4] |
| DU145 | 13.5 - 14 | Not Specified | [4] | |
| Lung Cancer | A549 (wild-type EGFR) | 10.8 (4.4 µg/mL) | Not Specified | [7][8] |
| A549 (wild-type EGFR) | 6.03 µg/mL | Not Specified | [9][10] | |
| H1975 (mutant EGFR) | 5.58 µg/mL | Not Specified | [9][10] | |
| Pancreatic Cancer | PANC-1 | 1.6 | Not Specified | [11] |
Note: IC50 values can vary depending on the specific experimental conditions.
Induction of Apoptosis: A Primary Mechanism of Action
A predominant mechanism by which this compound A eliminates cancer cells is through the induction of apoptosis, or programmed cell death. This process is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Intrinsic Apoptotic Pathway
This compound A has been shown to modulate the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, it increases the Bax:Bcl-2 ratio, which leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm.[3][4] This, in turn, activates a cascade of caspases, the executioners of apoptosis.
-
Key Molecular Events:
Extrinsic Apoptotic Pathway
In some cancer cell types, such as prostate cancer cells, this compound A has been observed to upregulate death receptors like Fas and TNF-related apoptosis-inducing ligand (TRAIL).[4][13] The engagement of these receptors by their respective ligands initiates a signaling cascade that activates caspase-8, which can then directly activate executioner caspases or cleave Bid to amplify the mitochondrial apoptotic signal.[3][4]
Signaling Pathway Diagram: this compound A-Induced Apoptosis
Caption: this compound A induces apoptosis via intrinsic and extrinsic pathways.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound A can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. The exact phase of arrest appears to be cell-type dependent.
-
G0/G1 Arrest: In breast cancer cells (MCF-7), this compound A induces G0/G1 phase arrest.[3] This is accompanied by the upregulation of cyclin-dependent kinase inhibitors (CKIs) p21WAF1/Cip1 and p27Kip1, and the downregulation of cyclin D1 and CDK4.[3][14]
-
G2/M Arrest: In androgen-independent prostate cancer cells (PC3 and DU145) and non-small cell lung cancer cells (A549), this compound A causes a G2/M phase arrest.[4][7][13] This is associated with the induction of p21WAF1/Cip1 and p27Kip1, and a decrease in the levels of CDKs 2, 4, and 6, and cyclins D1 and E.[4][15]
Signaling Pathway Diagram: this compound A-Induced Cell Cycle Arrest
References
- 1. mdpi.com [mdpi.com]
- 2. inajcc.com [inajcc.com]
- 3. This compound A Inhibits Cell Proliferation by Inducing G0/G1 Phase Cell Cycle Arrest and Induces Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis and cell cycle arrest by a chalcone this compound A isolated from Kaempferia pandurata in androgen-independent human prostate cancer cells PC3 and DU145 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound A, a Possible Inhibitor in Metastasized A549 Cells through Inhibition of NF-Kappa B Translocation and Chemoinvasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis by this compound A isolated from Kaempferia pandurata in human colon cancer HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound A Inhibits the Growth of A549 Cells through Induction of Apoptosis and Inhibition of NF-KappaB Translocation | MDPI [mdpi.com]
- 8. This compound A inhibits the growth of A549 cells through induction of apoptosis and inhibition of NF-kappaB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound A from Boesenbergia rotunda Effectively Inhibits EGFR/STAT3/Akt Signaling Pathways, Inducing Apoptosis in NSCLC Cells with Wild-Type and T790M Mutations in EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 12. This compound A, a possible inhibitor in metastasized A549 cells through inhibition of NF-kappa B translocation and chemoinvasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. This compound A Inhibits Cell Proliferation by Inducing G0/G1 Phase Cell Cycle Arrest and Induces Apoptosis in Breast Cancer Cells -Biomolecules & Therapeutics | 학회 [koreascience.kr]
- 15. academic.oup.com [academic.oup.com]
Unveiling the Therapeutic Potential of Panduratin A: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panduratin A, a chalcone (B49325) derivative isolated from the rhizomes of Boesenbergia rotunda (fingerroot), has emerged as a promising natural compound with a wide spectrum of biological activities.[1][2] This technical guide provides an in-depth overview of the multifaceted pharmacological effects of this compound A, with a focus on its anti-cancer, anti-inflammatory, anti-viral, anti-bacterial, and anti-angiogenic properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms.
Anti-Cancer Activities
This compound A has demonstrated significant cytotoxic effects against a variety of cancer cell lines, including non-small cell lung cancer (NSCLC), breast cancer, pancreatic cancer, and prostate cancer.[1][3][4][5][6] Its anti-cancer mechanisms are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways that drive tumor growth and survival.[1][7]
Quantitative Data on Anti-Cancer Activity
| Biological Activity | Cell Line | Assay | Result (IC₅₀) | Reference(s) |
| Cytotoxicity | A549 (NSCLC, wild-type EGFR) | MTT Assay | 6.03 ± 0.21 µg/mL | [3] |
| Cytotoxicity | H1975 (NSCLC, mutant EGFR) | MTT Assay | 5.58 ± 0.15 µg/mL | [3] |
| Cytotoxicity | MCF-7 (Breast Cancer) | MTT Assay | 15 µM (24h), 11.5 µM (48h) | [7] |
| Cytotoxicity | T47D (Breast Cancer) | MTT Assay | 17.5 µM (24h), 14.5 µM (48h) | [7] |
| Cytotoxicity | PANC-1 (Pancreatic Cancer) | Cytotoxicity Assay | 1.6 µM (nutrient-deprived) | [5] |
| Cytotoxicity | PC3 (Prostate Cancer) | Cell Growth Assay | 13.5-14 µM | [6] |
| Cytotoxicity | DU145 (Prostate Cancer) | Cell Growth Assay | 13.5-14 µM | [6] |
| Selective Cytotoxicity | HUVECs | MTT Assay | 6.91 ± 0.85 µM | [8] |
Signaling Pathways in Anti-Cancer Activity
This compound A exerts its anti-cancer effects by modulating several critical signaling pathways. In NSCLC cells, it has been shown to inhibit the phosphorylation of EGFR, STAT3, and Akt, thereby promoting apoptosis.[3][9] In pancreatic cancer cells, this compound A inhibits the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, particularly under nutrient-starved conditions.[5] Furthermore, in breast cancer, this compound A induces G0/G1 phase cell cycle arrest by upregulating p21WAF1/Cip1 and p27Kip1 and downregulating CDK4 and cyclin D1.[4][7]
Experimental Protocols
-
Cell Seeding: Seed cancer cells (e.g., A549, H1975, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound A and incubate for the desired time period (e.g., 24 or 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.[10][11]
-
Cell Treatment: Treat cells with different concentrations of this compound A for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined.[12]
Anti-Inflammatory Activities
This compound A exhibits potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators and modulating inflammatory signaling pathways.[12][13][14]
Quantitative Data on Anti-Inflammatory Activity
| Biological Activity | Cell Line/Model | Assay | Result (IC₅₀) | Reference(s) |
| Nitric Oxide (NO) Inhibition | RAW264.7 Macrophages | Griess Assay | 0.175 µM | [12][15] |
| Prostaglandin E₂ (PGE₂) Inhibition | RAW264.7 Macrophages | EIA | 0.0195 µM | [12][15] |
Signaling Pathways in Anti-Inflammatory Activity
The anti-inflammatory properties of this compound A are primarily attributed to its ability to suppress the NF-κB signaling pathway.[12][13] It inhibits the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory genes like iNOS and COX-2.[12][15] Additionally, in models of colitis, this compound A has been shown to enhance the expression of Nrf2 and HO-1, key components of the antioxidant response pathway.[14]
Experimental Protocols
-
Cell Culture: Culture RAW264.7 macrophages in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of this compound A for 2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Reaction: Mix 100 µL of the cell culture supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).
-
Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined using a sodium nitrite standard curve.[7]
Anti-Viral and Anti-Bacterial Activities
This compound A has demonstrated notable activity against various pathogens, including viruses and bacteria.
Quantitative Data on Anti-Viral and Anti-Bacterial Activity
| Biological Activity | Pathogen | Assay | Result | Reference(s) |
| Anti-Viral | SARS-CoV-2 | Plaque Reduction Assay | IC₅₀: 0.8-1.6 µM | [16] |
| Cytotoxicity | iPSC-Cardiomyocytes | MTT Assay | CC₅₀: 10.09 µM | [16] |
| Anti-Bacterial | Enterococci (clinical isolates) | Broth Microdilution | MIC: 2 µg/mL, MBC: 8 µg/mL | [17] |
| Anti-Bacterial | Staphylococcus (clinical isolates) | Broth Microdilution | MIC₉₀: 1 µg/mL | [18] |
| Anti-Bacterial | Propionibacterium acnes | Broth Microdilution | MIC: 2 µg/mL, MBC: 4 µg/mL | [19] |
| Anti-Biofilm | Multi-species oral biofilms | Crystal Violet Assay | >50% inhibition at 8 x MIC | [11] |
Experimental Protocols
-
Cell Seeding: Seed Vero E6 cells in a 6-well plate and grow to confluence.
-
Virus-Compound Incubation: Incubate SARS-CoV-2 with serial dilutions of this compound A for 1 hour at 37°C.
-
Infection: Infect the Vero E6 cell monolayers with the virus-compound mixture for 1 hour.
-
Overlay: Remove the inoculum and overlay the cells with a medium containing 1.2% methylcellulose.
-
Incubation: Incubate the plates for 3-5 days at 37°C.
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet to visualize and count the plaques. The IC₅₀ is the concentration that reduces the plaque number by 50%.[1][20]
-
Preparation: Prepare serial twofold dilutions of this compound A in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound A that completely inhibits visible bacterial growth.
-
MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar (B569324) plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[17][18]
Anti-Angiogenic and Antioxidant Activities
This compound A has also been shown to inhibit angiogenesis, the formation of new blood vessels, a critical process in tumor growth and metastasis.[8][10][21][22] Additionally, it possesses antioxidant properties.
Quantitative Data on Anti-Angiogenic and Antioxidant Activity
| Biological Activity | Model System | Assay | Result | Reference(s) |
| Anti-Angiogenesis | HUVECs | Proliferation Assay | IC₅₀: 6.91 ± 0.85 µM | [8][10] |
| Antioxidant | In vitro | DPPH Radical Scavenging | Significant activity | [8] |
Experimental Workflows
Experimental Protocols
-
Preparation: Mix Matrigel with heparin, with or without a pro-angiogenic factor (e.g., bFGF or VEGF), and the test compound (this compound A).
-
Injection: Subcutaneously inject the Matrigel mixture into the flank of mice.
-
Incubation: Allow the Matrigel to form a solid plug in vivo for a specified period (e.g., 7-14 days).
-
Harvesting and Analysis: Excise the Matrigel plugs and quantify angiogenesis by measuring the hemoglobin content or by histological analysis of blood vessel infiltration.[18][23]
-
Embryo Collection: Collect fertilized zebrafish embryos.
-
Treatment: Expose the embryos to different concentrations of this compound A in the embryo medium.
-
Incubation: Incubate the embryos for 24-48 hours.
-
Imaging and Quantification: Observe the development of intersegmental vessels (ISVs) in the trunk and sub-intestinal vessels (SIVs) using a fluorescence microscope (in transgenic lines expressing fluorescent proteins in endothelial cells). Quantify the extent of angiogenesis by measuring vessel length and branching.[9][24]
Isolation and Purification of this compound A
This compound A is typically isolated from the rhizomes of Boesenbergia rotunda. A general protocol involves:
-
Extraction: The dried and powdered rhizomes are extracted with a solvent such as ethanol or methanol.
-
Partitioning: The crude extract is then partitioned with immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate) to fractionate the components.
-
Chromatography: The fraction containing this compound A is subjected to various chromatographic techniques, such as silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC), for purification.
-
Characterization: The structure of the isolated this compound A is confirmed using spectroscopic methods like NMR and mass spectrometry.[4][13]
Conclusion
This compound A, a natural chalcone from Boesenbergia rotunda, exhibits a remarkable range of biological activities, making it a highly promising candidate for further investigation in drug discovery and development. Its potent anti-cancer, anti-inflammatory, anti-viral, anti-bacterial, and anti-angiogenic properties, supported by a growing body of scientific evidence, underscore its therapeutic potential. This technical guide provides a comprehensive summary of the current knowledge on this compound A, offering valuable data and methodologies to guide future research and facilitate its translation into clinical applications. Further studies, particularly in vivo efficacy and safety evaluations, are warranted to fully elucidate the therapeutic utility of this fascinating natural compound.
References
- 1. benchchem.com [benchchem.com]
- 2. nrfhh.com [nrfhh.com]
- 3. Efficient Simultaneous Isolation of Pinostrobin and this compound A from Boesenbergia rotunda Using Centrifugal Partition Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro and In Vivo Anti-Angiogenic Activities of this compound A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angiogenesis Assay for Live and Fixed Zebrafish Embryos/Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. merckmillipore.com [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The zebrafish/tumor xenograft angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of Panduratin A from Fingerroot: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panduratin A, a cyclohexenyl chalcone (B49325) derivative isolated from the rhizomes of fingerroot (Boesenbergia rotunda), has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of this compound A. It details advanced extraction and purification protocols, summarizes key quantitative data on its bioactivities, and elucidates its mechanisms of action through various signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Boesenbergia rotunda (L.) Mansf., commonly known as fingerroot, is a member of the ginger family (Zingiberaceae) and is widely used in traditional medicine and as a culinary spice in Southeast Asia.[1] The rhizomes of this plant are a rich source of bioactive secondary metabolites, with this compound A being one of the most significant compounds.[2] Extensive research has demonstrated that this compound A possesses a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3][4][5] This guide focuses on the technical aspects of isolating this compound A and characterizing its key biological functions.
Extraction and Isolation of this compound A
The efficient extraction and isolation of this compound A from fingerroot rhizomes are critical for its subsequent study and potential therapeutic application. Various methods have been developed, with a focus on optimizing yield and purity.
Optimized Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction is an efficient method for obtaining this compound A from dried fingerroot rhizomes.[6][7]
Experimental Protocol:
-
Sample Preparation: Dried rhizomes of B. rotunda are ground into a fine powder. A particle size of 125 μm has been shown to be optimal.[6][7]
-
Solvent Selection: n-hexane is an effective solvent for the selective extraction of this compound A, minimizing the co-extraction of other unwanted compounds.[6]
-
Extraction Conditions:
-
Procedure: a. One gram of the dried powder is placed in a test tube. b. 30 mL of n-hexane is added. c. The mixture is subjected to ultrasound treatment for 10 minutes. d. The resulting crude extract is filtered and the solvent is evaporated to yield the extract.
Pulse Electric Field (PEF) Assisted Extraction
Pulse Electric Field (PEF) extraction is another advanced method that has been shown to significantly improve the recovery of this compound A from fresh rhizomes.[8]
Experimental Protocol:
-
Sample Preparation: Fresh rhizomes of B. rotunda are macerated in 95% ethanol.[8]
-
PEF Treatment:
-
Procedure: a. The macerated fresh rhizomes are placed in 95% ethanol. b. The mixture is subjected to PEF treatment for 60 minutes. c. The extract is then collected and filtered for further purification.
Purification by Centrifugal Partition Chromatography (CPC)
Centrifugal Partition Chromatography is a highly efficient one-step method for the purification of this compound A from the crude extract.[6][7]
Experimental Protocol:
-
Sample Preparation: The crude n-hexane extract is dissolved in ethyl acetate (B1210297) before injection into the CPC system.[6]
-
Solvent System: A two-phase solvent system of n-hexane/methanol/water (5/3.4/1.6, v/v) is used.[6][7]
-
CPC Operation:
-
The CPC is operated in the ascending mode, where the upper phase (n-hexane rich) serves as the mobile phase.[6]
-
The crude extract is injected into the system.
-
Fractions are collected and monitored by UHPLC.
-
-
Outcome: This method can yield this compound A with a purity of up to 99.69%.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the extraction, purification, and biological activities of this compound A.
Table 1: Optimal Conditions and Yields for this compound A Extraction and Purification
| Parameter | Optimal Value | Yield/Purity | Reference |
| Ultrasound-Assisted Extraction | |||
| Particle Size | 125 µm | - | [6][7] |
| Solid-to-Liquid Ratio | 1:30 g/mL | - | [6][7] |
| Extraction Time | 10 min | - | [6][7] |
| Crude Extract Yield | - | 6.96 ± 0.07% | [6][7] |
| Centrifugal Partition Chromatography | |||
| This compound A Yield | - | 0.4 mg from 67 mg crude extract (57% yield) | [2][6] |
| This compound A Purity | - | 99.69% | [6][7] |
| Pulse Electric Field Extraction | |||
| This compound A Recovery | - | 143.4 ± 3.48 mg/kg | [8] |
Table 2: In Vitro Anticancer Activity of this compound A (IC50 Values)
| Cell Line | Cancer Type | IC50 Value | Reference |
| A549 | Non-small cell lung cancer | 6.03 ± 0.21 µg/mL | [9] |
| H1975 | Non-small cell lung cancer (EGFR mutant) | 5.58 ± 0.15 µg/mL | [9] |
| A549 | Non-small cell lung cancer | 4.4 µg/mL (10.8 µM) | [10][11] |
| MCF-7 | Breast cancer | 15 µM (24h), 11.5 µM (48h) | [12][13] |
| T47D | Breast cancer | 17.5 µM (24h), 14.5 µM (48h) | [12] |
| HT-29 | Colon adenocarcinoma | 6.56 µg/ml | [14][15] |
| PANC-1 | Pancreatic cancer (nutrient-deprived) | 1.6 µM | [16] |
Table 3: Antimicrobial and Antiviral Activity of this compound A
| Target | Activity | Value | Reference |
| Multi-species oral biofilms (S. mutans, S. sanguis, A. viscosus) | Minimum Inhibitory Concentration (MIC) | 1 µg/ml | [5][17] |
| Dengue-2 virus NS3 protease | Inhibitory Activity (Ki) | 25 µM | [4] |
| SARS-CoV-2 | 50% Inhibition Concentration (IC50) | 0.8–1.6 µM | [18] |
Biological Activities and Mechanisms of Action
Anticancer Activity
This compound A exhibits potent cytotoxic effects against a variety of cancer cell lines, including non-small cell lung cancer, breast cancer, and pancreatic cancer.[9][12][16] Its mechanisms of action are multifaceted and involve the modulation of key signaling pathways.
-
Induction of Apoptosis: this compound A induces apoptosis by inhibiting the phosphorylation of EGFR and its downstream effectors, STAT3 and Akt, in lung cancer cells.[9] In breast cancer cells, it triggers the mitochondrial-dependent apoptotic pathway, evidenced by an increased Bax:Bcl-2 ratio and activation of caspases 7, 8, and 9.[12][13]
-
Cell Cycle Arrest: It causes cell cycle arrest at the G0/G1 phase in breast cancer cells by downregulating cyclin D1 and CDK4, and inducing p21WAF1/Cip1 and p27Kip1.[12] In A549 lung cancer cells, it induces G2/M phase arrest.[10]
-
Inhibition of NF-κB Pathway: this compound A has been shown to inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, thereby suppressing the transcription of genes involved in cell proliferation and survival.[10]
-
Inhibition of PI3K/Akt/mTOR Pathway: In pancreatic cancer cells, especially under nutrient-deprived conditions, this compound A inhibits the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation.[16]
Anti-inflammatory Activity
This compound A demonstrates significant anti-inflammatory properties by targeting key inflammatory signaling pathways.
-
Inhibition of NF-κB Pathway: In various cell models, including microglial cells and endothelial cells, this compound A suppresses the NF-κB signaling pathway.[3][19][20] It prevents the degradation of IκB, thereby inhibiting the phosphorylation and nuclear translocation of NF-κB.[19] This leads to a reduction in the production of pro-inflammatory mediators such as IL-6, MCP-1, ICAM-1, and VCAM-1.[19][20]
-
Suppression of MAPK Pathway: In the context of periodontitis, this compound A has been shown to suppress osteoclastogenesis by controlling the MAPK signaling pathway in RAW 264.7 cells.[21] It also reduces the expression of inflammatory markers like interleukin-1β and matrix metalloproteinases (MMP-2, MMP-8) in human gingival fibroblasts by inhibiting the MAPK pathway.[21][22]
Antiviral Activity
This compound A has shown promise as an antiviral agent against several viruses.
-
Dengue Virus: It acts as a competitive inhibitor of the dengue virus serotype 2 (DENV-2) NS3 protease, an enzyme essential for viral replication, with a Ki value of 25 µM.[4]
-
SARS-CoV-2: this compound A has demonstrated antiviral activity against SARS-CoV-2 with an IC50 value in the low micromolar range.[18]
Antimicrobial Activity against Oral Pathogens
This compound A is effective against oral bacteria that contribute to dental plaque and biofilm formation. It exhibits a minimum inhibitory concentration (MIC) of 1 µg/ml against multi-species oral biofilms.[5][17] At concentrations slightly above the MIC, it shows bactericidal activity and can prevent and reduce biofilm formation.[5]
Visualizations: Workflows and Signaling Pathways
Conclusion
This compound A, isolated from Boesenbergia rotunda, is a promising natural compound with a wide array of pharmacological activities. The development of efficient extraction and purification methods, such as ultrasound-assisted extraction and centrifugal partition chromatography, has facilitated its detailed scientific investigation. The compelling preclinical data on its anticancer, anti-inflammatory, antiviral, and antimicrobial effects, supported by a growing understanding of its molecular mechanisms, positions this compound A as a strong candidate for further drug development. This technical guide provides a foundational resource for researchers to build upon in their efforts to harness the therapeutic potential of this remarkable natural product.
References
- 1. Boesenbergia rotunda: From Ethnomedicine to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Activity of this compound A against LPS-Induced Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory activity of cyclohexenyl chalcone derivatives and flavonoids of fingerroot, Boesenbergia rotunda (L.), towards dengue-2 virus NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of this compound A isolated from Kaempferia pandurata Roxb. against multi-species oral biofilms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Efficient Simultaneous Isolation of Pinostrobin and this compound A from Boesenbergia rotunda Using Centrifugal Partition Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound A Inhibits the Growth of A549 Cells through Induction of Apoptosis and Inhibition of NF-KappaB Translocation [mdpi.com]
- 11. This compound A inhibits the growth of A549 cells through induction of apoptosis and inhibition of NF-kappaB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound A Inhibits Cell Proliferation by Inducing G0/G1 Phase Cell Cycle Arrest and Induces Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound A Inhibits Cell Proliferation by Inducing G0/G1 Phase Cell Cycle Arrest and Induces Apoptosis in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticancer properties of this compound A isolated from Boesenbergia pandurata (Zingiberaceae) (2007) | Chandra Kirana | 81 Citations [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. This compound A Inhibits TNF Alpha-Stimulated Endothelial Cell Activation Through Suppressing the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Inhibitory Effects of this compound A on Periodontitis-Induced Inflammation and Osteoclastogenesis through Inhibition of MAPK Pathways In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the In Vitro Anti-Inflammatory Properties of Panduratin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro anti-inflammatory properties of Panduratin A, a cyclohexenyl chalcone (B49325) derivative isolated from Boesenbergia rotunda (fingerroot).[1] The document synthesizes key findings on its mechanisms of action, presents quantitative data from various studies, details common experimental protocols, and visualizes the cellular signaling pathways involved.
Executive Summary
This compound A has demonstrated potent anti-inflammatory effects across a range of in vitro models. Its primary mechanism involves the suppression of key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[2][3] This is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][4] The foundational mechanism for these effects is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[2][4][5] Furthermore, evidence suggests this compound A also modulates the mitogen-activated protein kinase (MAPK) signaling pathway.[6][7]
Inhibition of Key Inflammatory Mediators
This compound A exhibits strong, dose-dependent inhibitory effects on the production of critical pro-inflammatory molecules.
2.1 Nitric Oxide (NO) and Prostaglandin E2 (PGE2)
In macrophage cell lines such as RAW264.7, this compound A significantly curtails the production of NO and PGE2 when stimulated by lipopolysaccharide (LPS).[2][3] This inhibition is a direct result of the downregulation of iNOS and COX-2 enzyme expression.[2][8]
2.2 Pro-inflammatory Cytokines and Chemokines
This compound A effectively reduces the expression and release of several pro-inflammatory cytokines and chemokines in various cell types, including microglial cells and endothelial cells.[5][8] Studies have consistently shown a significant decrease in Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[1][9][10] In endothelial cells stimulated with TNF-α, this compound A also reduces the levels of IL-6 and the chemokine MCP-1.[5][11]
2.3 Adhesion Molecules
In the context of endothelial activation, an important factor in atherosclerosis, this compound A inhibits the expression of Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) on the surface of TNF-α-induced endothelial cells.[5][11] This leads to a reduction in monocyte adhesion to the endothelium.[5]
Quantitative Data Summary
The following tables summarize the quantitative data on the inhibitory effects of this compound A from various in vitro studies.
Table 1: Inhibitory Concentration (IC50) Values of this compound A
| Mediator | Cell Line | Stimulant | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| Nitric Oxide (NO) | RAW264.7 | LPS | 0.175 | [2][3] |
| Prostaglandin E2 (PGE2) | RAW264.7 | LPS | 0.0195 |[2][3] |
Table 2: Effects of this compound A on Pro-inflammatory Cytokine and Adhesion Molecule Expression
| Cell Line | Stimulant | Mediator | This compound A Conc. (µM) | Observed Effect | Reference |
|---|---|---|---|---|---|
| SIM-A9 Microglia | LPS | TNF-α, IL-1β, IL-6 | 0.1, 1, 5, 10, 50 | Dose-dependent reduction in mRNA expression and release | [1][8] |
| HUVEC | TNF-α | IL-6, MCP-1 | 2, 3, 4 | Dose-dependent reduction in production | [5][11] |
| HUVEC | TNF-α | ICAM-1, VCAM-1 | 2, 3, 4 | Dose-dependent inhibition of surface expression | [5][11] |
| HGF-1 | LPS | IL-1β, MMP-2, MMP-8 | Not Specified | Significant reduction in expression |[6][7] |
Table 3: Effects of this compound A on Anti-inflammatory Cytokines
| Cell Line | Stimulant | Mediator | This compound A Conc. (µM) | Observed Effect | Reference |
|---|
| SIM-A9 Microglia | LPS | IL-4, IL-10 | Not Specified | Increased mRNA expression and release |[1][8] |
Core Mechanism of Action: Signaling Pathway Modulation
The anti-inflammatory effects of this compound A are primarily attributed to its ability to interfere with key intracellular signaling cascades.
4.1 Inhibition of the NF-κB Pathway
The most well-documented mechanism of action for this compound A is the suppression of the NF-κB pathway.[2][4][5][8] In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[12] Upon stimulation by agents like LPS or TNF-α, IκBα is phosphorylated and subsequently degraded, allowing the NF-κB p50/p65 heterodimer to translocate to the nucleus.[5][12] Once in the nucleus, NF-κB binds to DNA and initiates the transcription of a wide array of pro-inflammatory genes, including iNOS, COX-2, TNF-α, IL-1β, and IL-6.[8]
This compound A intervenes in this process by:
-
Preventing IκBα Degradation: It suppresses the phosphorylation and subsequent degradation of IκBα.[2][3][4]
-
Inhibiting NF-κB Nuclear Translocation: By stabilizing IκBα, it prevents the NF-κB complex from moving into the nucleus.[5][13]
-
Suppressing NF-κB Transcriptional Activity: Consequently, it inhibits the ability of NF-κB to activate gene expression.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro anti-inflammatory activity of this compound A isolated from Kaempferia pandurata in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Inhibitory Effects of this compound A on Periodontitis-Induced Inflammation and Osteoclastogenesis through Inhibition of MAPK Pathways In Vitro [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Anti-Inflammatory Activity of this compound A against LPS-Induced Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. This compound A Inhibits TNF Alpha-Stimulated Endothelial Cell Activation Through Suppressing the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound A, a Possible Inhibitor in Metastasized A549 Cells through Inhibition of NF-Kappa B Translocation and Chemoinvasion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound A inhibits the growth of A549 cells through induction of apoptosis and inhibition of NF-kappaB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
Panduratin A: A Technical Guide to its Antiviral Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panduratin A, a cyclohexenyl chalcone (B49325) derivative isolated from the rhizomes of Boesenbergia rotunda (Fingerroot), has emerged as a promising natural compound with significant antiviral properties. Traditionally used in Southeast Asian cuisine and medicine, this phytochemical has garnered scientific interest for its broad-spectrum biological activities, including anti-inflammatory, antibacterial, and anticancer effects. This technical guide provides an in-depth overview of the current research on this compound A as a potential antiviral agent, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used in its evaluation.
Quantitative Antiviral Data
The antiviral efficacy of this compound A has been quantified against several key human viruses. The following tables summarize the reported 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and other relevant metrics.
Table 1: Anti-SARS-CoV-2 Activity of this compound A
| Cell Line | IC50 | CC50 | Selectivity Index (SI = CC50/IC50) | Reference |
| Vero E6 | 0.81 µM | 14.71 µM | 18.16 | [1] |
| iPSC-derived Cardiomyocytes | 0.8–1.6 µM | 10.09 µM | ~6.3 - 12.6 | [2][3] |
| Human Airway Epithelial Cells | Not specified | Not specified | Not specified | [1] |
Table 2: Activity of this compound A Against Other Viruses
| Virus | Target | Metric | Value | Reference |
| Dengue Virus (DENV-2) | NS3 Protease | Kᵢ | 25 µM | [4] |
| Human Immunodeficiency Virus (HIV-1) | Protease | IC50 | 18.7 µM | [5] |
Mechanism of Action
This compound A exerts its antiviral effects by targeting key viral and host-cell components, thereby disrupting the viral life cycle. The primary mechanisms identified to date are the inhibition of essential viral enzymes.
-
SARS-CoV-2: Research suggests that this compound A inhibits SARS-CoV-2 infection at both the pre-entry and post-infection stages.[1] Molecular docking studies have identified the viral main protease (Mpro) and the 2′-O-methyltransferase (MTase) as potential molecular targets.[6][7][8] Inhibition of these enzymes is critical as it prevents the cleavage of viral polyproteins and the capping of viral RNA, respectively, both of which are essential for viral replication and evasion of the host immune response.
-
Dengue Virus: For the dengue virus, this compound A has been shown to target the NS3 protease.[2][4] The NS3 protease is a crucial enzyme for the cleavage of the dengue viral polyprotein into functional viral proteins.
-
HIV-1: The anti-HIV-1 activity of this compound A is attributed to the inhibition of the HIV-1 protease, an enzyme vital for the maturation of infectious virions.[5][9]
While direct modulation of specific host signaling pathways by this compound A in the context of viral infection is still an area of active investigation, its known anti-inflammatory properties, such as the inhibition of the NF-κB pathway, may also contribute to its overall therapeutic effect by mitigating virus-induced pathology.
Visualizing Mechanisms and Workflows
To better illustrate the processes involved in the evaluation and action of this compound A, the following diagrams are provided.
Caption: General workflow for antiviral drug discovery.
Caption: Mechanism of action for a viral protease inhibitor.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound A's antiviral activity.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that is toxic to the host cells, yielding the CC50 value.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[10][11]
-
Protocol:
-
Cell Seeding: Seed host cells (e.g., Vero E6) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of this compound A in the appropriate cell culture medium. Remove the old medium from the cells and add the diluted compound to the wells. Include "cells only" (no compound) and "vehicle control" (e.g., DMSO) wells.
-
Incubation: Incubate the plate for a period that mirrors the antiviral assay (typically 48-72 hours) at 37°C in a 5% CO2 incubator.[10]
-
MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C.[11]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the "cells only" control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.
-
Plaque Reduction Assay
This is the gold standard for quantifying the infectivity of a lytic virus and determining the IC50 of an antiviral compound.[2][6]
-
Principle: Infectious virus particles create localized areas of cell death (plaques) on a monolayer of host cells. An antiviral agent will reduce the number of plaques in a dose-dependent manner.
-
Protocol:
-
Cell Seeding: Plate susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound A. In a separate tube, mix each compound dilution with a standardized amount of virus (e.g., 100 plaque-forming units or PFU). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the growth medium from the cell monolayers and inoculate the cells with the virus-compound mixtures. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow the virus to adsorb to the cells.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose (B11928114) or agarose) mixed with the corresponding concentration of this compound A. This overlay restricts viral spread to adjacent cells, ensuring the formation of distinct plaques.
-
Incubation: Incubate the plates for 2-5 days, depending on the virus, until plaques are visible in the virus control wells.
-
Staining: Fix the cells with a solution like 4% formaldehyde. Remove the overlay and stain the cell monolayer with a staining solution such as 0.5% crystal violet. The stain will color the living cells, leaving the plaques as clear zones.[2]
-
Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 is the concentration of this compound A that reduces the number of plaques by 50%.
-
Immunofluorescence Assay for Viral Antigen Detection
This assay is used to visualize and quantify the level of viral infection within cells by detecting specific viral proteins.
-
Principle: This technique uses antibodies labeled with fluorescent dyes to detect specific viral antigens within fixed and permeabilized host cells. The presence and intensity of the fluorescent signal indicate the extent of viral protein expression.[8]
-
Protocol:
-
Cell Culture and Infection: Grow host cells on coverslips in a multi-well plate. Infect the cells with the virus in the presence of various concentrations of this compound A. Incubate for the desired infection period (e.g., 24-48 hours).
-
Fixation: Remove the culture medium and wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with a fixative like 4% paraformaldehyde or ice-cold methanol/acetone for 10-20 minutes. This preserves the cell morphology and inactivates the virus.[12]
-
Permeabilization: If the target antigen is intracellular, permeabilize the cell membranes with a detergent like 0.1% Triton X-100 in PBS to allow antibody entry.
-
Blocking: Incubate the cells with a blocking buffer (e.g., PBS with 5% Bovine Serum Albumin) to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific to a viral antigen (e.g., anti-Nucleocapsid protein) for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells multiple times with PBS to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently-labeled secondary antibody that binds to the primary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG). This step should be done in the dark to protect the fluorophore.
-
Counterstaining and Mounting: Stain the cell nuclei with a counterstain like DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualization and Analysis: Visualize the cells using a fluorescence microscope. The number of infected cells (showing a fluorescent signal) can be counted, or the intensity of the fluorescence can be quantified using image analysis software to determine the reduction in viral protein expression at different concentrations of this compound A.
-
Conclusion and Future Directions
This compound A has demonstrated significant potential as a broad-spectrum antiviral agent, with in vitro studies confirming its activity against SARS-CoV-2, Dengue virus, and HIV-1. Its mechanism of action, primarily through the inhibition of critical viral proteases, provides a solid foundation for its further development. The quantitative data, particularly for SARS-CoV-2, reveals a favorable selectivity index, suggesting a therapeutic window that warrants further investigation.
However, the journey from a promising natural compound to a clinically approved therapeutic is extensive. Future research should focus on several key areas:
-
Elucidation of Host-Pathway Interactions: A deeper understanding of how this compound A modulates host signaling pathways during viral infection is needed.
-
In Vivo Efficacy and Pharmacokinetics: Preclinical studies in relevant animal models are essential to evaluate the in vivo efficacy, safety, toxicity, and pharmacokinetic profile of this compound A.[13][14]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound A could lead to the identification of analogues with enhanced potency, improved safety profiles, or better pharmacokinetic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 4. ibtbioservices.com [ibtbioservices.com]
- 5. Immunofluorescence‐Mediated Detection of Respiratory Virus Infections in Human Airway Epithelial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioagilytix.com [bioagilytix.com]
- 7. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. nanostring.com [nanostring.com]
- 9. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Absolute oral bioavailability and possible metabolic pathway of this compound A from Boesenbergia rotunda extract in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Preliminary Cytotoxicity Screening of Panduratin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panduratin A, a chalcone (B49325) derivative isolated from the rhizomes of Boesenbergia rotunda (fingerroot), has emerged as a promising natural compound with significant potential in oncology research. Preliminary studies have demonstrated its cytotoxic effects against a variety of cancer cell lines, suggesting its potential as a lead compound for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound A, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways and workflows.
Data Presentation: In Vitro Cytotoxicity of this compound A
The cytotoxic activity of this compound A has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, is a key parameter in these studies. The following table summarizes the reported IC50 values for this compound A in various cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) | IC50 Value (µg/mL) | Incubation Time (hours) | Assay Method | Reference |
| A549 | Non-Small Cell Lung Cancer | 10.8 | 4.4 | 24, 48, 72 | RTCA, MTT | [1] |
| A549 | Non-Small Cell Lung Cancer | Not Reported | 6.03 ± 0.21 | Not Reported | Not Reported | [2][3] |
| H1975 | Non-Small Cell Lung Cancer | Not Reported | 5.58 ± 0.15 | Not Reported | Not Reported | [2][3] |
| MCF-7 | Breast Cancer | 15 | Not Reported | 24 | MTT | [4][5] |
| MCF-7 | Breast Cancer | 11.5 | Not Reported | 48 | MTT | [4] |
| T47D | Breast Cancer | 17.5 | Not Reported | 24 | MTT | [4] |
| T47D | Breast Cancer | 14.5 | Not Reported | 48 | MTT | [4] |
| PC3 | Prostate Cancer | 13.5 - 14 | Not Reported | Not Reported | Not Reported | [6] |
| DU145 | Prostate Cancer | 13.5 - 14 | Not Reported | Not Reported | Not Reported | [6] |
| HT-29 | Colon Cancer | Not Reported | 3.75 | Not Reported | Not Reported | [7] |
| PANC-1 | Pancreatic Cancer | 1.6 | Not Reported | Not Reported | Not Reported | [8] |
| MRC5 | Normal Lung Fibroblast | Not Reported | 12.96 ± 0.36 | Not Reported | Not Reported | [2][3] |
| MCF-10A | Non-Tumorigenic Breast | Little to no effect | Not Reported | Not Reported | MTT | [4][5] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the preliminary cytotoxicity screening of this compound A.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines such as A549 (non-small cell lung cancer), MCF-7 (breast cancer), and PC3 (prostate cancer), along with non-cancerous cell lines like MRC5 or MCF-10A, are utilized.
-
Culture Medium: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10^3 to 1 × 10^4 cells/well and allowed to attach overnight.
-
Compound Treatment: this compound A is dissolved in a suitable solvent like DMSO to create a stock solution. Serial dilutions are then prepared in the culture medium and added to the wells. A vehicle control (medium with DMSO) is also included.
-
Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Apoptosis Analysis (Annexin V/Propidium (B1200493) Iodide Staining)
Flow cytometry with Annexin V and propidium iodide (PI) staining is used to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound A at various concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and PI are added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Mandatory Visualizations
Signaling Pathways
The cytotoxic effects of this compound A are mediated through the modulation of several key signaling pathways.
Caption: Signaling pathways modulated by this compound A leading to apoptosis.
Experimental Workflow
The general workflow for the preliminary in vitro cytotoxicity screening of a compound like this compound A is outlined below.
Caption: General workflow for preliminary in vitro cytotoxicity screening.
Conclusion
This compound A demonstrates significant cytotoxic activity against a variety of cancer cell lines in vitro, often at concentrations that show lower toxicity to normal cells. Its mechanism of action involves the induction of apoptosis through the modulation of critical signaling pathways, including the EGFR/STAT3/Akt and NF-κB pathways, as well as the intrinsic mitochondrial pathway. These findings underscore the potential of this compound A as a valuable lead compound for the development of new anticancer agents. Further in-depth mechanistic studies and in vivo evaluations are warranted to fully elucidate its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound A from Boesenbergia rotunda Effectively Inhibits EGFR/STAT3/Akt Signaling Pathways, Inducing Apoptosis in NSCLC Cells with Wild-Type and T790M Mutations in EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound A Inhibits Cell Proliferation by Inducing G0/G1 Phase Cell Cycle Arrest and Induces Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound A Inhibits Cell Proliferation by Inducing G0/G1 Phase Cell Cycle Arrest and Induces Apoptosis in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis and cell cycle arrest by a chalcone this compound A isolated from Kaempferia pandurata in androgen-independent human prostate cancer cells PC3 and DU145 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
Panduratin A: A Technical Guide to Its Molecular Targets in Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panduratin A, a chalcone (B49325) derivative isolated from the rhizomes of Boesenbergia rotunda (fingerroot), has garnered significant attention in the scientific community for its diverse pharmacological activities. These include anti-inflammatory, antioxidant, anti-cancer, and anti-obesity effects. This technical guide provides an in-depth overview of the molecular targets of this compound A within key cellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed quantitative data, experimental methodologies, and visual representations of the compound's mechanisms of action.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the inhibitory and activatory effects of this compound A on various molecular targets and cell lines. This data is crucial for understanding the potency and selectivity of this compound A.
Table 1: IC50 Values of this compound A in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Duration (hours) | Citation |
| A549 | Non-small cell lung cancer | 10.8 | - | [1] |
| H1975 | Non-small cell lung cancer (EGFR T790M) | 5.58 µg/mL | - | [2][3] |
| A549 | Non-small cell lung cancer | 6.03 µg/mL | - | [2][3] |
| MCF-7 | Breast cancer | 15 | 24 | [4][5] |
| MCF-7 | Breast cancer | 11.5 | 48 | [4] |
| T47D | Breast cancer | 17.5 | 24 | [4] |
| T47D | Breast cancer | 14.5 | 48 | [4] |
Table 2: Binding Affinities of this compound A to Key Signaling Proteins (Molecular Docking Studies)
| Protein Target | Binding Energy (kcal/mol) | Citation |
| EGFR (Wild-type) | -6.91 | [2] |
| EGFR (T790M mutant) | -8.06 | [2] |
| STAT3 | -7.5 | [2] |
| Akt | -7.2 | [2] |
| SARS-CoV-2 Main Protease (Mpro) | -6.4 | [6] |
| Angiotensin Converting Enzyme (ACE)-2 | -9.6 | [6] |
| PAK-1 Kinase | -7.4 | [6] |
Signaling Pathways Modulated by this compound A
This compound A has been shown to interact with and modulate several critical signaling pathways implicated in cancer, inflammation, and metabolic disorders.
EGFR/STAT3/Akt Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway, along with its downstream effectors STAT3 and Akt, plays a pivotal role in cell proliferation, survival, and differentiation. Aberrant activation of this pathway is a hallmark of many cancers. This compound A has been demonstrated to effectively inhibit this pathway.[2]
Studies have shown that this compound A inhibits the phosphorylation of EGFR, STAT3, and Akt in non-small cell lung cancer (NSCLC) cells, including those with the T790M resistance mutation.[2] This inhibition leads to the induction of apoptosis in cancer cells.[2] Molecular docking studies suggest a strong binding affinity of this compound A to the ATP-binding sites of these kinases.[2]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. Its constitutive activation is linked to various inflammatory diseases and cancers. This compound A has been identified as a potent inhibitor of this pathway.
This compound A prevents the degradation of IκB, an inhibitor of NF-κB, thereby suppressing the phosphorylation and subsequent nuclear translocation of the NF-κB p65 subunit.[7][8] This leads to a reduction in the expression of pro-inflammatory cytokines and adhesion molecules.[7][8]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This pathway consists of a cascade of protein kinases: MAP3K, MAP2K, and MAPK (including ERK, JNK, and p38). This compound A has been shown to suppress MAPK signaling.
In the context of periodontitis, this compound A inhibits the expression of inflammatory mediators by suppressing the MAPK signaling pathway in human gingival fibroblasts.
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) is a key energy sensor that plays a central role in regulating cellular metabolism. Activation of AMPK is beneficial in metabolic disorders such as obesity and type 2 diabetes. This compound A is a known activator of the AMPK signaling pathway.
This compound A stimulates AMPK signaling in an LKB1-dependent manner. This activation leads to increased fatty acid oxidation and has shown anti-obesity effects in animal models.
Detailed Experimental Protocols
To facilitate the replication and further investigation of this compound A's effects, this section provides detailed methodologies for key experiments cited in the literature.
Cell Culture
-
Cell Lines: A549 (human non-small cell lung cancer), H1975 (human non-small cell lung cancer, EGFR T790M mutant), MCF-7 (human breast adenocarcinoma), T47D (human ductal breast epithelial tumor).
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound A (or vehicle control, typically DMSO) for the desired duration (e.g., 24, 48 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample.
-
Procedure:
-
Treat cells with this compound A for the specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibodies include those against p-EGFR, EGFR, p-STAT3, STAT3, p-Akt, Akt, p-AMPK, AMPK, and β-actin (as a loading control). Antibody dilutions should be optimized as per the manufacturer's instructions (typically 1:1000).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
This assay is used to differentiate between viable, apoptotic, and necrotic cells.
-
Procedure:
-
Treat cells with this compound A for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Data analysis:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
-
Molecular Docking
This computational technique is used to predict the binding mode and affinity of a ligand (this compound A) to the active site of a target protein.
-
General Protocol:
-
Protein Preparation: Obtain the 3D structure of the target protein (e.g., EGFR, STAT3, Akt) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Obtain the 3D structure of this compound A and optimize its geometry.
-
Docking Simulation: Use a docking program (e.g., AutoDock Vina, Schrödinger Glide) to dock this compound A into the defined active site of the target protein.
-
Analysis: Analyze the docking poses and calculate the binding energy to predict the binding affinity and identify key interacting residues.
-
Conclusion and Future Perspectives
This compound A has emerged as a promising natural compound with multipotent therapeutic potential, primarily through its ability to modulate key signaling pathways involved in cell growth, inflammation, and metabolism. Its inhibitory effects on the EGFR/STAT3/Akt, NF-κB, and MAPK pathways highlight its potential as an anti-cancer and anti-inflammatory agent. Conversely, its activation of the AMPK pathway underscores its potential in the management of metabolic diseases.
The detailed experimental protocols and quantitative data provided in this guide are intended to facilitate further research into the mechanisms of action of this compound A and to aid in the development of novel therapeutic strategies. Future studies should focus on in vivo efficacy and safety profiling, as well as on medicinal chemistry efforts to optimize the potency and selectivity of this compound A-based compounds. A deeper understanding of its polypharmacology will be crucial in harnessing the full therapeutic potential of this remarkable natural product.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. skin barrier defects: Topics by Science.gov [science.gov]
- 6. scispace.com [scispace.com]
- 7. Boesenbergia rotunda: From Ethnomedicine to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jppres.com [jppres.com]
The Therapeutic Potential of Panduratin A and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Panduratin A, a chalcone (B49325) derivative isolated from the rhizomes of Boesenbergia rotunda (fingerroot), has emerged as a promising natural compound with a wide spectrum of therapeutic activities. This technical guide provides an in-depth overview of the therapeutic potential of this compound A and its derivatives, focusing on their anti-cancer, anti-inflammatory, anti-viral, and metabolic properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Anti-Cancer Activity
This compound A and its derivatives have demonstrated significant anti-cancer effects across a variety of cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of this compound A and its derivatives have been quantified using various assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the reported IC50 values against several human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| This compound A | A549 (Non-small cell lung cancer) | 6.03 ± 0.21 µg/mL | [1] |
| H1975 (Non-small cell lung cancer) | 5.58 ± 0.15 µg/mL | [1] | |
| MCF-7 (Breast cancer) | 3.75 µg/mL | ||
| HT-29 (Colon adenocarcinoma) | 6.56 µg/mL | ||
| HUVEC (Human umbilical vein endothelial cells) | 6.91 ± 0.85 µM | [2] | |
| Isothis compound A | 3T3-L1 (Preadipocytes) | 28.63 ± 0.70 µM | |
| 4-Hydroxythis compound A | PANC-1 (Pancreatic cancer) | Mild activity |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
Signaling Pathways in Cancer
This compound A exerts its anti-cancer effects by modulating critical signaling pathways. Two of the most well-documented pathways are the EGFR/STAT3/Akt and the NF-κB pathways.
This compound A has been shown to inhibit the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and its downstream effectors, STAT3 and Akt, in non-small cell lung cancer cells.[1][3] This inhibition disrupts the signaling cascade that promotes cancer cell survival and proliferation.
The Nuclear Factor-kappa B (NF-κB) pathway is another critical target of this compound A. It inhibits the translocation of NF-κB from the cytoplasm to the nucleus, thereby preventing the transcription of genes involved in inflammation, cell survival, and proliferation.[4]
References
The Antioxidant and Free Radical Scavenging Properties of Panduratin A: A Technical Guide
Introduction
Panduratin A is a cyclohexenyl chalcone (B49325) derivative isolated primarily from the rhizomes of Boesenbergia pandurata (also known as Boesenbergia rotunda or fingerroot), a member of the Zingiberaceae family.[1] This bioactive compound has garnered significant attention within the scientific community for its wide spectrum of therapeutic properties, including anti-inflammatory, antibacterial, antiviral, anticancer, and anti-obesity effects.[2][3] Central to its multifaceted pharmacological profile is its potent antioxidant and free radical scavenging activity, which underpins many of its protective effects against cellular damage and disease.[4][5]
This technical guide provides an in-depth exploration of the antioxidant activity of this compound A, targeting researchers, scientists, and professionals in drug development. It consolidates quantitative data, details established experimental protocols for assessing antioxidant capacity, and visualizes the key molecular pathways involved.
Core Mechanisms of Free Radical Scavenging
The antioxidant activity of a compound like this compound A is primarily its ability to neutralize reactive oxygen species (ROS) and other free radicals. This is achieved through several mechanisms, but the most common for phenolic compounds involve the donation of a hydrogen atom or an electron to the radical, stabilizing it and terminating the oxidative chain reaction. The principal mechanisms are:
-
Hydrogen Atom Transfer (HAT): The antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), quenching the radical and forming a stable antioxidant radical (ArO•).
-
Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron to the free radical, forming a cation radical (ArOH•+) and an anion (R-). The cation radical then transfers a proton to the anion.
-
Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton to form an anion (ArO-), which then transfers an electron to the free radical.
These chemical reactions are the basis for the most common in vitro antioxidant capacity assays.
Quantitative Antioxidant Data for this compound A
While this compound A is widely reported to possess significant antioxidant properties, comprehensive quantitative data, such as IC50 values from standardized assays, are not extensively documented in publicly available literature. The available data primarily focuses on its cellular effects and other biological activities. The table below summarizes the available quantitative information.
| Assay/Activity | Target | Result | Source(s) |
| Antioxidant Activity | |||
| DPPH Radical Scavenging | DPPH Radical | 35.1% inhibition at 10 µg/mL | [6] |
| Anti-Inflammatory Activity | |||
| Nitric Oxide (NO) Production | LPS-induced NO in RAW264.7 cells | IC50: 0.175 µM | [2] |
| Prostaglandin E2 (PGE2) Production | LPS-induced PGE2 in RAW264.7 cells | IC50: 0.0195 µM | [2] |
| Anticancer Activity | |||
| Cell Growth Inhibition | HT-29 Human Colon Cancer Cells | IC50: 6.56 µg/mL | [1] |
| Cell Growth Inhibition | MCF-7 Human Breast Cancer Cells | IC50: 3.75 µg/mL | [1] |
Note: IC50 (half maximal inhibitory concentration) values for anti-inflammatory and anticancer activities are provided for context on the compound's biological potency.
Signaling Pathway Modulation: The Nrf2-ARE Axis
Beyond direct radical scavenging, this compound A exerts its antioxidant effects by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[7]
Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[8] In the presence of oxidative stress or activators like this compound A, Keap1 undergoes a conformational change, releasing Nrf2.[8] The stabilized Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various cytoprotective genes.[9] This binding initiates the transcription of a suite of Phase II detoxification and antioxidant enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), catalase, and superoxide (B77818) dismutase.[2][7]
Studies have demonstrated that this compound A treatment significantly enhances the expression of both Nrf2 and its downstream target HO-1, confirming that its antioxidant effects are, at least in part, mediated by the activation of this critical defensive pathway.[7]
Additionally, this compound A is a well-documented inhibitor of the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[10][11][12] By preventing the translocation of NF-κB to the nucleus, this compound A suppresses the expression of pro-inflammatory mediators, which are often linked to the generation of oxidative stress.
Experimental Methodologies
The antioxidant potential of this compound A can be evaluated using a variety of standardized in vitro and cell-based assays. Each assay targets a specific aspect of antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The absorbance of the working solution should be adjusted to ~1.0 at 517 nm.
-
Prepare serial dilutions of this compound A and a positive control (e.g., Ascorbic Acid, Trolox) in methanol.
-
In a 96-well plate, add a specific volume of the sample or standard solution to the DPPH working solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated relative to a methanol control. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined from a dose-response curve.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a loss of color, which is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.
-
Protocol:
-
Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the this compound A sample or standard (e.g., Trolox) to the diluted ABTS•+ solution.
-
After a short incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
-
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation by peroxyl radicals generated by a source like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's presence preserves the fluorescence signal over time.
-
Protocol:
-
In a 96-well black microplate, add the fluorescent probe (fluorescein) solution, followed by the this compound A sample or Trolox standard.
-
Incubate the plate at 37 °C for a brief period to allow for thermal equilibration.
-
Initiate the reaction by adding the AAPH solution.
-
Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every minute for 1-2 hours) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC (AUC_sample - AUC_blank) is compared to a Trolox standard curve to determine the ORAC value, expressed as µmol of Trolox Equivalents (TE) per gram or mole of the sample.
-
Cellular Antioxidant Activity (CAA) Assay
-
Principle: This assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization. It quantifies the ability of a compound to prevent the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), within cultured cells (e.g., HepG2, Caco-2).[12][13]
-
Protocol:
-
Seed cells (e.g., HepG2) in a 96-well microplate and grow to confluence.
-
Wash the cells and treat them with this compound A or a standard (e.g., Quercetin) along with the DCFH-DA probe. The probe is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.
-
After an incubation period to allow for uptake, wash the cells to remove the extracellular compound and probe.
-
Induce oxidative stress by adding a peroxyl radical generator like AAPH.
-
Measure the fluorescence intensity kinetically (excitation ~485 nm, emission ~538 nm). In the absence of an antioxidant, DCFH is oxidized to the highly fluorescent DCF.
-
The antioxidant activity is determined by the degree to which this compound A inhibits DCF formation, calculated from the area under the curve and expressed as Quercetin Equivalents (QE).[12]
-
Conclusion
This compound A, a key bioactive constituent of Boesenbergia pandurata, demonstrates significant antioxidant and free radical scavenging capabilities. Its protective action is twofold: it can directly neutralize reactive oxygen species and, perhaps more importantly, it can enhance the cell's endogenous antioxidant defenses through the activation of the Nrf2-ARE signaling pathway. While quantitative data from standardized in vitro assays like DPPH and ABTS are not extensively reported, cellular assays confirm its ability to protect against induced oxidative stress. The detailed protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further investigate and harness the therapeutic antioxidant potential of this compound A. Future studies focusing on generating standardized quantitative data (IC50, TEAC) would be invaluable for comparative analysis and further drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jfda-online.com [jfda-online.com]
- 4. researchgate.net [researchgate.net]
- 5. Protective effects of this compound A against oxidative damage of tert-butylhydroperoxide in human HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leading individual features of antioxidant systematically classified by the ORAC assay and its single electron transfer and hydrogen atom transfer reactivities; analyzing ALS therapeutic drug Edaravone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound A Inhibits TNF Alpha-Stimulated Endothelial Cell Activation Through Suppressing the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound A Inhibits the Growth of A549 Cells through Induction of Apoptosis and Inhibition of NF-KappaB Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Antibacterial Spectrum of Panduratin A Against Oral Pathogens
Executive Summary: Panduratin A, a natural chalcone (B49325) compound isolated from the rhizomes of Boesenbergia rotunda (Fingerroot), has demonstrated significant antimicrobial and anti-inflammatory properties, positioning it as a promising candidate for oral healthcare applications.[1][2] This document provides a comprehensive overview of the antibacterial spectrum of this compound A against key oral pathogens, its efficacy in combating biofilms, and its underlying mechanisms of action. Quantitative data from various in vitro studies are summarized, and detailed experimental protocols are provided for reproducibility. Furthermore, key pathways and workflows are visualized to offer a clear understanding of its therapeutic potential for researchers, scientists, and drug development professionals.
Antibacterial Spectrum of this compound A
This compound A exhibits potent bactericidal and bacteriostatic activity against a range of Gram-positive oral bacteria responsible for conditions such as dental caries and periodontitis.[1][3] Its efficacy extends to both planktonic (free-floating) cells and structured biofilm communities.
Activity Against Planktonic Oral Pathogens
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key indicators of an antimicrobial agent's potency. This compound A has been shown to be effective at low concentrations against several clinically relevant oral pathogens.[4][5]
Table 1: MIC and MBC of this compound A Against Planktonic Oral Pathogens
| Bacterial Species | Pathological Association | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Streptococcus mutans | Dental Caries | 4 | Not Reported | [4][5] |
| Streptococcus sobrinus | Dental Caries | 4 (Isothis compound A) | Not Reported | [6][7] |
| Streptococcus sanguis | Dental Plaque, Endocarditis | 4 (Isothis compound A) | Not Reported | [6][7] |
| Streptococcus salivarius | Oral Commensal, Opportunistic | 4 (Isothis compound A) | Not Reported | [6][7] |
| Porphyromonas gingivalis | Periodontitis | 4 | Not Reported | [3][4][5] |
| Prevotella intermedia | Periodontitis, Gingivitis | 2 | Not Reported | [4][5] |
| Prevotella loescheii | Periodontitis | 4 | Not Reported | [4][5] |
| Actinomyces viscosus | Dental Plaque, Root Caries | 1 (in multi-species mix) | Not Reported | [3][8] |
| Multi-species Planktonic Cells (S. mutans, S. sanguis, A. viscosus) | Early Dental Plaque | 1 | 2 (Bactericidal at 8h) | [3][8][9] |
Note: Some studies utilize Isothis compound A, a closely related and potent compound also isolated from Kaempferia pandurata.[6][7]
Anti-Biofilm Activity
The formation of dental biofilm (plaque) is a primary etiological factor in most oral diseases.[8] this compound A has demonstrated significant capabilities in both preventing the formation of new biofilms and reducing established ones.[3][10]
Table 2: Anti-Biofilm Efficacy of this compound A
| Biofilm Composition | Assay Type | This compound A Concentration (µg/mL) | Efficacy | Reference |
| S. mutans, S. sanguis, A. viscosus | Biofilm Prevention | 8 (8 x MIC) | >50% inhibition of formation | [3][8][9] |
| S. mutans, S. sanguis, A. viscosus | Biofilm Reduction | 10 | >50% reduction in 15 min | [3][8][9] |
| S. mutans, S. sanguis | Biofilm Reduction | 10 | >70% reduction | [3] |
Mechanism of Action
The therapeutic effects of this compound A are multi-faceted, involving direct antimicrobial action and modulation of the host inflammatory response.
Direct Antibacterial Effects
Studies involving Transmission Electron Microscopy (TEM) have revealed that this compound A exerts its antibacterial effect by causing physical damage to bacterial cells.[5] Observations of P. gingivalis treated with this compound A showed significant damage to the cell wall and perturbation of the cytoplasmic membrane, leading to cell death.[5]
Anti-inflammatory and Anti-osteoclastogenic Effects
Chronic periodontitis is characterized by persistent inflammation and alveolar bone destruction, driven by bacterial components like lipopolysaccharide (LPS).[11] this compound A has been shown to interfere with these pathological processes by inhibiting key inflammatory signaling pathways. In human gingival fibroblasts, this compound A suppresses the Mitogen-Activated Protein Kinase (MAPK) signaling pathway when stimulated by LPS.[11] This leads to a significant reduction in the expression of pro-inflammatory mediators, including interleukin-1β (IL-1β), and matrix metalloproteinases (MMP-2, MMP-8), which are responsible for tissue destruction.[11] The inhibition of MAPK signaling also suppresses the activation of transcription factors like NF-κB and AP-1, which are central to the inflammatory cascade.[11][12]
Experimental Protocols
The following sections detail the methodologies used to quantify the antibacterial and anti-biofilm activities of this compound A.
MIC and MBC Determination via Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the minimum concentrations of an antimicrobial agent that inhibit or kill a microorganism.[8][13][14]
Methodology:
-
Preparation of this compound A: Dissolve this compound A in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create a series of two-fold serial dilutions in a 96-well microtiter plate using appropriate liquid growth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Bacterial Inoculum: Culture the test organism overnight. Suspend colonies in saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well containing the this compound A dilutions. Include a positive control (no drug) and a negative control (no bacteria). Incubate the plate under appropriate atmospheric conditions and temperature (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of this compound A that results in the complete visual inhibition of microbial growth.
-
MBC Determination: Aliquots (e.g., 10 µL) are taken from wells showing no visible growth and are plated onto an appropriate agar (B569324) medium. The plates are incubated for 24-48 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[15]
In Vitro Biofilm Assays
These assays quantify the ability of this compound A to prevent biofilm formation or eradicate pre-formed biofilms on an abiotic surface.[8]
Methodology:
-
Biofilm Prevention Assay:
-
Coat the wells of a 96-well microtiter plate with various concentrations of this compound A (e.g., 0.5-40 µg/mL) and allow them to dry.[8]
-
Add a standardized bacterial suspension in a growth medium conducive to biofilm formation.
-
Incubate the plate for 24-48 hours to allow biofilm development.
-
Wash the wells gently with a buffer (e.g., PBS) to remove planktonic cells.
-
Stain the remaining adherent biofilm with an agent like 0.1% crystal violet.
-
Wash away excess stain and solubilize the bound dye with a solvent (e.g., ethanol (B145695) or acetic acid).
-
Quantify the biofilm by measuring the absorbance of the solubilized stain with a plate reader.
-
-
Biofilm Reduction Assay:
-
Grow biofilms in a 96-well plate for 24-48 hours as described above, but without the initial compound coating.
-
After washing away planktonic cells, add solutions of this compound A at various concentrations (e.g., 0.2-10 µg/mL) to the wells containing the pre-formed biofilms.[8]
-
Incubate for a defined period (e.g., 15-60 minutes).[8]
-
Wash, stain, and quantify the remaining biofilm as described in the prevention assay.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Toward the use of Boesenbergia rotunda extracts and the chalcone this compound A to treat periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Activities of this compound A against Clinical Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial Activity of this compound A Isolated from Kaempferia pandurata against Porphyromonas gingivalis -Food Science and Biotechnology | Korea Science [koreascience.kr]
- 6. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 7. Isothis compound A from Kaempferia pandurata as an active antibacterial agent against cariogenic Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity of this compound A isolated from Kaempferia pandurata Roxb. against multi-species oral biofilms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 11. Inhibitory Effects of this compound A on Periodontitis-Induced Inflammation and Osteoclastogenesis through Inhibition of MAPK Pathways In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. In vitro antibacterial activity of this compound A against enterococci clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review [mdpi.com]
Panduratin A: A Multifaceted Regulator of Cell Cycle Progression in Tumor Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Panduratin A, a natural chalcone (B49325) isolated from the rhizomes of Boesenbergia rotunda (fingerroot), has emerged as a promising candidate in cancer research. Exhibiting a range of biological activities, its potent anti-proliferative and pro-apoptotic effects against various cancer cell lines have garnered significant attention. A key mechanism underlying its anticancer activity is the profound impact on the cell cycle machinery of tumor cells. This technical guide provides a comprehensive overview of the effects of this compound A on cell cycle progression, detailing the molecular mechanisms, experimental protocols, and quantitative data from pivotal studies.
Core Mechanism: Induction of Cell Cycle Arrest
This compound A exerts its anti-proliferative effects primarily by inducing cell cycle arrest, effectively halting the division of cancer cells. This arrest occurs at different phases of the cell cycle, depending on the specific cancer cell type. The two primary checkpoints targeted by this compound A are the G0/G1 and G2/M phases.
G0/G1 Phase Arrest in Breast Cancer
In breast cancer cell lines, such as MCF-7, this compound A has been shown to induce a dose-dependent arrest in the G0/G1 phase of the cell cycle.[1][2] This arrest prevents the cells from entering the S phase, the stage of DNA synthesis, thereby inhibiting their proliferation.
G2/M Phase Arrest in Prostate and Lung Cancer
Conversely, in androgen-independent prostate cancer cells (PC3 and DU145) and non-small cell lung cancer cells (A549), this compound A treatment leads to a significant accumulation of cells in the G2/M phase.[3][4] This indicates that this compound A disrupts the processes leading to mitosis, preventing the cells from dividing.
Quantitative Data on this compound A's Effects
The following tables summarize the quantitative data from various studies, providing a clear comparison of this compound A's efficacy across different cancer cell lines.
Table 1: IC50 Values of this compound A in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| A549 | Non-small cell lung cancer | 10.8 | Not Specified | [3][5] |
| H1975 | Non-small cell lung cancer | 5.58 µg/mL | 24 | [3] |
| MCF-7 | Breast Cancer | 15 | 24 | [1] |
| MCF-7 | Breast Cancer | 11.5 | 48 | [1] |
| T47D | Breast Cancer | 17.5 | 24 | [1] |
| T47D | Breast Cancer | 14.5 | 48 | [1] |
| PC3 | Prostate Cancer | 13.5 - 14 | Not Specified | [6] |
| DU145 | Prostate Cancer | 13.5 - 14 | Not Specified | [6] |
Table 2: Effect of this compound A on Cell Cycle Distribution in MCF-7 Breast Cancer Cells (24h treatment)
| Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference |
| Control | 53.4 ± 2.3 | Not Specified | Not Specified | [1] |
| This compound A (20 µM) | 67.2 ± 3.5 | Not Specified | Not Specified | [1] |
Table 3: Effect of this compound A on Cell Cycle Distribution in PC3 Prostate Cancer Cells (24h treatment)
| Treatment | % of Cells in G2/M | Reference |
| This compound A (2.5 µM) | 12.4 | [4] |
| This compound A (5 µM) | 14.9 | [4] |
| This compound A (10 µM) | 21.0 | [4] |
| This compound A (20 µM) | 38.6 | [4] |
Table 4: Effect of this compound A on Cell Cycle Distribution in DU145 Prostate Cancer Cells (24h treatment)
| Treatment | % of Cells in G2/M | Reference |
| This compound A (2.5 µM) | 17.0 | [4] |
| This compound A (5 µM) | 25.9 | [4] |
| This compound A (10 µM) | 22.0 | [4] |
| This compound A (20 µM) | 38.6 | [4] |
Signaling Pathways Modulated by this compound A
This compound A's ability to induce cell cycle arrest is orchestrated through its modulation of several key signaling pathways that are often dysregulated in cancer.
Inhibition of NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of cell survival and proliferation. In many cancers, this pathway is constitutively active, promoting tumor growth. This compound A has been shown to inhibit the activation of NF-κB.[3] It prevents the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, thereby blocking its transcriptional activity.
Downregulation of EGFR/STAT3/Akt Signaling
The Epidermal Growth Factor Receptor (EGFR) and its downstream signaling components, STAT3 and Akt, play critical roles in cell proliferation, survival, and metastasis. This compound A has been found to inhibit the phosphorylation of EGFR, STAT3, and Akt in non-small cell lung cancer cells, leading to the suppression of this pro-survival pathway.[3]
Modulation of Cell Cycle Regulatory Proteins
This compound A directly influences the expression and activity of key proteins that govern cell cycle progression.
The G0/G1 arrest induced by this compound A in breast cancer cells is associated with:
-
Upregulation of CDK inhibitors: Increased expression of p21WAF1/Cip1 and p27Kip1.[1]
-
Downregulation of Cyclins and CDKs: Decreased expression of Cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4).[1]
In prostate cancer cells, the G2/M arrest is mediated by:
-
Upregulation of CDK inhibitors: Induction of p21WAF1/Cip1 and p27Kip1.[6]
-
Downregulation of G2/M specific Cyclins and CDKs: Decreased expression of Cyclin B1, cdc2 (CDK1), and cdc25C.[4]
-
Downregulation of other CDKs and Cyclins: Reduced levels of CDK2, CDK4, CDK6, Cyclin D1, and Cyclin E.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in the studies of this compound A's effects on the cell cycle.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound A on cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.[7]
-
Treatment: Treat the cells with various concentrations of this compound A for the desired time periods (e.g., 24, 48 hours).
-
MTT Addition: After treatment, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[7]
-
Incubation: Incubate the plate at 37°C for 1.5 hours.[7]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[7]
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Harvesting: Harvest cells (approximately 1 x 106) and wash with PBS.[8]
-
Fixation: Resuspend the cell pellet in 0.5 mL of PBS and add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing. Incubate at -20°C for at least 2 hours.[8]
-
Washing: Centrifuge the fixed cells and wash twice with FACS buffer.[8]
-
Staining: Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI) and RNase A.[9]
-
Incubation: Incubate at room temperature for 20 minutes in the dark.[8]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Western Blotting for Cell Cycle Proteins
This method is used to detect the expression levels of specific proteins involved in cell cycle regulation.
-
Protein Extraction: Lyse the treated and untreated cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples (20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Cyclin D1, CDK4, p21, β-actin) overnight at 4°C.[10]
-
Washing: Wash the membrane three times with TBST.[10]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This compound A demonstrates significant potential as an anticancer agent through its multifaceted effects on cell cycle progression in tumor cells. Its ability to induce cell cycle arrest at either the G0/G1 or G2/M checkpoint, depending on the cancer type, highlights its versatility. The underlying mechanisms, involving the inhibition of key pro-survival signaling pathways like NF-κB and EGFR/STAT3/Akt, and the direct modulation of critical cell cycle regulatory proteins, provide a solid foundation for its further development.
Future research should focus on elucidating the precise molecular targets of this compound A to better understand its selectivity for cancer cells. In vivo studies are essential to validate the in vitro findings and to assess the therapeutic efficacy and safety profile of this compound A in preclinical models. Furthermore, combination studies with existing chemotherapeutic agents could reveal synergistic effects and provide new avenues for more effective cancer treatment strategies. The comprehensive data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing the therapeutic potential of this compound A in the fight against cancer.
References
- 1. This compound A Inhibits Cell Proliferation by Inducing G0/G1 Phase Cell Cycle Arrest and Induces Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound A Inhibits Cell Proliferation by Inducing G0/G1 Phase Cell Cycle Arrest and Induces Apoptosis in Breast Cancer Cells -Biomolecules & Therapeutics | 학회 [koreascience.kr]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound A inhibits the growth of A549 cells through induction of apoptosis and inhibition of NF-kappaB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis and cell cycle arrest by a chalcone this compound A isolated from Kaempferia pandurata in androgen-independent human prostate cancer cells PC3 and DU145 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. benchchem.com [benchchem.com]
The Pharmacokinetics of Panduratin A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panduratin A is a natural chalcone (B49325) derivative isolated from the rhizomes of Boesenbergia rotunda, a plant commonly known as fingerroot. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. A thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of this compound A, based on preclinical studies.
Quantitative Pharmacokinetic Parameters
The pharmacokinetic properties of this compound A have been primarily investigated in rat and beagle dog models. The following tables summarize the key quantitative parameters from these studies, offering a comparative view of its behavior in different species and formulations.
Table 1: Pharmacokinetic Parameters of this compound A in Rats
| Parameter | Intravenous (4.5 mg/kg) | Oral (45 mg/kg, Pure Compound) | Oral (45 mg/kg, Fingerroot Extract) | Oral (16 mg/kg as BPE) |
| Cmax (µg/L) | ~20,000 (extrapolated) | 4833 ± 659 | 3269 ± 819 | 1120 ± 220 |
| Tmax (h) | - | Not Reported | Not Reported | 3 |
| AUC (µg·h/L) | Not Reported | Significantly higher than extract | Lower than pure compound | 7840 ± 1540 |
| Absolute Oral Bioavailability (%) | - | ~9 | ~6 | Not Reported |
| Half-life (t½) (h) | No significant difference | No significant difference | No significant difference | 8.5 ± 1.3 |
| Clearance (CL) (L/h/kg) | Lower than extract | Higher than pure compound | Higher than pure compound | 2.33 ± 0.68 |
| Volume of Distribution (Vd) (L/kg) | Lower than extract | Higher than pure compound | Higher than pure compound | Not Reported |
| Mean Residence Time (MRT) (h) | No significant difference | No significant difference | No significant difference | Not Reported |
Data compiled from studies in healthy rats.[1][2][3][4] BPE: Boesenbergia pandurata Extract
Table 2: Pharmacokinetic Parameters of this compound A in Beagle Dogs
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg, Fingerroot Extract) | Oral (10 mg/kg, Fingerroot Extract) |
| Cmax (µg/L) | ~100,000 | 12,416 ± 2,326 | 26,319 ± 8,221 |
| Tmax (h) | - | 2 | Not Reported |
| AUC0–72 (µg·h/L) | 181,297 ± 27,374 | 69,774 ± 36,907 | ~2-fold increase from 5 mg/kg |
| Absolute Oral Bioavailability (%) | - | ~7-9 | ~7-9 |
| Half-life (t½) (h) | ~15.25 | ~11.38 | ~10-15 |
| Clearance (CL) (L/h/kg) | 0.01 ± 0.01 | Not Reported | Not Reported |
| Volume of Distribution (Vd) (L/kg) | 0.1 ± 0.01 | Not Reported | Not Reported |
| Mean Residence Time (MRT) (h) | 23.90 ± 3.27 | 41.05 ± 1.91 | Not Reported |
Data compiled from studies in healthy beagle dogs.[5][6][7]
Absorption, Distribution, Metabolism, and Excretion (ADME)
Absorption
This compound A exhibits low oral bioavailability, estimated to be around 6-9% in rats and 7-9% in dogs.[1][3][5] This is likely attributable to its high lipophilicity (XlogP ≈ 7.08), which can lead to poor aqueous solubility and dissolution in the gastrointestinal tract.[1][5] Studies have shown that co-administration with food and formulation strategies, such as the inclusion of β-cyclodextrin, may improve its solubility and subsequent absorption.[1][5]
Distribution
Following absorption, this compound A distributes to various tissues. In rats, the highest concentrations are found in gastrointestinal organs, with the stomach exhibiting a tissue-to-plasma ratio of approximately 100 within 15 minutes of oral administration.[1] It also distributes to other major organs, including the lungs, heart, spleen, liver, kidneys, gums, skin, and even the brain, though at lower concentrations (tissue-to-plasma ratios of approximately 1-10).[1][2] The order of tissue distribution in rats has been reported as skin > lung > heart > gum > liver > spleen > kidney > brain.[2]
Metabolism
This compound A undergoes biotransformation before excretion. The primary metabolic pathways identified are oxidation and dioxidation, leading to the formation of more polar metabolites.[1][3] In beagle dogs, glucuronidation has also been identified as a metabolic route.[5][6][7] The major metabolites are detected in the feces.[1][3]
Further Research Needed: The specific cytochrome P450 (CYP450) isoforms and UDP-glucuronosyltransferase (UGT) enzymes responsible for the metabolism of this compound A have not yet been definitively identified in the available literature. In vitro studies using human liver microsomes and recombinant enzymes are required to elucidate the specific enzymatic pathways, which is crucial for predicting potential drug-drug interactions.
Excretion
The primary route of elimination for this compound A and its metabolites is through the feces.[1][3][5] In rats, approximately 20-30% of an orally administered dose is excreted as unchanged this compound A in the feces, while a negligible amount (around 1-2%) is found in the urine.[1] Similarly, in dogs, only 1-10% of the administered dose is excreted unchanged in the urine and feces combined.[5] This suggests that biliary excretion is the predominant elimination pathway for this highly lipophilic compound.[1]
Experimental Protocols
A summary of the typical experimental methodologies employed in the pharmacokinetic studies of this compound A is provided below.
Animal Models
-
Rats: Male Sprague-Dawley or Wistar rats are commonly used.[1][2][3][4]
-
Dogs: Healthy beagle dogs are the preferred larger animal model due to their physiological similarities to humans.[5][6][7]
Dosing and Administration
-
Intravenous (IV): this compound A is typically dissolved in a suitable vehicle like dimethyl sulfoxide (B87167) (DMSO) and administered via the tail vein in rats or the cephalic vein in dogs.[1][3][5][7]
-
Oral (PO): For oral administration, this compound A is given as a pure compound or as a constituent of a Boesenbergia rotunda extract, often administered by oral gavage.[1][2][3][5][7]
Sample Collection
-
Blood: Serial blood samples are collected from the tail vein (rats) or cephalic/saphenous vein (dogs) at predetermined time points post-dosing. Plasma is separated by centrifugation.[1][2][3][5][7]
-
Tissues: For tissue distribution studies, animals are euthanized at specific time points, and various organs are harvested.[1][2]
-
Excreta: Urine and feces are collected over a specified period (e.g., 72 hours) using metabolic cages to determine the route and extent of excretion.[1][5]
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The quantification of this compound A in biological matrices is exclusively performed using validated LC-MS/MS methods.
Caption: A representative workflow for the LC-MS/MS analysis of this compound A in biological samples.
Signaling Pathways Modulated by this compound A
This compound A has been shown to interact with several key signaling pathways, which likely contribute to its observed pharmacological effects.
NF-κB Signaling Pathway
This compound A has been demonstrated to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway. It achieves this by preventing the degradation of IκBα, which in turn suppresses the phosphorylation and nuclear translocation of the NF-κB p65 subunit. This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and adhesion molecules.
Caption: this compound A inhibits the NF-κB signaling pathway by preventing IκBα degradation.
EGFR/STAT3/Akt Signaling Pathway
In the context of non-small cell lung cancer, this compound A has been shown to inhibit the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and its downstream effectors, STAT3 and Akt. This inhibition disrupts survival signals and promotes apoptosis in cancer cells.
Caption: this compound A inhibits the EGFR/STAT3/Akt signaling pathway, leading to apoptosis.
AMPK Signaling Pathway
This compound A is an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Activation of AMPK by this compound A can lead to various metabolic effects, including the inhibition of mTOR signaling in some cellular contexts, which can induce autophagy.
Caption: this compound A activates the AMPK signaling pathway, influencing cellular metabolism and autophagy.
Drug-Drug Interaction Potential
Further Research Needed: There is currently a significant lack of data regarding the potential for this compound A to be involved in drug-drug interactions. Future research should focus on:
-
CYP450 and UGT Inhibition/Induction: Investigating whether this compound A can inhibit or induce the activity of major drug-metabolizing enzymes.
-
Drug Transporters: Determining if this compound A is a substrate or inhibitor of key drug transporters, such as P-glycoprotein (P-gp) or organic anion-transporting polypeptides (OATPs).
Conclusion
This compound A exhibits a pharmacokinetic profile characterized by low oral bioavailability, wide tissue distribution, and primary elimination through fecal excretion following metabolic conversion. The preclinical data from rat and dog models provide a solid foundation for its further development. However, to ensure its safe and effective clinical translation, further in-depth studies are crucial. Specifically, the elucidation of the specific enzymes involved in its metabolism and a thorough investigation of its drug-drug interaction potential are critical next steps for the research and drug development community.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. This compound A inhibits the growth of A549 cells through induction of apoptosis and inhibition of NF-kappaB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of this compound A following oral administration of a Boesenbergia pandurata extract to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound A from Boesenbergia rotunda Effectively Inhibits EGFR/STAT3/Akt Signaling Pathways, Inducing Apoptosis in NSCLC Cells with Wild-Type and T790M Mutations in EGFR | MDPI [mdpi.com]
The Chemistry of Panduratin: A Technical Guide to its Natural Origins and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panduratin A, a cyclohexenyl chalcone (B49325) derivative, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities.[1][2] Isolated primarily from the rhizomes of Boesenbergia rotunda, a member of the ginger family (Zingiberaceae), this natural compound has demonstrated promising anti-inflammatory, antioxidant, antibacterial, antiviral, and anticancer properties.[1][2] This technical guide provides an in-depth exploration of the natural sources of this compound A and a detailed overview of its proposed biosynthetic pathway, supported by quantitative data and established experimental protocols.
Natural Source of this compound A
The principal natural reservoir of this compound A is the rhizome of Boesenbergia rotunda (L.) Mansf., a plant colloquially known as fingerroot.[3][4] This species is also recognized by its synonyms, Boesenbergia pandurata (Roxb.) Schlechter and Kaempferia pandurata Roxb.[5] Native to Southeast Asia, B. rotunda is cultivated for both culinary and medicinal purposes. The rhizomes are the primary plant part utilized for the extraction of this compound A and other bioactive compounds.
Biosynthesis of this compound A
The biosynthesis of this compound A is a complex process that is believed to involve three major metabolic pathways: the shikimate (phenylpropanoid) pathway, the acetate-malonate (polyketide) pathway, and the isoprenoid pathway. While the complete enzymatic cascade has not been fully elucidated, a putative pathway has been proposed based on identified precursors and key enzymatic reactions.
The initial steps involve the synthesis of a chalcone backbone via the phenylpropanoid and polyketide pathways. This is followed by a crucial prenylation step, where a geranyl group from the isoprenoid pathway is attached. The final cyclization is hypothesized to occur through a Diels-Alder reaction, which may be enzyme-mediated within the plant.
Proposed Biosynthetic Pathway of this compound A
Caption: Proposed biosynthetic pathway of this compound A.
Quantitative Data
The concentration of this compound A in B. rotunda rhizomes can vary depending on the geographical origin, cultivation conditions, and the extraction method employed.
| Plant Material | Extraction Method | Solvent | This compound A Yield | Reference |
| B. rotunda rhizomes (dried powder) | Supercritical CO2 Extraction | Carbon Dioxide | 15.0% w/w of extract | [6] |
| B. rotunda rhizomes | Ultrasound-Assisted Extraction | n-hexane | 0.4 mg from 67 mg of crude extract (57% yield from crude extract) | [7][8] |
| B. rotunda rhizomes (wild type) | Maceration | Methanol | 211.70 ± 6.08 µg/g | [9] |
| B. rotunda rhizomes (in vitro, liquid medium) | Maceration | Methanol | 148.32 ± 9.15 µg/g | [9] |
| B. rotunda rhizomes (in vitro, solid medium) | Maceration | Methanol | 105.44 ± 1.30 µg/g | [9] |
| B. rotunda rhizomes | - | - | 7.49 ± 1.11 mg/g dried sample | [10] |
Pharmacokinetic Data of this compound A in Animal Models
| Animal Model | Administration Route | Dose | Cmax | Tmax | Absolute Oral Bioavailability | Reference |
| Beagle Dogs | Oral (extract) | 5 mg/kg | 12,416 ± 2,326 µg/L | 2 h | ~7-9% | [2][11][12] |
| Beagle Dogs | Oral (extract) | 10 mg/kg | 26,319 ± 8,221 µg/L | - | ~7-9% | [2][11][12] |
| Rats | Oral (extract) | 45 mg/kg | 3269 ± 819 µg/L | - | ~6% | [6] |
| Rats | Oral (pure compound) | 45 mg/kg | 4833 ± 659 µg/L | - | ~9% | [6] |
| Rats | Oral (extract) | - | 1.12 ± 0.22 µg/mL | 3 h | - | [13] |
Experimental Protocols
Isolation and Purification of this compound A
A highly efficient method for the simultaneous isolation of this compound A and Pinostrobin from B. rotunda involves ultrasound-assisted extraction followed by centrifugal partition chromatography.[8]
Ultrasound-Assisted Extraction Workflow
Caption: Workflow for the isolation of this compound A.
Detailed Methodology:
-
Sample Preparation: Dried rhizomes of B. rotunda are ground to a fine powder with a particle size of 125 µm.
-
Pre-treatment: The powder is pre-treated with n-hexane to remove non-polar impurities.
-
Extraction: The pre-treated powder is subjected to ultrasound-assisted extraction with a solid-to-liquid ratio of 1:30 g/mL for 10 minutes.
-
Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to obtain the crude extract.
-
Purification: The crude extract is then purified using centrifugal partition chromatography (CPC) with a two-phase solvent system of n-hexane/methanol/water (5:3.4:1.6, v/v).
-
Analysis: The purity of the isolated this compound A is confirmed by Ultra-High-Performance Liquid Chromatography (UHPLC) and its structure is elucidated using ¹H-NMR and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).[8]
Phenylalanine Ammonia-Lyase (PAL) Activity Assay
The activity of PAL, the first enzyme in the phenylpropanoid pathway, can be determined spectrophotometrically by measuring the formation of trans-cinnamic acid from L-phenylalanine.[3]
PAL Activity Assay Protocol
Caption: Protocol for Phenylalanine Ammonia-Lyase (PAL) activity assay.
Detailed Methodology:
-
Enzyme Extraction: Plant tissue is homogenized in an extraction buffer (e.g., 0.1 M Tris-HCl, pH 8.8, containing 14 mM 2-mercaptoethanol (B42355) and 3% w/v PVPP). The homogenate is then centrifuged, and the supernatant containing the enzyme is collected.[3]
-
Assay Reaction: The reaction mixture typically contains the enzyme extract and a solution of L-phenylalanine in a suitable buffer.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Measurement: The formation of trans-cinnamic acid is monitored by measuring the increase in absorbance at 290 nm using a spectrophotometer.
-
Calculation: The PAL activity is calculated based on the rate of formation of trans-cinnamic acid.
Chalcone Synthase (CHS) Activity Assay
The activity of CHS, a key enzyme in the biosynthesis of the chalcone backbone, can also be assayed spectrophotometrically.
CHS Activity Assay Protocol
Caption: Protocol for Chalcone Synthase (CHS) activity assay.
Detailed Methodology:
-
Enzyme Extraction: A crude enzyme extract is prepared from the plant tissue.
-
Assay Reaction: The reaction mixture contains the enzyme extract, p-coumaroyl-CoA (starter molecule), and malonyl-CoA (extender molecule).
-
Incubation: The reaction is incubated at a controlled temperature for a short period.
-
Measurement: The formation of the chalcone product is measured by monitoring the absorbance at a wavelength where the chalcone has maximum absorbance (typically around 370-410 nm).[14][15]
-
Calculation: The CHS activity is determined from the rate of chalcone formation.
Conclusion
This compound A, a promising bioactive compound from Boesenbergia rotunda, presents a fascinating subject for phytochemical and pharmacological research. Understanding its natural abundance and biosynthetic pathway is crucial for its sustainable production and the development of novel therapeutic agents. The proposed biosynthetic pathway, involving the convergence of major plant metabolic routes and a key Diels-Alder reaction, highlights the intricate chemical machinery within this medicinal plant. The provided quantitative data and experimental protocols serve as a valuable resource for researchers aiming to further investigate and harness the therapeutic potential of this compound A. Further research is warranted to fully elucidate the enzymatic steps and regulatory mechanisms governing its biosynthesis, which could pave the way for biotechnological production methods.
References
- 1. scispace.com [scispace.com]
- 2. Absolute oral bioavailability and possible metabolic pathway of this compound A from Boesenbergia rotunda extract in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. WATER ROLE ON DIELS-ALDER REACTION OFPRENYLATED FLAVONOIDFORMATIONIN Boesenbergia pandurata: MECHANISM STUDY | Jurnal Kimia Riset [e-journal.unair.ac.id]
- 6. Oral Bioavailability, Tissue Distribution, Metabolism, and Excretion of this compound A from Boesenbergia rotunda Extract in Healthy Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Absolute oral bioavailability and possible metabolic pathway of this compound A from Boesenbergia rotunda extract in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of this compound A following oral administration of a Boesenbergia pandurata extract to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotrans2023.livescience.io [biotrans2023.livescience.io]
- 15. scienceopen.com [scienceopen.com]
Panduratin A structure-activity relationship studies
An In-depth Technical Guide to the Structure-Activity Relationship of Panduratin A
Introduction
This compound A is a cyclohexenyl chalcone (B49325) derivative isolated from the rhizomes of Boesenbergia rotunda (fingerroot), a plant native to Southeast Asia used in traditional medicine.[1][2] This natural compound has garnered significant attention from the scientific community due to its broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[3][4] The diverse therapeutic potential of this compound A is attributed to its unique chemical structure, which allows it to interact with various biological targets. Understanding the structure-activity relationship (SAR) of this compound A is crucial for the rational design and development of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.
This technical guide provides a comprehensive overview of the SAR studies of this compound A. It summarizes the quantitative data on its biological activities, details the experimental protocols used for its evaluation, and visualizes the key signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, pharmacology, and natural product research.
Core Chemical Structure
This compound A is characterized by a chalcone backbone with a cyclohexenyl moiety. Its chemical formula is C26H30O4.[5] The key structural features include a dihydroxyphenyl group, a methoxyphenyl group, and a prenylated cyclohexene (B86901) ring. These features are crucial for its biological activities, and modifications to any of these parts can significantly alter its therapeutic effects.
Structure-Activity Relationship (SAR) Studies
The biological activities of this compound A are intricately linked to its chemical structure. SAR studies have revealed that specific functional groups and their positions on the molecule are critical for its various therapeutic effects.
Anticancer Activity
This compound A has demonstrated potent anticancer activity against a range of cancer cell lines.[6][7] Its mechanism of action often involves the induction of apoptosis and cell cycle arrest.[6]
Key SAR Findings:
-
The presence of the hydroxyl groups on the phenyl ring is important for its cytotoxic effects.
-
The cyclohexenyl ring and the prenyl group contribute to its ability to inhibit cancer cell proliferation.
-
Modifications to the chalcone backbone can modulate its anticancer potency.
Quantitative Data on Anticancer Activity:
| Compound | Cell Line | Activity | IC50 Value | Reference |
| This compound A | A549 (NSCLC) | Cytotoxicity | 6.03 ± 0.21 µg/mL | [8][9] |
| This compound A | H1975 (NSCLC) | Cytotoxicity | 5.58 ± 0.15 µg/mL | [8][9] |
| This compound A | MRC5 (Normal Lung) | Cytotoxicity | 12.96 ± 0.36 µg/mL | [8][9] |
| This compound A | MCF-7 (Breast Cancer) | Growth Inhibition | 3.75 µg/mL | [6][10] |
| This compound A | HT-29 (Colon Cancer) | Growth Inhibition | 6.56 µg/mL | [6][10] |
| This compound A | HUVECs | Selective Cytotoxicity | 6.91 ± 0.85 µM | [11][12] |
Antiviral Activity
This compound A has shown promising antiviral activity against several viruses, including SARS-CoV-2 and Dengue virus.[13][14] Its antiviral mechanism can involve the inhibition of viral proteases, which are essential for viral replication.[13]
Key SAR Findings:
-
The chalcone scaffold is a key feature for its antiviral properties.
-
The prenylated cyclohexenyl moiety enhances its ability to interact with viral proteins.
-
Analogs with modifications to the hydroxyl groups have shown varied antiviral efficacy. 4-hydroxythis compound showed a higher Mpro binding capacity than this compound A.[1]
Quantitative Data on Antiviral Activity:
| Compound | Virus | Cell Line | Activity | IC50/CC50 Value | Reference |
| This compound A | SARS-CoV-2 | iPSC-CMs | Antiviral | IC50: 0.8–1.6 µM | [13][15][16] |
| This compound A | SARS-CoV-2 | iPSC-CMs | Cytotoxicity | CC50: 10.09 µM | [13][15][16] |
| This compound A | SARS-CoV-2 | Vero E6 | Antiviral | EC50: 3.62 µg/mL | [1] |
Antibacterial Activity
This compound A exhibits potent antibacterial activity against a variety of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and clinical isolates of enterococci.[17][18][19]
Key SAR Findings:
-
The lipophilicity imparted by the prenyl group and the cyclohexenyl ring is crucial for its antibacterial action, likely by facilitating membrane disruption.
-
The phenolic hydroxyl groups are also important for its activity.
Quantitative Data on Antibacterial Activity:
| Compound | Bacterial Strain | Activity | MIC (µg/mL) | MBC (µg/mL) | Reference |
| This compound A | Clinical Enterococci Isolates | Inhibition | 2 | 8 | [17] |
| This compound A | Biofilm-producing Enterococci | Inhibition | ≤4 | - | [17] |
| This compound A | Biofilm-producing Enterococci | Eradication | - | ≤16 | [17] |
| This compound A | Clinical Staphylococci Isolates | Inhibition | MIC90: 1 | - | [18][19] |
| This compound A | MRSA, MSSA, MRCNS | Bactericidal | - | ≤8 | [18] |
| This compound A | MSCNS | Bactericidal | - | ≤4 | [18] |
| This compound A | Propionibacterium acnes | Inhibition | 2 | 4 | [20] |
| Isothis compound A | Propionibacterium acnes | Inhibition | 4 | 8 | [20] |
Anti-inflammatory Activity
This compound A has demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[21][22]
Key SAR Findings:
-
The chalcone structure is essential for its anti-inflammatory properties.
-
The presence of the cyclohexenyl ring is a key determinant of its potent inhibitory activity against nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production.
Quantitative Data on Anti-inflammatory Activity:
| Compound | Assay | Activity | IC50 Value | Reference |
| This compound A | NO Production Inhibition | Anti-inflammatory | 0.175 µM | [3] |
| This compound A | PGE-2 Production Inhibition | Anti-inflammatory | 0.0195 µM | [3] |
Signaling Pathways and Mechanisms of Action
This compound A exerts its diverse biological effects by modulating several key signaling pathways.
Anticancer Signaling Pathway
In non-small cell lung cancer (NSCLC) cells, this compound A induces apoptosis by inhibiting the phosphorylation of EGFR, Akt, and STAT3.[8][9]
Caption: this compound A induced apoptosis in NSCLC cells.
Anti-inflammatory Signaling Pathway
This compound A inhibits TNF-α-stimulated endothelial cell activation by suppressing the NF-κB pathway. It prevents IκB degradation and the subsequent nuclear translocation of NF-κB.[23]
Caption: Anti-inflammatory mechanism of this compound A.
AMPK Activation Pathway
This compound A is an LKB1-dependent AMPK stimulator. Activated AMPK plays a role in various metabolic processes and can induce autophagy.[24][25]
Caption: this compound A activates the LKB1/AMPK pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound A on cancer and normal cell lines.[8][9]
-
Cell Seeding: Seed cells (e.g., A549, H1975, MRC5) in a 96-well plate at a specific density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound A and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration.
Antiviral Plaque Assay
This assay is used to quantify the production of infectious virus particles after treatment with this compound A.[13]
-
Cell Seeding: Seed host cells (e.g., iPSC-CMs) in a multi-well plate and grow to confluency.
-
Infection and Treatment: Infect the cells with the virus (e.g., SARS-CoV-2) in the presence of different concentrations of this compound A.
-
Overlay: After an incubation period to allow for viral entry, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for several days to allow for the formation of plaques (zones of cell death).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control to determine the antiviral activity of this compound A.
Antibacterial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound A against bacterial strains.[17][18]
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.
-
Serial Dilution: Prepare two-fold serial dilutions of this compound A in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound A that completely inhibits visible bacterial growth.
-
MBC Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates.
-
Incubation and Counting: Incubate the agar plates and count the number of colonies. The MBC is the lowest concentration of the compound that kills 99.9% of the initial bacterial inoculum.
In Vitro Capillary Tube Formation Assay
This assay assesses the effect of this compound A on the morphogenesis of endothelial cells, a key step in angiogenesis.[11][26]
-
Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify.
-
Cell Seeding and Treatment: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells and treat with different concentrations of this compound A. Include a pro-angiogenic factor (e.g., VEGF) as a negative control and a known angiogenesis inhibitor (e.g., Suramin) as a positive control.
-
Incubation: Incubate the plate for a few hours to allow for the formation of capillary-like structures.
-
Visualization and Imaging: Observe the tube formation under a microscope and capture images.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.
-
Data Analysis: Compare the tube formation in this compound A-treated wells to the controls to evaluate its anti-angiogenic activity.
Synthesis of this compound A and Analogs
The total synthesis of this compound A and its analogs has been achieved through various synthetic routes. A common and effective method involves a Diels-Alder reaction.[27][28][29] This biomimetic approach mimics the proposed natural biosynthesis of this compound A.[30]
A typical synthetic strategy involves:
-
Diels-Alder Reaction: A high-pressure Diels-Alder reaction between a substituted cinnamate (B1238496) and a diene like E-ocimene is a key step to form the cyclohexene core.[27][28]
-
Functional Group Manipulations: Subsequent steps involve the addition of the appropriate phenyl group via organometallic reagents and other functional group transformations to yield this compound A or its derivatives.[27]
This synthetic methodology allows for the generation of a variety of analogs for SAR studies by modifying the starting materials.
Conclusion
This compound A is a promising natural product with a wide range of therapeutic activities. Structure-activity relationship studies have provided valuable insights into the molecular features responsible for its anticancer, antiviral, antibacterial, and anti-inflammatory effects. The chalcone scaffold, the prenylated cyclohexenyl ring, and the phenolic hydroxyl groups are all critical determinants of its biological functions.
The quantitative data and mechanistic studies summarized in this guide highlight the potential of this compound A as a lead compound for drug discovery. The detailed experimental protocols provide a foundation for further research and evaluation of this versatile molecule. Future work should focus on the synthesis and biological evaluation of novel analogs to develop more potent and selective therapeutic agents based on the this compound A scaffold. The continued exploration of its mechanisms of action will further elucidate its therapeutic potential and pave the way for its clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound A | C26H30O4 | CID 6483648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journal.waocp.org [journal.waocp.org]
- 8. mdpi.com [mdpi.com]
- 9. This compound A from Boesenbergia rotunda Effectively Inhibits EGFR/STAT3/Akt Signaling Pathways, Inducing Apoptosis in NSCLC Cells with Wild-Type and T790M Mutations in EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer properties of this compound A isolated from Boesenbergia pandurata (Zingiberaceae) | Semantic Scholar [semanticscholar.org]
- 11. In vitro and in vivo anti-angiogenic activities of this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "In Vitro and In Vivo Anti-Angiogenic Activities of this compound A" by Siew Li Lai, Shiau Chuen Cheah et al. [knova.um.edu.my]
- 13. mdpi.com [mdpi.com]
- 14. japsonline.com [japsonline.com]
- 15. Unveiling the Antiviral Properties of this compound A through SARS-CoV-2 Infection Modeling in Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vitro antibacterial activity of this compound A against enterococci clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. In Vitro Activities of this compound A against Clinical Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Anti-Inflammatory Activity of this compound A against LPS-Induced Microglial Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Anti-Inflammatory Activity of this compound A against LPS-Induced Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound A Inhibits TNF Alpha-Stimulated Endothelial Cell Activation Through Suppressing the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Therapeutic potential of this compound A, LKB1-dependent AMP-activated protein kinase stimulator, with activation of PPARα/δ for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound A Induces Autophagy Through AMPK Activation Independent of mTOR Inhibition and Restricts Mycobacterium tuberculosis in Host Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In Vitro and In Vivo Anti-Angiogenic Activities of this compound A - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Studies Toward the Total Synthesis of this compound and Bicuculline Natural Products [openresearch-repository.anu.edu.au]
- 28. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 29. dspace-test.anu.edu.au [dspace-test.anu.edu.au]
- 30. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Panduratin A Extraction from Boesenbergia rotunda Rhizomes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Panduratin A, a chalcone (B49325) derivative isolated from the rhizomes of Boesenbergia rotunda (fingerroot), has garnered significant scientific interest due to its diverse pharmacological activities. These include anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. This document provides detailed protocols for the extraction of this compound A from B. rotunda rhizomes, methods for its quantification, and an overview of its known mechanisms of action, specifically its impact on cellular signaling pathways.
Data Presentation: Comparison of Extraction Methods
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound A. Below is a summary of quantitative data from various extraction techniques.
| Extraction Method | Solvent | Solid-to-Liquid Ratio (g/mL) | Extraction Time | Crude Extract Yield (%) | This compound A Yield (mg from 67mg crude) | This compound A Purity (%) | Reference |
| Ultrasound-Assisted Extraction (UAE) | n-hexane | 1:30 | 10 min | 6.96 ± 0.07 | 0.4 | 99.69 | [1] |
| Maceration | Ethanol (B145695) | Not specified | Not specified | Not specified | Not specified | Not specified | [2] |
| Supercritical CO₂ Extraction | Supercritical CO₂ | Not specified | Not specified | ~5% (w/w) | Not specified | >93.6 | [3] |
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) of this compound A
This protocol is based on an optimized method for efficient extraction of this compound A.[1]
Materials and Equipment:
-
Dried rhizomes of Boesenbergia rotunda
-
Grinder or mill
-
Sieve (125 µm)
-
Ultrasonic bath
-
n-hexane (analytical grade)
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Glassware (beakers, flasks)
Protocol:
-
Sample Preparation:
-
Wash the fresh rhizomes of B. rotunda thoroughly with water to remove any soil and debris.
-
Dry the rhizomes in a hot air oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried rhizomes into a fine powder using a grinder or mill.
-
Sieve the powder to obtain a uniform particle size of 125 µm.[1]
-
-
Extraction:
-
Weigh a specific amount of the dried rhizome powder (e.g., 1 g).
-
Place the powder in an extraction vessel (e.g., an Erlenmeyer flask).
-
Add n-hexane as the extraction solvent at a solid-to-liquid ratio of 1:30 (g/mL).[1]
-
Place the vessel in an ultrasonic bath.
-
Perform ultrasonication for 10 minutes at a controlled temperature (e.g., 30-40°C).[1]
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through filter paper to separate the extract from the solid plant material.
-
Wash the residue with a small amount of fresh n-hexane to ensure maximum recovery of the extract.
-
Combine the filtrates.
-
Concentrate the n-hexane extract using a rotary evaporator under reduced pressure to obtain the crude extract.
-
-
Quantification of this compound A by UHPLC:
-
Sample Preparation: Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Chromatographic Conditions: [1]
-
Column: C18 column
-
Mobile Phase: A gradient of 0.1% formic acid in 20 mM ammonium (B1175870) formate (B1220265) (A) and a 50:50 (v/v) mixture of acetonitrile (B52724) and methanol (B).
-
Gradient Program: 75% B for 4.5 min, 75–90% B over 0.5 min, 90–85% B over 3 min, and 85–75% B over 0.5 min.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 290 nm.
-
-
Quantification: Compare the peak area of this compound A in the sample to a standard curve prepared from a this compound A standard of known concentration.
-
Maceration
Maceration is a simpler, though potentially less efficient, extraction method.
Materials and Equipment:
-
Dried and powdered B. rotunda rhizomes
-
Ethanol (analytical grade)
-
Airtight container (e.g., a large glass jar with a lid)
-
Shaker or magnetic stirrer (optional)
-
Filtration apparatus
-
Rotary evaporator
Protocol:
-
Sample Preparation: Prepare the dried and powdered rhizomes as described in the UAE protocol.
-
Extraction:
-
Place the powdered rhizomes in an airtight container.
-
Add ethanol to cover the powder completely (a common ratio is 1:10 w/v).
-
Seal the container and let it stand at room temperature for a period of 3-7 days, with occasional shaking or stirring to enhance extraction.
-
-
Filtration and Concentration:
-
After the maceration period, filter the mixture to separate the extract.
-
Wash the residue with fresh ethanol.
-
Combine the filtrates and concentrate the extract using a rotary evaporator.
-
Mandatory Visualizations
Experimental Workflow for this compound A Extraction
Caption: Workflow for the extraction and quantification of this compound A.
Signaling Pathways Inhibited by this compound A
This compound A exerts its biological effects by modulating several key signaling pathways. Notably, it has been shown to inhibit inflammatory and cancer-related pathways.
1. Inhibition of the NF-κB Signaling Pathway
This compound A has been demonstrated to suppress the NF-κB signaling pathway, which is a crucial regulator of inflammation.[2][3][4][5] It can prevent the degradation of IκB, thereby inhibiting the translocation of the NF-κB p65 subunit to the nucleus and subsequent transcription of pro-inflammatory genes.[2][3]
Caption: Inhibition of the NF-κB inflammatory pathway by this compound A.
2. Inhibition of the EGFR/STAT3/Akt Signaling Pathway
In the context of non-small cell lung cancer (NSCLC), this compound A has been shown to inhibit the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and its downstream effectors, STAT3 and Akt.[1] This inhibition leads to the induction of apoptosis in cancer cells.
Caption: Inhibition of the EGFR/STAT3/Akt signaling pathway by this compound A.
References
- 1. This compound A from Boesenbergia rotunda Effectively Inhibits EGFR/STAT3/Akt Signaling Pathways, Inducing Apoptosis in NSCLC Cells with Wild-Type and T790M Mutations in EGFR [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Anti-Inflammatory Activity of this compound A against LPS-Induced Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activity of this compound A against LPS-Induced Microglial Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of Panduratin A from Boesenbergia rotunda Using Centrifugal Partition Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Panduratin A, a cyclohexenyl chalcone (B49325) derivative isolated from the rhizomes of Boesenbergia rotunda (fingerroot), has garnered significant scientific interest due to its wide range of pharmacological activities.[1][2] These properties include anti-inflammatory, antioxidant, anti-tumor, and anti-obesity effects.[1][2] The therapeutic potential of this compound A has driven the need for efficient and scalable purification methods to obtain high-purity samples for research and drug development. Centrifugal Partition Chromatography (CPC) is a liquid-liquid chromatographic technique that offers several advantages over traditional solid-support chromatography, including high sample loading capacity, minimal sample degradation, and the elimination of irreversible adsorption.[3][4] This application note provides a detailed protocol for the isolation of this compound A from a crude extract of Boesenbergia rotunda using CPC, yielding a high degree of purity.
Experimental Protocols
1. Plant Material and Extraction
An efficient extraction method is crucial for obtaining a crude extract enriched with this compound A. An ultrasound-assisted extraction with an n-hexane pre-treatment has been shown to be effective.[1][5]
-
Plant Material: Dried rhizomes of Boesenbergia rotunda.
-
Sample Preparation: The dried rhizomes are ground to a particle size of 125 μm.[1][5]
-
Extraction Solvent: n-hexane.
-
Extraction Procedure:
2. Centrifugal Partition Chromatography (CPC) Isolation
The CPC method allows for the rapid, single-step purification of this compound A from the crude extract.[1]
-
CPC Instrument: A laboratory-scale Centrifugal Partition Chromatography system.
-
Solvent System: A biphasic solvent system of n-hexane/methanol (B129727)/water at a volume ratio of 5:3.4:1.6 is prepared and thoroughly equilibrated in a separation funnel.[1][5] The upper phase serves as the mobile phase, and the lower phase is the stationary phase.
-
Sample Preparation for CPC: The crude extract is dissolved in ethyl acetate (B1210297) at a concentration of 1 g/mL. A 0.5 mL aliquot of this solution is added to 7 mL of a diluent system composed of a 1:1 mixture of methanol and the CPC upper phase.[1]
-
CPC Operating Conditions:
-
Mode of Operation: Ascending mode (the lighter, upper phase is the mobile phase).[1][5]
-
Stationary Phase: The lower phase of the n-hexane/methanol/water system is used to fill the CPC column.
-
Mobile Phase: The upper phase of the n-hexane/methanol/water system is pumped through the column.
-
Sample Injection: The prepared sample solution is injected into the system.
-
Elution: The mobile phase is pumped through the column to elute the compounds. The separation process is typically completed within 30 minutes.[1][5]
-
Fraction Collection: Fractions are collected and analyzed by a suitable method, such as High-Performance Liquid Chromatography (HPLC), to identify those containing pure this compound A.
-
3. Purity Analysis
The purity of the isolated this compound A is determined using Ultra High-Performance Liquid Chromatography (UHPLC) and confirmed by 1H-NMR and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS).[1][5]
Data Presentation
The following table summarizes the quantitative data from the CPC isolation of this compound A from 67 mg of crude Boesenbergia rotunda extract.[1]
| Parameter | Value | Reference |
| Crude Extract Yield | 6.96 ± 0.07% | [1][5] |
| Amount of Crude Extract Used | 67 mg | [1] |
| Amount of Isolated this compound A | 0.4 mg | [1][5] |
| Yield of this compound A | 57% | [1] |
| Purity of Isolated this compound A | 99.69% | [1][5] |
| CPC Separation Time | 30 minutes | [1][5] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation of this compound A.
Signaling Pathway Modulated by this compound A
This compound A has been shown to inhibit the EGFR/STAT3/Akt signaling pathway, which is crucial for cancer cell survival and proliferation.[6] It also inhibits the NF-κB pathway, which is involved in inflammation.[7]
Caption: Inhibition of EGFR/STAT3/Akt and NF-κB pathways by this compound A.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. plantaanalytica.com [plantaanalytica.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Simultaneous Isolation of Pinostrobin and this compound A from Boesenbergia rotunda Using Centrifugal Partition Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound A from Boesenbergia rotunda Effectively Inhibits EGFR/STAT3/Akt Signaling Pathways, Inducing Apoptosis in NSCLC Cells with Wild-Type and T790M Mutations in EGFR [mdpi.com]
- 7. This compound A Inhibits TNF Alpha-Stimulated Endothelial Cell Activation Through Suppressing the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Analysis of Panduratin A and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panduratin A, a chalcone (B49325) derivative isolated from the rhizome of Boesenbergia rotunda (fingerroot), has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, antibacterial, and antiviral properties.[1][2][3] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for its development as a potential therapeutic agent. This document provides detailed application notes and protocols for the quantitative analysis of this compound A and its metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Quantitative Analysis Summary
The following tables summarize the key pharmacokinetic parameters of this compound A from various studies. These values provide insights into the compound's behavior in vivo.
Table 1: Pharmacokinetic Parameters of this compound A in Beagle Dogs after a Single Dose [1][4][5]
| Administration Route | Dose (mg/kg) | Cmax (µg/L) | Tmax (h) | AUC₀₋₇₂ (µg·h/L) | Half-life (h) | Absolute Oral Bioavailability (%) |
| Intravenous | 1 | ~100,000 | - | 181,297 ± 27,374 | 15.25 | - |
| Oral | 5 | 12,416 ± 2,326 | 2 | 69,774 ± 36,907 | 11.38 | 7-9% |
| Oral | 10 | 26,319 ± 8,221 | - | - | - | 7-9% |
Table 2: Pharmacokinetic Parameters of this compound A in Rats
| Administration Route | Dose (mg/kg) | Cmax (µg/L) | Tmax (h) | Terminal Half-life (h) | Absolute Oral Bioavailability (%) | Reference |
| Oral (Extract) | 50 (BPE) | 1,120 ± 220 | 3 | 8.2 ± 1.8 | - | [2][3] |
| Oral (Extract) | 100 (BPE) | - | - | 9.2 ± 2.1 | - | [2] |
| Oral (Pure) | 45 | 4,833 ± 659 | - | - | ~9% | [6][7][8] |
| Oral (Extract) | 45 | 3,269 ± 819 | - | - | ~6% | [6][7][8] |
BPE: Boesenbergia pandurata Extract
Metabolic Pathway of this compound A
The biotransformation of this compound A primarily involves Phase I (oxidation) and Phase II (glucuronidation) metabolism, which increases its water solubility to facilitate excretion.[1][5][9] The major metabolites are formed through oxidation and subsequent conjugation. These metabolites are predominantly excreted via the fecal route.[1][4][5]
Caption: Proposed metabolic pathway of this compound A.
Experimental Protocols
Sample Preparation from Plasma
This protocol is adapted from methodologies described for the analysis of this compound A in rat and dog plasma.[2][10]
Materials:
-
Rat or beagle dog plasma
-
Acetonitrile (B52724) (ACN)
-
Flufenamic acid (Internal Standard, IS)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare a stock solution of the internal standard (Flufenamic acid) in methanol at a concentration of 1 mg/mL. Further dilute to a working concentration of 10 ng/mL in acetonitrile.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 300 µL of acetonitrile containing the internal standard (10 ng/mL).[2]
-
Vortex the mixture vigorously for 10 seconds to precipitate proteins.
-
Centrifuge the tubes at 17,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.[2]
LC-MS/MS Analysis Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound A.
Caption: General workflow for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters are based on established methods for the quantification of this compound A.[2][3][10]
Table 3: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| HPLC System | Agilent 1260 series or equivalent[2][3] |
| Column | Atlantis T3 C18 column (50 x 2.1 mm, 3 µm) or equivalent[2] |
| Column Temperature | 30 °C[2] |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water[2][3] |
| Mobile Phase B | Acetonitrile[2][3] |
| Gradient | Isocratic: 40% A and 60% B[2][3] |
| Flow Rate | 0.2 mL/min[2][3] |
| Injection Volume | 5 µL[2] |
| Mass Spectrometry | |
| Mass Spectrometer | API 4000 or equivalent triple quadrupole mass spectrometer[2] |
| Ionization Source | Turbo Ion Spray (Electrospray Ionization - ESI)[2][3] |
| Ionization Mode | Negative[10][11] |
| Ion Spray Voltage | 4500 V[2][3] |
| Temperature | 450 °C[2][3] |
| Multiple Reaction Monitoring (MRM) Transitions | |
| This compound A | m/z 405.2 → 165.9[2][10] |
| Flufenamic Acid (IS) | m/z 280.1 → 236.0[2][10] |
| Declustering Potential (DP) | This compound A: -110 eV; IS: -75 eV[2] |
| Collision Energy (CE) | This compound A: -36 eV; IS: -24 eV[2] |
Conclusion
The protocols and data presented provide a comprehensive guide for the LC-MS/MS analysis of this compound A and its metabolites. The high sensitivity and specificity of this method allow for accurate quantification in biological matrices, which is essential for pharmacokinetic studies and further drug development. The provided information on the metabolic pathways of this compound A will aid in understanding its in vivo fate and potential drug-drug interactions.
References
- 1. Absolute oral bioavailability and possible metabolic pathway of this compound A from Boesenbergia rotunda extract in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound A following oral administration of a Boesenbergia pandurata extract to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. researchgate.net [researchgate.net]
- 5. Absolute oral bioavailability and possible metabolic pathway of this compound A from Boesenbergia rotunda extract in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral Bioavailability, Tissue Distribution, Metabolism, and Excretion of this compound A from Boesenbergia rotunda Extract in Healthy Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Oral Bioavailability, Tissue Distribution, Metabolism, and Excretion of this compound A from Boesenbergia rotunda Extract in Healthy Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Determination of this compound A in rat plasma by HPLC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
Application Notes and Protocols for In Vitro Antiviral Activity Testing of Panduratin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panduratin A, a chalcone (B49325) derivative isolated from the rhizomes of Boesenbergia rotunda (fingerroot), has demonstrated significant antiviral activity against a range of viruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Dengue virus. Its multifaceted mechanism of action, which includes the direct inhibition of viral proteases and the modulation of host inflammatory responses, makes it a compelling candidate for antiviral drug development. These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of this compound A's antiviral efficacy.
Data Presentation
The antiviral activity of this compound A is typically evaluated by determining its 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for assessing the therapeutic potential of the compound.
| Parameter | Virus | Cell Line | Value | Reference |
| IC50 | SARS-CoV-2 | Vero E6 | 0.81 µM | [1] |
| SARS-CoV-2 | iPSC-derived Cardiomyocytes | 0.8–1.6 µM | [2][3][4] | |
| CC50 | - | Vero E6 | 14.71 µM | [1] |
| - | iPSC-derived Cardiomyocytes | 10.09 µM | [2][3][4] | |
| Selectivity Index (SI) | SARS-CoV-2 | Vero E6 | 18.16 | [1] |
| SARS-CoV-2 | iPSC-derived Cardiomyocytes | ~6.3 - 12.6 | [2][3][4] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays to determine the antiviral activity of this compound A.
Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine the concentration range of this compound A that is non-toxic to the host cells.
Materials:
-
Host cells (e.g., Vero E6, iPSC-derived Cardiomyocytes)
-
Complete growth medium
-
This compound A stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the host cells in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound A in complete growth medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the cells and add 100 µL of the this compound A dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound A concentration) and a cell-free control (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[2]
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours.[2]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the CC50 value using non-linear regression analysis.
Plaque Reduction Assay
This assay quantifies the inhibition of viral replication by measuring the reduction in the number of viral plaques.
Materials:
-
Confluent monolayer of host cells in 6-well plates
-
Virus stock of known titer
-
This compound A dilutions in serum-free medium
-
Overlay medium (e.g., 1.2% Avicel in DMEM with 2% FBS)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% for fixation)
Procedure:
-
Wash the confluent cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with a viral dilution calculated to produce 50-100 plaques per well and incubate for 1 hour at 37°C to allow for viral adsorption.
-
During the incubation, prepare mixtures of the virus with various concentrations of this compound A.
-
After the adsorption period, remove the viral inoculum and wash the cells with PBS.
-
Add the this compound A-virus mixtures to the respective wells. Include a virus-only control and a mock-infected control.
-
Incubate for a further 1-2 hours.
-
Remove the inoculum and overlay the cells with the overlay medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control. Determine the IC50 value.
Tissue Culture Infectious Dose 50 (TCID50) Assay
This endpoint dilution assay measures the amount of virus required to produce a cytopathic effect (CPE) in 50% of inoculated cell cultures.
Materials:
-
Host cells in 96-well plates
-
Virus stock
-
This compound A dilutions
-
Complete growth medium
Procedure:
-
Seed host cells in a 96-well plate and incubate to form a monolayer.
-
Prepare ten-fold serial dilutions of the virus stock.
-
In separate tubes, mix each viral dilution with an equal volume of a specific concentration of this compound A or medium (for virus control). Incubate for 1 hour at 37°C.
-
Add 100 µL of each virus-compound mixture to 8 replicate wells of the 96-well plate containing the cell monolayer.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
-
Observe the wells for the presence of CPE under a microscope.
-
Calculate the TCID50 titer using the Reed-Muench method. The antiviral activity of this compound A is determined by the reduction in the viral titer in the presence of the compound.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for in vitro antiviral testing of this compound A.
Signaling Pathway Diagram: Inhibition of NF-κB by this compound A
Caption: this compound A inhibits the NF-κB signaling pathway.
References
- 1. High-content screening of Thai medicinal plants reveals Boesenbergia rotunda extract and its component this compound A as anti-SARS-CoV-2 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Unveiling the Antiviral Properties of this compound A through SARS-CoV-2 Infection Modeling in Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Panduratin A Delivery Systems
Topic: Panduratin A Delivery Systems for Improved Bioavailability
For: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of advanced delivery systems designed to enhance the oral bioavailability of this compound A, a promising natural compound with known anti-inflammatory, antioxidant, and anticancer properties. Due to its poor water solubility, the therapeutic potential of this compound A is often limited by low absorption and bioavailability.[1][2] This guide details various nano-delivery strategies, including Solid Lipid Nanoparticles (SLNs), nanoemulsions, Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), and liposomes, to overcome these limitations. Included are detailed experimental protocols for the formulation and evaluation of these systems, alongside a summary of available pharmacokinetic data.
Introduction to this compound A and Bioavailability Challenges
This compound A is a chalcone (B49325) derivative isolated from the rhizomes of Boesenbergia pandurata (fingerroot).[3] It has demonstrated significant biological activities, including the inhibition of key inflammatory and cancer-related signaling pathways such as NF-κB, MAPK, and PI3K/Akt/mTOR. Despite its therapeutic promise, this compound A is a lipophilic compound with poor aqueous solubility, which significantly hampers its oral bioavailability. Studies in animal models have shown that the absolute oral bioavailability of this compound A from extracts is low, necessitating the development of advanced drug delivery systems to improve its clinical efficacy.[1][4]
Pharmacokinetic Data of this compound A Formulations
The following table summarizes the available pharmacokinetic parameters of this compound A from oral administration of its extract in animal models. Data for advanced delivery systems are presented as a target for improvement, as specific in vivo studies for oral nano-formulations of this compound A are limited in publicly available literature.
| Formulation | Animal Model | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Absolute Bioavailability (%) | Reference |
| This compound A (Pure) | Rat | 45 mg/kg | 4.83 ± 0.66 | - | - | ~9 | [4] |
| Fingerroot Extract | Rat | 45 mg/kg (as this compound A) | 3.27 ± 0.82 | - | - | ~6 | [4] |
| Fingerroot Extract | Rat | 16 mg/kg (as this compound A) | 1.12 ± 0.22 | 3 | 7.84 ± 1.54 | Not Reported | [3] |
| Fingerroot Extract | Beagle Dog | 5 mg/kg (as this compound A) | 12.42 ± 2.33 | - | - | ~7-9 | [1] |
| Fingerroot Extract | Beagle Dog | 10 mg/kg (as this compound A) | 26.32 ± 8.22 | - | - | ~7-9 | [1] |
| This compound A-SLNs | - | - | Target: Increase | Target: Modify | Target: Increase | Target: Increase | - |
| This compound A-Nanoemulsion | - | - | Target: Increase | Target: Modify | Target: Increase | Target: Increase | - |
| This compound A-SNEDDS | - | - | Target: Increase | Target: Modify | Target: Increase | Target: Increase | - |
| This compound A-Liposomes | - | - | Target: Increase | Target: Modify | Target: Increase | Target: Increase | - |
Note: The data for advanced delivery systems are hypothetical targets for improvement. Researchers should aim to quantify these parameters in their studies.
Signaling Pathways Modulated by this compound A
This compound A exerts its biological effects by modulating several key intracellular signaling pathways involved in inflammation and cancer. Understanding these pathways is crucial for designing targeted therapies.
Overcoming this compound A's bioavailability hurdles.
NF-κB Signaling Pathway
This compound A has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[5][6] It can prevent the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.
References
- 1. Absolute oral bioavailability and possible metabolic pathway of this compound A from Boesenbergia rotunda extract in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pharmacokinetics of this compound A following oral administration of a Boesenbergia pandurata extract to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral Bioavailability, Tissue Distribution, Metabolism, and Excretion of this compound A from Boesenbergia rotunda Extract in Healthy Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound A Inhibits the Growth of A549 Cells through Induction of Apoptosis and Inhibition of NF-KappaB Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound A Inhibits TNF Alpha-Stimulated Endothelial Cell Activation Through Suppressing the NF-κB Pathway [mdpi.com]
Application Notes and Protocols for Screening Panduratin A Bioactivity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panduratin A is a natural chalcone (B49325) compound isolated from the rhizomes of Boesenbergia rotunda (fingerroot), a plant widely used in traditional medicine in Southeast Asia. Scientific research has revealed that this compound A possesses a wide spectrum of biological activities, making it a promising candidate for drug development. This document provides detailed application notes and protocols for a variety of cell-based assays to screen and characterize the bioactivity of this compound A, with a focus on its anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.
Data Presentation: Quantitative Bioactivity of this compound A
The following tables summarize the quantitative data from various cell-based assays, providing a comparative overview of this compound A's efficacy across different biological activities.
Table 1: Anticancer and Anti-Angiogenic Activity of this compound A
| Cell Line | Assay Type | Parameter | Value | Reference |
| A549 (Non-small cell lung cancer) | Cytotoxicity (RTCA) | IC50 | 10.8 µM (4.4 µg/mL) | [1] |
| A549 (Wild-type EGFR) | Cytotoxicity (MTT) | IC50 | 6.03 ± 0.21 µg/mL | [2][3] |
| H1975 (Mutant EGFR) | Cytotoxicity (MTT) | IC50 | 5.58 ± 0.15 µg/mL | [2][3] |
| MRC5 (Normal lung fibroblast) | Cytotoxicity (MTT) | IC50 | 12.96 ± 0.36 µg/mL | [3] |
| MCF-7 (Breast cancer) | Cell Growth Inhibition | IC50 | 15 µM | [4] |
| HT-29 (Colon adenocarcinoma) | Growth Inhibition | IC50 | 6.56 µg/mL | [5] |
| HUVECs (Endothelial cells) | Cytotoxicity | IC50 | 6.91 ± 0.85 µM | [6] |
Table 2: Anti-inflammatory Activity of this compound A
| Cell Line | Assay Type | Parameter | Value | Reference |
| RAW 264.7 (Macrophage) | Nitric Oxide (NO) Production | IC50 | 0.175 µM | [7] |
| RAW 264.7 (Macrophage) | Prostaglandin (B15479496) E2 (PGE2) Production | IC50 | 0.0195 µM | [7] |
| SIMA9 (Microglia) | Cytotoxicity (MTT, 24h) | IC50 | 48.96 ± 3.69 µM | [8] |
| SIMA9 (Microglia) | Cytotoxicity (MTT, 48h) | IC50 | 30.81 ± 2.61 µM | [8] |
Table 3: Antimicrobial Activity of this compound A
| Microorganism | Assay Type | Parameter | Value (µg/mL) | Reference |
| Clinical Enterococci Isolates | Broth Microdilution | MIC | 2 | [9][10] |
| Clinical Enterococci Isolates | Broth Microdilution | MBC | 8 | [9][10] |
| Biofilm-producing Enterococci | Biofilm Inhibition | - | ≤4 | [9][10] |
| Biofilm-producing Enterococci | Biofilm Eradication | - | ≤16 | [9][10] |
| Clinical Staphylococci Isolates | Broth Microdilution | MIC90 | 1 | [11][12] |
| MRSA, MSSA, MRCNS | Broth Microdilution | MBC | ≤8 | [11] |
| MSCNS | Broth Microdilution | MBC | ≤4 | [11] |
| Multi-species Oral Biofilm | Broth Microdilution | MIC | 1 | [13] |
| Multi-species Oral Biofilm | Biofilm Prevention (at 8x MIC) | >50% inhibition | - | [13] |
| Multi-species Oral Biofilm | Biofilm Reduction (at 10 µg/mL) | >50% reduction | - | [13] |
Experimental Protocols
This section provides detailed methodologies for key cell-based assays to evaluate the bioactivity of this compound A.
Anticancer Activity Assays
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound A stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound A in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound A dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
This assay assesses the effect of this compound A on cell migration.
-
Materials:
-
Cells capable of migration (e.g., endothelial cells, metastatic cancer cells)
-
6-well or 24-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
-
-
Protocol:
-
Seed cells in a plate and grow to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Add fresh medium containing various concentrations of this compound A.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.
-
Measure the width of the wound at different time points and calculate the percentage of wound closure.
-
Anti-inflammatory Activity Assays
This assay quantifies nitrite (B80452), a stable product of NO, in cell culture supernatants.
-
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
This compound A
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
96-well plates
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate (5 x 10^4 cells/well) and incubate overnight.
-
Pre-treat cells with various concentrations of this compound A for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
This assay quantifies the level of PGE2 in cell culture supernatants.
-
Materials:
-
RAW 264.7 cells
-
LPS
-
This compound A
-
PGE2 ELISA kit
-
-
Protocol:
-
Follow the cell seeding, pre-treatment with this compound A, and LPS stimulation steps as described for the Griess Assay.
-
Collect the cell culture supernatants.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to a plate pre-coated with an anti-PGE2 antibody, followed by the addition of a horseradish peroxidase (HRP)-conjugated secondary antibody and a substrate for color development.
-
Measure the absorbance and calculate the PGE2 concentration based on a standard curve.
-
Antimicrobial Activity Assays
This assay determines the lowest concentration of this compound A that inhibits the visible growth of a microorganism.
-
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
This compound A
-
96-well microtiter plates
-
-
Protocol:
-
Prepare a two-fold serial dilution of this compound A in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (microorganism without this compound A) and a negative control (broth only).
-
Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is the lowest concentration of this compound A where no visible growth is observed.
-
This assay quantifies biofilm formation and the effect of this compound A on its inhibition or eradication.
-
Materials:
-
Biofilm-forming microorganism
-
Appropriate growth medium
-
This compound A
-
96-well flat-bottom plates
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
-
Protocol for Inhibition:
-
Add different concentrations of this compound A to the wells of a 96-well plate.
-
Inoculate the wells with the microbial suspension.
-
Incubate to allow biofilm formation.
-
Gently wash the wells with PBS to remove planktonic cells.
-
Stain the adherent biofilm with 0.1% crystal violet for 15 minutes.
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the bound dye with 30% acetic acid.
-
Measure the absorbance at 595 nm.
-
-
Protocol for Eradication:
-
Allow the biofilm to form in the 96-well plate by incubating the microbial culture for a set period.
-
Remove the planktonic cells and wash the biofilm.
-
Add different concentrations of this compound A to the pre-formed biofilms and incubate.
-
Proceed with the washing, staining, and quantification steps as described for the inhibition assay.
-
Antioxidant Activity Assay
This assay measures the ability of this compound A to prevent the formation of fluorescent dichlorofluorescein (DCF) by peroxyl radicals within cells.
-
Materials:
-
HepG2 (human hepatocarcinoma) cells
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP)
-
This compound A
-
Quercetin (as a standard)
-
96-well black plates with clear bottoms
-
-
Protocol:
-
Seed HepG2 cells in a 96-well black plate and grow to confluency.
-
Wash the cells with PBS.
-
Treat the cells with various concentrations of this compound A and DCFH-DA (25 µM) for 1 hour.
-
Wash the cells to remove the treatment solution.
-
Add ABAP (600 µM) to induce oxidative stress.
-
Immediately measure fluorescence kinetically for 1 hour at 37°C using a fluorescence plate reader (excitation 485 nm, emission 538 nm).
-
Calculate the area under the curve (AUC) and determine the CAA value relative to quercetin.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by this compound A and the general workflows of the described experimental assays.
Caption: this compound A's anti-inflammatory mechanism via NF-κB pathway inhibition.
Caption: Anticancer mechanism of this compound A involving EGFR/STAT3/Akt pathways.
Caption: Workflow of the MTT assay for cell viability.
References
- 1. Wound healing migration assay (Scratch assay) [protocols.io]
- 2. ibidi.com [ibidi.com]
- 3. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELISA assay for prostaglandin E2 (PGE2) concentration [bio-protocol.org]
- 5. ibidi.com [ibidi.com]
- 6. Angiogenesis assay (tube formation) [bio-protocol.org]
- 7. static.igem.org [static.igem.org]
- 8. kamiyabiomedical.com [kamiyabiomedical.com]
- 9. Crystal violet assay [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. clyte.tech [clyte.tech]
- 12. benchchem.com [benchchem.com]
- 13. static.igem.org [static.igem.org]
Application Notes and Protocols: High-Content Screening Assays for Panduratin A Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panduratin A, a natural chalcone (B49325) compound isolated from the rhizomes of Boesenbergia rotunda (fingerroot), has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, antibacterial, and anticancer effects.[1][2] Its potential as a therapeutic agent has driven research into its mechanism of action and specific molecular targets. High-Content Screening (HCS) offers a powerful, image-based approach to quantitatively assess the effects of compounds like this compound A on multiple cellular parameters simultaneously, providing deep insights into its mechanism of action at a single-cell level.[3]
These application notes provide detailed protocols for robust, high-content screening assays designed to investigate and quantify the effects of this compound A on key cancer-related signaling pathways, including NF-κB and STAT3 translocation, as well as a multiparametric apoptosis assay.
Key Molecular Targets and Pathways of this compound A
This compound A has been shown to exert its biological effects by modulating several critical signaling pathways implicated in cancer cell proliferation, survival, and inflammation.
-
NF-κB Pathway: this compound A has been observed to inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in the activation of this pro-inflammatory and pro-survival pathway.[4][5]
-
EGFR/STAT3/Akt Pathway: In non-small cell lung cancer (NSCLC) cells, this compound A inhibits the phosphorylation of EGFR, STAT3, and Akt, leading to the induction of apoptosis.[6][7]
-
Apoptosis Induction: Treatment with this compound A leads to dose-dependent induction of apoptosis, characterized by changes in nuclear morphology, mitochondrial membrane potential, and caspase activation.[4][8]
Quantitative Data Summary
The following tables summarize the reported cytotoxic activity of this compound A against various human cancer cell lines. This data is crucial for determining the appropriate concentration range for HCS assays.
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Incubation Time (hours) | Assay Method |
| A549 | Non-Small Cell Lung Cancer | 4.4 | 10.8 | 24, 48, 72 | RTCA, MTT |
| A549 | Non-Small Cell Lung Cancer | 6.03 ± 0.21 | ~14.8 | 24 | Not Specified |
| H1975 | Non-Small Cell Lung Cancer | 5.58 ± 0.15 | ~13.7 | 24 | Not Specified |
| MCF-7 | Breast Cancer | Not Specified | 15 | Not Specified | Not Specified |
Table 1: Cytotoxicity of this compound A in Human Cancer Cell Lines.[4][6][8]
| Cell Line | Description | IC50 (µg/mL) | Selectivity Index (vs. A549) | Selectivity Index (vs. H1975) |
| MRC5 | Normal Lung Fibroblast | 12.96 ± 0.36 | >2.15 | >2.32 |
Table 2: Cytotoxicity of this compound A in a Normal Human Cell Line and Calculated Selectivity Index.[6]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways targeted by this compound A and a typical experimental workflow for a high-content screening assay.
Caption: this compound A inhibits the nuclear translocation of NF-κB.
Caption: this compound A inhibits the EGFR/STAT3/Akt signaling pathway.
Caption: General workflow for a High-Content Screening (HCS) assay.
Experimental Protocols
Protocol 1: NF-κB (p65) Nuclear Translocation Assay
This assay quantifies the inhibitory effect of this compound A on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation with Tumor Necrosis Factor-alpha (TNF-α).
Materials:
-
A549 cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
384-well, black, clear-bottom imaging plates
-
This compound A (stock solution in DMSO)
-
TNF-α (stimulant)
-
Bay 11-7082 (positive control inhibitor)
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
5% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Primary Antibody: Rabbit anti-NF-κB p65
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Nuclear Stain: Hoechst 33342
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed A549 cells into a 384-well imaging plate at a density of 2,500 cells/well in 50 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment:
-
Prepare a serial dilution of this compound A in complete medium. Final DMSO concentration should not exceed 0.5%.
-
Add 10 µL of the this compound A dilutions or control compounds (Bay 11-7082, DMSO vehicle) to the appropriate wells.
-
Incubate for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Add 10 µL of TNF-α solution to all wells (except unstimulated controls) to a final concentration of 20 ng/mL.
-
Incubate for 30 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Gently remove the medium and wash once with PBS.
-
Fix the cells by adding 50 µL of 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize by adding 50 µL of 0.2% Triton X-100 for 10 minutes.
-
Wash twice with PBS.
-
-
Immunostaining:
-
Block non-specific binding by adding 50 µL of Blocking Buffer for 1 hour at room temperature.
-
Incubate with primary antibody (anti-NF-κB p65, diluted in Blocking Buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS. Leave 50 µL of PBS in each well for imaging.
-
-
Image Acquisition and Analysis:
-
Acquire images using an HCS platform with at least two channels (DAPI for Hoechst, FITC for Alexa Fluor 488).
-
Use the Hoechst signal to identify and segment the nucleus (Region 1).
-
Use the nuclear mask to define a cytoplasmic region (Region 2).
-
Quantify the mean fluorescence intensity of the p65 signal in both the nucleus and cytoplasm for each cell.
-
Primary Readout: Calculate the ratio of nuclear to cytoplasmic p65 intensity. A decrease in this ratio indicates inhibition of translocation.
-
Protocol 2: STAT3 Phosphorylation and Translocation Assay
This assay quantifies the inhibition of STAT3 phosphorylation (at Tyr705) and its subsequent nuclear translocation upon stimulation with Interleukin-6 (IL-6).
Materials:
-
H1975 or Cal33 cells
-
RPMI-1640 with 10% FBS
-
Materials from Protocol 1 (except for stimulants, controls, and antibodies)
-
IL-6 (stimulant)
-
Stattic (positive control inhibitor)
-
Primary Antibody: Rabbit anti-phospho-STAT3 (Tyr705)
-
Secondary Antibody: Alexa Fluor 568-conjugated goat anti-rabbit IgG
-
Nuclear Stain: Hoechst 33342
Procedure:
-
Cell Seeding and Starvation:
-
Seed cells as in Protocol 1.
-
After overnight incubation, replace the medium with serum-free medium and incubate for an additional 18-24 hours.
-
-
Compound Treatment: Treat with this compound A or Stattic as described in Protocol 1, Step 2, using serum-free medium for dilutions. Incubate for 1-2 hours.
-
Cell Stimulation:
-
Add IL-6 to a final concentration of 50 ng/mL.
-
Incubate for 15-30 minutes at 37°C.
-
-
Fixation, Permeabilization, and Staining: Follow steps 4 and 5 from Protocol 1, using the anti-phospho-STAT3 antibody.
-
Image Acquisition and Analysis:
-
Acquire images using an HCS platform (DAPI and TRITC channels).
-
Identify nuclei using the Hoechst stain.
-
Primary Readout: Quantify the mean fluorescence intensity of the phospho-STAT3 signal within the nuclear region. A decrease in intensity indicates inhibition of the pathway.
-
Secondary Readout: A nuclear-to-cytoplasmic ratio can also be calculated as in the NF-κB assay.
-
Protocol 3: Multiparametric Apoptosis Assay
This assay simultaneously measures multiple key events of apoptosis, including nuclear condensation, cell membrane permeability, and mitochondrial membrane potential, following treatment with this compound A.
Materials:
-
A549 or H1975 cells
-
Materials from Protocol 1 (excluding antibodies, fixatives, and permeabilizing agents for live-cell dyes)
-
Apoptosis Inducer (e.g., Staurosporine) as a positive control
-
Hoechst 33342 (stains the nucleus of all cells)
-
YO-PRO-1 Iodide (enters apoptotic cells with compromised membranes)
-
MitoTracker Red CMXRos (stains mitochondria in healthy, non-apoptotic cells)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells as in Protocol 1.
-
Treat with a serial dilution of this compound A, Staurosporine, or DMSO vehicle.
-
Incubate for 24-48 hours at 37°C.
-
-
Live-Cell Staining:
-
Add a cocktail of Hoechst 33342 (final conc. 1 µg/mL), YO-PRO-1 (final conc. 0.1 µM), and MitoTracker Red (final conc. 200 nM) directly to the cell culture medium.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Image Acquisition (Live Cells):
-
Acquire images immediately on a temperature- and CO₂-controlled HCS platform using DAPI, FITC, and TRITC channels.
-
-
Image Analysis and Readouts:
-
Cell Viability: Use the Hoechst signal to count the total number of cells per well.
-
Nuclear Condensation: Measure the intensity and size of the Hoechst-stained nuclei. A smaller, brighter nucleus is indicative of apoptosis.
-
Membrane Permeability (Early Apoptosis): Identify cells positive for YO-PRO-1 staining within the nucleus.
-
Mitochondrial Health: Measure the mean fluorescence intensity of the MitoTracker Red signal in the cytoplasm. A decrease in intensity indicates a loss of mitochondrial membrane potential, a hallmark of apoptosis.
-
Data Integration: Combine the multiparametric readouts to classify cell populations as Healthy, Early Apoptotic, Late Apoptotic/Necrotic, or Necrotic.
-
Conclusion
The provided application notes and protocols describe a suite of high-content screening assays to robustly characterize the cellular effects of this compound A. By quantifying key events in the NF-κB, STAT3, and apoptosis pathways, these assays can accelerate the elucidation of this compound A's precise mechanism of action and support its further development as a potential therapeutic agent. The quantitative, image-based nature of HCS provides detailed, multi-faceted data that is essential for modern drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. HighVia—A Flexible Live-Cell High-Content Screening Pipeline to Assess Cellular Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel multi-parametric high content screening assay in ciPTEC-OAT1 to predict drug-induced nephrotoxicity during drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. High content, high-throughput screening for small molecule inducers of NF-κB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound A from Boesenbergia rotunda Effectively Inhibits EGFR/STAT3/Akt Signaling Pathways, Inducing Apoptosis in NSCLC Cells with Wild-Type and T790M Mutations in EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound A Inhibits Cell Proliferation by Inducing G0/G1 Phase Cell Cycle Arrest and Induces Apoptosis in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Panduratin A Sample Preparation in Pharmacokinetic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panduratin A, a natural chalcone (B49325) derivative isolated from the rhizomes of Boesenbergia rotunda (fingerroot), has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, antibacterial, and antiviral properties.[1][2][3] To support preclinical and clinical development, robust bioanalytical methods are crucial for characterizing its pharmacokinetic profile. This document provides detailed application notes and protocols for the preparation of biological samples for the pharmacokinetic analysis of this compound A. The methodologies described are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[2][4]
Pharmacokinetic Summary of this compound A
Understanding the pharmacokinetic properties of this compound A is essential for designing and interpreting bioanalytical studies. Key parameters from preclinical studies in rats and dogs are summarized below.
Table 1: Pharmacokinetic Parameters of this compound A in Rats
| Parameter | Intravenous (4.5 mg/kg) | Oral (45 mg/kg, pure compound) | Oral (45 mg/kg, in extract) | Oral (16 mg/kg as BPE) |
| Cmax (µg/L) | ~20,000 (extrapolated)[5] | 4833 ± 659[6][7] | 3269 ± 819[6][7] | 1120 ± 220[1] |
| Tmax (h) | - | Not Reported | Not Reported | 3[1] |
| AUC (µg·h/L) | Not Reported | Significantly higher than extract[8] | Lower than pure compound[8] | 7840 ± 1540[1] |
| Half-life (h) | Not Reported | No difference from extract[8] | No difference from pure compound[8] | 8.5 ± 1.3[1] |
| Absolute Oral Bioavailability (%) | - | ~9[6][7][8] | ~6[6][7][8] | Not Reported |
| Clearance (CL/F) (L/h/kg) | Higher than pure compound[8] | Lower than extract[8] | Higher than pure compound[8] | 2.33 ± 0.68[1] |
| Volume of Distribution (Vd/F) (L/kg) | Higher than pure compound[8] | Lower than extract[8] | Higher than pure compound[8] | Not Reported |
BPE: Boesenbergia pandurata extract
Table 2: Pharmacokinetic Parameters of this compound A in Beagle Dogs
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg, in extract) | Oral (10 mg/kg, in extract) |
| Cmax (µg/L) | - | 12,416 ± 2,326[9][10] | 26,319 ± 8,221[10] |
| Tmax (h) | - | 2[9] | Not Reported |
| AUC0–72 (µg·h/L) | 181,297 ± 27,374[2][9] | 69,774 ± 36,907[2][9] | Not Reported |
| Half-life (h) | 15.25[2][9] | 11.38[9] | Not Reported |
| Absolute Oral Bioavailability (%) | - | ~7–9[9][10] | ~7–9[9][10] |
| Clearance (CL) (L/h/kg) | 0.01 ± 0.01[2][9] | - | - |
| Volume of Distribution (Vd) (L/kg) | 0.1 ± 0.01[2][9] | - | - |
Experimental Protocols
The following protocols describe the sample preparation of various biological matrices for the quantification of this compound A using LC-MS/MS.
Protocol 1: Extraction of this compound A from Plasma/Serum
This protocol is based on a simple protein precipitation method, which is efficient and widely used for pharmacokinetic studies.[2][4][5]
Materials:
-
Biological plasma or serum samples
-
Methanol (B129727) (HPLC grade) or Acetonitrile (B52724) (HPLC grade)
-
Internal Standard (IS) solution (e.g., Flufenamic acid[4][11][12] or Glycyrrhizin[2][5]) in methanol
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge (capable of >12,000 x g)
-
LC-MS vials
Procedure:
-
Thaw frozen plasma or serum samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of the plasma or serum sample.[2][5]
-
Add 200 µL of methanol containing the internal standard (e.g., glycyrrhizin).[2][5] Alternatively, 300 µL of acetonitrile containing the IS (e.g., 10 ng/mL flufenamic acid) can be used for a 90 µL plasma sample.[1][13]
-
Vortex the mixture vigorously for 10 minutes to ensure complete protein precipitation.[2][5]
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.[2][5]
-
Carefully collect the supernatant and transfer it to a clean LC-MS vial.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system for analysis.[1][2][5]
Protocol 2: Extraction of this compound A from Tissue Homogenates
This protocol is suitable for determining the tissue distribution of this compound A.
Materials:
-
Tissue samples (e.g., liver, kidney, lung, brain)
-
Phosphate (B84403) buffer solution (0.1 M, pH 7.4)[13]
-
Tissue homogenizer
-
Methanol (HPLC grade)
-
Internal Standard (IS) solution in methanol
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Accurately weigh the collected tissue samples.
-
Homogenize the tissues in a three-fold excess of phosphate buffer solution (0.1 M, pH 7.4).[13]
-
Follow the same procedure as described in Protocol 1 (steps 2-7), using 50 µL of the tissue homogenate instead of plasma.[5]
Protocol 3: Extraction of this compound A from Feces
This protocol is essential for assessing the excretion of this compound A.
Materials:
-
Fecal samples
-
Methanol (HPLC grade)
-
Zirconia beads (1.0 mm)
-
Bead homogenizer
-
Internal Standard (IS) solution in methanol
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Weigh approximately 100 mg of feces into a tube containing 1.0-mm zirconia beads.[5]
-
Add 400 µL of methanol to the tube.[5]
-
Homogenize the mixture using a bead homogenizer at 2000 rpm for 2 minutes.[5]
-
Centrifuge the homogenate at 5000 x g for 5 minutes.[5]
-
Collect the supernatant.
-
To 50 µL of the supernatant, add 200 µL of methanol containing the internal standard.[5]
-
Vortex for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.[5]
-
Transfer the final supernatant to an LC-MS vial for analysis.
LC-MS/MS Analysis Method
The following are typical LC-MS/MS parameters for the quantification of this compound A. Method development and validation are crucial for accurate results.[14][15][16]
Table 3: Recommended LC-MS/MS Parameters
| Parameter | Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., Synergi 4 µm Fusion-RP 80 Å, 50 x 2 mm)[2] |
| Mobile Phase | A: 0.2% Formic acid in water[2] or Distilled water with 2% formic acid[4][12] B: 100% Methanol[2] or Acetonitrile with 2% formic acid[4][12] |
| Gradient Elution | A time-programmed gradient is typically used to achieve optimal separation.[2] |
| Flow Rate | 0.5 mL/min[2] |
| Column Temperature | 40°C[2] |
| Injection Volume | 5-10 µL[1][2][5] |
| MS System | Triple quadrupole mass spectrometer[2] |
| Ionization Mode | Electrospray Ionization (ESI), Negative mode[2] |
| MRM Transitions | This compound A: m/z 405.10 → 165.90[2][4] Glycyrrhizin (IS): m/z 821.25 → 350.90[2] Flufenamic acid (IS): m/z 280.1 → 236.0[4] |
Visualized Workflow
The following diagram illustrates the general workflow for this compound A sample preparation and analysis.
Caption: Workflow for this compound A Sample Preparation and Analysis.
Conclusion
The protocols and information provided herein offer a comprehensive guide for the sample preparation and analysis of this compound A in various biological matrices for pharmacokinetic studies. The described protein precipitation method followed by LC-MS/MS analysis is a robust, sensitive, and validated approach for accurately quantifying this compound A concentrations. Adherence to these methodologies will ensure reliable data for the evaluation of the pharmacokinetic profile of this promising natural compound.
References
- 1. Pharmacokinetics of this compound A following oral administration of a Boesenbergia pandurata extract to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absolute oral bioavailability and possible metabolic pathway of this compound A from Boesenbergia rotunda extract in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lawdata.com.tw [lawdata.com.tw]
- 4. Determination of this compound A in rat plasma by HPLC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral Bioavailability, Tissue Distribution, Metabolism, and Excretion of this compound A from Boesenbergia rotunda Extract in Healthy Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Oral Bioavailability, Tissue Distribution, Metabolism, and Excretion of this compound A from Boesenbergia rotunda Extract in Healthy Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 13. jfda-online.com [jfda-online.com]
- 14. mdpi.com [mdpi.com]
- 15. Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Unlocking Potential: Molecular Docking of Panduratin A with Key Protein Targets
Application Notes and Protocols for Researchers in Drug Discovery
Panduratin A, a natural chalcone (B49325) derivative isolated from the rhizomes of Boesenbergia rotunda, has garnered significant attention in the scientific community for its diverse pharmacological activities. Of particular interest are its potential antiviral and anticancer properties, which have been extensively investigated using computational methods. Molecular docking studies have been instrumental in elucidating the binding mechanisms of this compound A with various protein targets, providing a rational basis for its observed biological effects. These in silico analyses have paved the way for further preclinical and clinical investigations.
This document provides a comprehensive overview of the molecular docking studies of this compound A with its protein targets. It is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols for in silico analysis, and visual representations of relevant biological pathways and experimental workflows.
Quantitative Data Summary
The binding affinity of this compound A to various protein targets has been quantified in several studies, primarily through the calculation of binding energy. This data is crucial for comparing the potential efficacy of this compound A against different targets and for prioritizing further experimental validation. The following tables summarize the reported binding energies from molecular docking studies.
Table 1: Binding Energies of this compound A with SARS-CoV-2 Protein Targets
| Protein Target | PDB ID | Binding Energy (kcal/mol) | Reference |
| Main Protease (Mpro/3CLpro) | 6LU7 | -7.51 | [1] |
| Papain-Like Protease (PLpro) | 6W9C | -7.2 | |
| RNA-dependent RNA polymerase (RdRp) | 6M71 | -7.9 | |
| 2'-O-methyltransferase (MTase) | 6W4H | -8.2 | |
| Spike Glycoprotein (RBD) | 6M0J | -7.4 |
Table 2: Binding Energies of this compound A with Cancer-Related Protein Targets
| Protein Target | PDB ID | Binding Energy (kcal/mol) | Reference |
| Epidermal Growth Factor Receptor (EGFR) | 2GS2 | -8.5 | [2][3] |
| Signal Transducer and Activator of Transcription 3 (STAT3) | 6NJS | -7.8 | [2] |
| Protein Kinase B (Akt) | 3O96 | -7.2 | [2] |
Experimental Protocols: Molecular Docking of this compound A
This section outlines a detailed protocol for performing molecular docking studies of this compound A with a protein target of interest. This protocol is based on commonly used methodologies reported in the literature, primarily utilizing AutoDock Vina, a widely adopted open-source docking software.[4][5][6]
Preparation of the Protein Receptor
-
Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB) (--INVALID-LINK--).
-
Pre-processing:
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest using molecular visualization software (e.g., PyMOL, Chimera, Discovery Studio).
-
Repair any missing residues or atoms in the protein structure.
-
Add polar hydrogens to the protein structure.
-
-
Convert to PDBQT format: Use AutoDockTools (MGLTools) to convert the cleaned PDB file into the PDBQT format. This step involves adding Gasteiger charges and merging non-polar hydrogens.
Preparation of the Ligand (this compound A)
-
Obtain Ligand Structure: The 3D structure of this compound A can be obtained from databases such as PubChem (--INVALID-LINK--).
-
Energy Minimization: Perform energy minimization of the ligand structure using a force field (e.g., MMFF94) in software like Avogadro or ChemBio3D.
-
Convert to PDBQT format: Use AutoDockTools to convert the optimized ligand structure into the PDBQT format. This process defines the rotatable bonds and assigns charges.
Molecular Docking using AutoDock Vina
-
Grid Box Definition:
-
Identify the binding site on the protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or through blind docking followed by analysis of the most favorable binding poses.
-
Define the grid box, a three-dimensional cube that encompasses the binding site. The size and center of the grid box should be carefully chosen to allow the ligand to move and rotate freely within the active site.
-
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the input files and docking parameters. An example is provided below:
-
Run Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input:
-
Analysis of Results:
-
The output file (docking_results.pdbqt) will contain the predicted binding poses of this compound A, ranked by their binding affinity (in kcal/mol).
-
Visualize the protein-ligand interactions for the best-scoring poses using molecular visualization software. Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex.
-
Visualizations
Visual representations of signaling pathways and experimental workflows are essential for a clear understanding of the complex biological processes and computational methodologies involved in drug discovery.
These application notes and protocols provide a foundational resource for researchers interested in the computational evaluation of this compound A. The provided data and methodologies can guide the design of new in silico experiments and contribute to a deeper understanding of the therapeutic potential of this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound A from Boesenbergia rotunda Effectively Inhibits EGFR/STAT3/Akt Signaling Pathways, Inducing Apoptosis in NSCLC Cells with Wild-Type and T790M Mutations in EGFR [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 6. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ultrasound-Assisted Extraction of Panduratin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panduratin A, a chalcone (B49325) derivative isolated from the rhizomes of Boesenbergia rotunda (fingerroot), has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Efficient extraction of this compound A is crucial for its further investigation and potential therapeutic applications. Ultrasound-Assisted Extraction (UAE) has emerged as a promising green technology for the extraction of bioactive compounds from plant materials. This method utilizes ultrasonic waves to induce acoustic cavitation, which disrupts plant cell walls, leading to enhanced mass transfer, increased extraction yields, shorter extraction times, and reduced solvent consumption compared to conventional methods.
These application notes provide a detailed protocol for the ultrasound-assisted extraction of this compound A, along with a summary of the key parameters influencing extraction efficiency and an overview of its known signaling pathways.
Experimental Protocols
Materials and Equipment
-
Plant Material: Dried and powdered rhizomes of Boesenbergia rotunda.
-
Solvents: n-hexane (recommended), ethanol, methanol (B129727), dichloromethane, ethyl acetate.
-
Equipment:
-
Ultrasonic bath or probe system
-
Grinder or mill for powdering plant material
-
Sieve (125 µm)
-
Filtration apparatus (e.g., filter paper, vacuum filtration system)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for quantification
-
Standard this compound A for HPLC calibration
-
General Protocol for Ultrasound-Assisted Extraction of this compound A
-
Sample Preparation:
-
Grind the dried rhizomes of Boesenbergia rotunda to a fine powder.
-
Sieve the powder to obtain a uniform particle size of approximately 125 µm.[1]
-
-
Extraction:
-
Weigh a specific amount of the powdered plant material (e.g., 1 g).
-
Add the extraction solvent (n-hexane is recommended for optimal selectivity) at a solid-to-liquid ratio of 1:30 (g/mL).[1]
-
Place the mixture in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Apply ultrasound at a specific frequency (e.g., 40 kHz) for 10 minutes.[1] The temperature can be maintained at ambient conditions as significant variations were not found to affect extraction efficiency in some studies.[1]
-
-
Separation and Filtration:
-
After sonication, separate the extract from the solid plant material by filtration.
-
Wash the solid residue with a small amount of fresh solvent to ensure maximum recovery of the extract.
-
-
Solvent Evaporation:
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.
-
-
Quantification:
-
Redissolve the dried crude extract in a suitable solvent (e.g., methanol or ethanol).
-
Analyze the concentration of this compound A in the extract using a validated HPLC method with a standard reference.
-
Data Presentation: Optimization of UAE Parameters
The efficiency of this compound A extraction is influenced by several key parameters. The following tables summarize the effects of these parameters on the extraction yield.
Table 1: Effect of Solvent Type on Extraction Yield
| Solvent | Polarity | Relative Yield of this compound A |
| n-Hexane | Non-polar | ++++ (Highest Selectivity) |
| Dichloromethane | Polar aprotic | +++ |
| Ethyl Acetate | Polar aprotic | ++ |
| Ethanol | Polar protic | + |
| Methanol | Polar protic | + |
Based on findings that n-hexane provides a cleaner extract with higher selectivity for this compound A.[1]
Table 2: Effect of Particle Size on Extraction Yield
| Particle Size (µm) | Relative Yield of this compound A |
| 125 | +++ (Optimal) |
| >125 | ++ |
| <125 | + |
Smaller particle sizes increase the surface area for extraction, with 125 µm identified as optimal.[1]
Table 3: Effect of Solid-to-Liquid Ratio on Extraction Yield
| Ratio (g/mL) | Relative Yield of this compound A |
| 1:10 | + |
| 1:20 | ++ |
| 1:30 | +++ (Optimal) |
| 1:40 | ++ |
| 1:50 | ++ |
A solid-to-liquid ratio of 1:30 g/mL was found to be optimal for maximizing the extraction yield.[1]
Table 4: Effect of Extraction Time on Extraction Yield
| Time (minutes) | Relative Yield of this compound A |
| 10 | +++ (Sufficient for high yield) |
| 30 | +++ |
| 60 | +++ |
| 90 | +++ |
| 120 | +++ |
An extraction time of 10 minutes was sufficient to achieve a high yield of this compound A, with longer durations not significantly increasing the yield.[1]
Table 5: Optimal Extraction Conditions and Yield
| Parameter | Optimal Value |
| Solvent | n-Hexane |
| Particle Size | 125 µm |
| Solid-to-Liquid Ratio | 1:30 g/mL |
| Extraction Time | 10 minutes |
| Result | |
| Crude Extract Yield | 6.96 ± 0.07% |
| This compound A in Crude Extract | 0.4 mg from 67 mg of crude extract |
Data from a study optimizing the UAE of B. rotunda followed by purification.[1]
Signaling Pathways of this compound A
This compound A has been shown to exert its biological effects by modulating key cellular signaling pathways, particularly those involved in cancer progression and inflammation.
Inhibition of EGFR/STAT3/Akt Signaling Pathway
This compound A has been demonstrated to inhibit the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling components, STAT3 and Akt.[2] This inhibition leads to the induction of apoptosis in cancer cells.
Caption: this compound A inhibits the EGFR/STAT3/Akt signaling pathway.
Inhibition of NF-κB Signaling Pathway
This compound A also inhibits the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It prevents the degradation of IκB (inhibitor of kappa B), which in turn suppresses the phosphorylation and nuclear translocation of NF-κB. This leads to a reduction in the expression of pro-inflammatory genes.
Caption: this compound A inhibits the NF-κB signaling pathway.
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for the ultrasound-assisted extraction of this compound A and the logical relationship between the key extraction parameters.
Caption: Experimental workflow for UAE of this compound A.
Caption: Key parameters influencing this compound A extraction yield.
Conclusion
Ultrasound-assisted extraction is an efficient, rapid, and effective method for obtaining this compound A from Boesenbergia rotunda. By optimizing key parameters such as solvent type, particle size, and solid-to-liquid ratio, researchers can significantly enhance the extraction yield. The detailed protocols and data presented in these application notes serve as a valuable resource for scientists and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further research into the therapeutic potential of this compound A.
References
Troubleshooting & Optimization
Technical Support Center: Panduratin A Solubility for Cell Culture
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for working with Panduratin A in cell culture experiments, focusing on overcoming its inherent solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound A and why is its solubility a challenge for cell culture?
This compound A is a natural chalcone (B49325) compound isolated from Boesenbergia rotunda (fingerroot) that has garnered significant interest for its wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][2][3] Structurally, it is a highly lipophilic (fat-soluble) molecule, which results in poor aqueous (water) solubility.[4] Since cell culture media are aqueous-based, dissolving this compound A directly into the media is difficult and often leads to precipitation, making it unavailable to the cells and confounding experimental results.[5]
Q2: What is the recommended solvent to prepare a this compound A stock solution?
The most common and recommended solvent for preparing stock solutions of hydrophobic compounds like this compound A is dimethyl sulfoxide (B87167) (DMSO).[5][6] Ethanol (B145695) can also be used.[7][8] It is crucial to prepare a high-concentration stock solution in the chosen solvent, which can then be diluted to the final working concentration in the cell culture medium.[6]
Q3: My this compound A precipitates when I add it to the cell culture medium. What can I do?
Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for hydrophobic compounds.[5] This occurs because the compound, while soluble in pure DMSO, "crashes out" when the solvent polarity dramatically increases with the addition of the aqueous medium.
To prevent this, try the following:
-
Sequential Dilution: Instead of adding the stock directly to the full volume of media, perform a serial dilution. For example, add the DMSO stock to a smaller volume of media first, mix thoroughly, and then add this intermediate dilution to the final volume.
-
Increase Final Solvent Concentration: Ensure the final concentration of DMSO in your culture medium is sufficient to maintain solubility, but remains below the toxic threshold for your specific cell line.[9][10]
-
Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound A stock can sometimes help improve solubility.[11]
-
Vortexing During Dilution: Add the stock solution drop-wise to the culture medium while vortexing or stirring to ensure rapid and uniform dispersion, which can prevent localized high concentrations that lead to precipitation.[6]
Q4: What is the maximum concentration of DMSO my cells can tolerate?
The tolerance to DMSO varies significantly between different cell lines, with primary cells often being more sensitive than immortalized or cancer cell lines.[6][10]
-
General Guideline: A final DMSO concentration of ≤ 0.1% is widely considered safe for most cell lines and is unlikely to cause significant cytotoxicity.[9][12]
-
Commonly Used Range: Many researchers successfully use final DMSO concentrations up to 0.5% without observing adverse effects.[6][10]
-
Upper Limit: Concentrations approaching or exceeding 1% can lead to cytotoxicity, altered cell behavior, and changes in gene expression.[13][14]
Crucially, you must perform a vehicle control experiment. This involves treating a set of cells with the highest concentration of DMSO used in your experiment (without this compound A) to ensure that any observed effects are due to the compound and not the solvent.[9][12]
Q5: Are there alternative methods to improve this compound A solubility?
Yes, if DMSO proves problematic, you can explore other solubilization techniques:
-
Ethanol or Acetone: These solvents can also be used, but like DMSO, require careful optimization of the final concentration to avoid cytotoxicity.[7][8]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[5][15] Formulating this compound A with a cyclodextrin, such as β-cyclodextrin, can significantly enhance its solubility in culture media.[15]
-
Use of Surfactants: Non-ionic surfactants can aid in solubilization, although their potential effects on cells must be carefully evaluated.
Experimental Protocols & Data
Protocol 1: Preparation of a this compound A Stock Solution
This protocol describes the standard method for preparing a concentrated stock solution of this compound A using DMSO.
Materials:
-
This compound A powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated balance and vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound A powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM). It is common to prepare a 100x or 1000x stock solution.[16]
-
Dissolution: Vortex the solution vigorously until the this compound A is completely dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution if necessary.[6]
-
Sterilization: While DMSO is itself a sterilizing agent at high concentrations, the stock solution can be passed through a 0.22 µm syringe filter for added sterility if required.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[17] Store at -20°C in amber or light-protected tubes.
Data Tables
Table 1: Recommended Maximum Solvent Concentrations for Cell Culture
| Solvent | General Safe Conc. | Commonly Used Max. Conc. | Notes |
| DMSO | ≤ 0.1%[9][12] | 0.5%[6][10] | Cell line dependent; always run a vehicle control. |
| Ethanol | ≤ 0.5% | 1.0% - 1.25%[8][18] | Can affect membrane integrity at higher concentrations.[8] |
| Acetone | ≤ 0.5%[7] | 1.0% | Generally shows low toxicity at concentrations below 1%.[7] |
Concentrations are expressed as volume/volume percentage (v/v) in the final culture medium.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound precipitates in media immediately upon addition. | Poor Aqueous Solubility: The final solvent concentration is too low to keep the hydrophobic compound in solution.[5] | • Increase the final DMSO/solvent concentration, staying within the non-toxic range for your cells. • Add the stock solution drop-wise to the media while vortexing to ensure rapid dispersion.[6] • Pre-warm the media to 37°C before adding the compound.[11] |
| Media becomes cloudy or turbid over time. | Delayed Precipitation: The compound is slowly coming out of solution. Salt/Protein Precipitation: Interaction between the compound/solvent and media components (salts, proteins in serum).[17][19][20] | • Lower the final concentration of this compound A. • Ensure the media is properly buffered and the pH is stable.[17] • If using serum-free media, consider adding a carrier protein like BSA. |
| Observed cytotoxicity in vehicle control. | Solvent Toxicity: The final solvent concentration is too high for your specific cell line.[6][13] | • Perform a dose-response curve for the solvent alone to determine the maximum non-toxic concentration for your cells.[9] • Reduce the final solvent concentration by preparing a more concentrated stock solution. |
| Inconsistent experimental results. | Inaccurate Dosing: Precipitation leads to an unknown and variable final concentration of soluble compound. Stock Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. | • Visually inspect the media for precipitation before and during the experiment. Centrifuge a sample of the media to check for a pellet if unsure. • Aliquot stock solutions into single-use volumes and protect from light.[16][17] |
Visual Guides: Workflows & Signaling Pathways
Experimental Workflow
Caption: Workflow for preparing and using this compound A in cell culture.
Troubleshooting Precipitation
Caption: Decision tree for troubleshooting this compound A precipitation.
Simplified Signaling Pathway Inhibition
This compound A has been shown to inhibit several key signaling pathways involved in inflammation and cancer cell survival. A primary target is the NF-κB pathway.[2][21] It also affects pathways like EGFR/STAT3/Akt.[1][22]
Caption: this compound A inhibits the NF-κB inflammatory pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Oral Bioavailability, Tissue Distribution, Metabolism, and Excretion of this compound A from Boesenbergia rotunda Extract in Healthy Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 8. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. adl.usm.my [adl.usm.my]
- 12. researchgate.net [researchgate.net]
- 13. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. phytotechlab.com [phytotechlab.com]
- 17. researchgate.net [researchgate.net]
- 18. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 19. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. This compound A Inhibits TNF Alpha-Stimulated Endothelial Cell Activation Through Suppressing the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound A from Boesenbergia rotunda Effectively Inhibits EGFR/STAT3/Akt Signaling Pathways, Inducing Apoptosis in NSCLC Cells with Wild-Type and T790M Mutations in EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Panduratin A Purification
This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges encountered during the scaling up of Panduratin A purification from its natural source, Boesenbergia rotunda.
Troubleshooting Guide
This section provides solutions to common problems encountered during the scale-up of this compound A extraction and purification.
Issue 1: Low Yield of this compound A During Extraction Scale-Up
Symptom: The quantity of isolated this compound A is significantly lower than projected based on lab-scale experiments.
| Potential Cause | Troubleshooting Steps & Solutions | Rationale |
| Inappropriate Solvent Choice | The polarity of the extraction solvent may not be optimal for this compound A. While ethanol (B145695) is commonly used, its efficiency can vary. Solution: Perform a solvent screening at a small scale with solvents of varying polarities, such as acetone (B3395972), ethyl acetate (B1210297), and different aqueous mixtures of ethanol or methanol (B129727), to identify the most effective solvent for your specific biomass.[1] | This compound A is a less polar flavonoid, and solvents like acetone or ethyl acetate might be more efficient for its extraction compared to highly polar alcohol-water mixtures.[1] |
| Suboptimal Extraction Temperature | High temperatures can increase solubility but may also lead to the degradation of this compound A, which is a thermolabile flavonoid.[1] Solution: Conduct small-scale extractions across a range of temperatures (e.g., 40°C, 60°C, 80°C) to determine the ideal balance between extraction efficiency and compound stability.[1] For large-scale operations, consider non-thermal methods like ultrasound-assisted extraction (UAE) to minimize heat exposure.[1] | Excessive heat can cause degradation of the target compound, reducing the overall yield.[1] Finding an optimal temperature is crucial for maximizing extraction without compromising the integrity of this compound A. |
| Incorrect Solid-to-Liquid Ratio | An insufficient volume of solvent will result in incomplete extraction. Conversely, an excessive volume increases processing time and solvent recovery costs.[1] Solution: Optimize the solid-to-liquid ratio by testing different ratios (e.g., 1:10, 1:20, 1:30 w/v).[2][3] Lab-scale studies have found a 1:30 g/mL ratio to be optimal for B. rotunda.[2][4][5] | A higher solvent volume enhances the concentration gradient, improving diffusion and dissolution of this compound A from the plant matrix into the solvent.[3] |
| Inefficient Biomass Penetration | The particle size of the plant material is critical. Large particles reduce the surface area available for solvent interaction. Solution: Grind the dried B. rotunda rhizomes to a fine powder (e.g., 125 μm) to increase the surface area and improve solvent penetration.[2][3][4][5] | A smaller particle size ensures that the solvent can more effectively penetrate the plant cells, leading to a more efficient and complete extraction.[3] |
Issue 2: Purity of this compound A is Compromised at Larger Scales
Symptom: The final purified this compound A has a lower purity percentage compared to lab-scale batches, with the presence of contaminants or related isomers.
| Potential Cause | Troubleshooting Steps & Solutions | Rationale |
| Co-elution of Structurally Similar Impurities | The crude extract of B. rotunda contains other flavonoids, like Pinostrobin, and other compounds with similar polarities to this compound A, making separation by standard silica (B1680970) gel chromatography challenging.[6] Solution: Optimize the mobile phase composition and gradient. Consider using alternative chromatographic techniques like Centrifugal Partition Chromatography (CPC), which has been shown to effectively separate this compound A and Pinostrobin in a single step.[2][4][5] | CPC is a liquid-liquid chromatography technique that can offer better resolution for complex mixtures and is highly scalable, making it suitable for commercial applications.[2][5] |
| Peak Tailing in Chromatography | Interactions between this compound A and active sites on silica gel can cause tailing peaks, leading to poor separation and lower purity of collected fractions.[1] Solution: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase. This can protonate silanol (B1196071) groups on the silica surface and reduce unwanted interactions.[1] | Acidifying the mobile phase helps to minimize the ionic interactions that cause peak tailing, resulting in sharper, more symmetrical peaks and better separation.[1] |
| Product Degradation on Column | Prolonged exposure to the stationary phase, especially acidic silica gel, can cause degradation of sensitive compounds like this compound A.[6] Longer processing times at a large scale increase this risk.[7] Solution: Minimize the time on the column by optimizing flow rates. If degradation is suspected, consider using a less acidic stationary phase or a different purification technique altogether, such as CPC or recrystallization.[8] | Reducing the residence time on the column limits the opportunity for the compound to degrade, thereby preserving the purity of the final product.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up this compound A purification?
A1: The main challenges include:
-
Maintaining Yield and Purity: Lab-scale success often doesn't translate directly to large-scale operations due to factors like inefficient extraction and chromatographic issues.[9]
-
High Solvent Consumption: Large-scale extraction and chromatography require significant volumes of solvents, leading to high costs and environmental concerns.[8]
-
Cost of Goods: The cost of high-performance resins, solvents, and energy can make the process economically challenging.[7][10]
-
Process Time: Longer processing times at industrial scale increase the risk of product degradation.[7]
-
Complexity of the Extract: B. rotunda extract is a complex mixture containing compounds with similar properties to this compound A, complicating the purification process.[6]
Q2: What extraction methods are most suitable for large-scale production of this compound A?
A2: For large-scale production, methods that are efficient, cost-effective, and minimize thermal degradation are preferred. Ultrasound-Assisted Extraction (UAE) is a promising method as it can be performed at lower temperatures, reducing the risk of degrading this compound A, and has been shown to be efficient.[1][2] Reflux extraction is another option, though temperature control is critical.[3][8]
Q3: Which chromatographic techniques are recommended for industrial-scale purification of this compound A?
A3: While traditional silica gel chromatography is common at the lab scale, it faces challenges in scalability and cost. For industrial applications, Centrifugal Partition Chromatography (CPC) is a highly recommended alternative.[2][4][5] CPC is a support-free liquid-liquid purification technique that offers high throughput, lower solvent consumption, and excellent scalability, making it suitable for commercial production.[2][5] Continuous chromatography is another advanced approach that improves resin utilization and overall throughput.[7]
Q4: How can solvent consumption be minimized during the scale-up process?
A4: Minimizing solvent consumption is crucial for both economic and environmental reasons. This can be achieved by:
-
Optimizing the solid-to-liquid ratio to avoid using excessive solvent during extraction.[1]
-
Employing techniques like CPC that generally use less solvent compared to traditional column chromatography.
-
Implementing solvent recovery and recycling systems to reclaim and reuse solvents from the eluate and extract.[3]
Quantitative Data
Table 1: Example of Lab-Scale this compound A Purification Data
This table summarizes results from a lab-scale study using Ultrasound-Assisted Extraction (UAE) followed by Centrifugal Partition Chromatography (CPC).[2][4][5]
| Parameter | Value |
| Starting Material | Boesenbergia rotunda crude extract |
| Amount of Crude Extract | 67 mg |
| Purification Method | Centrifugal Partition Chromatography (CPC) |
| Solvent System | n-hexane/MeOH/water (5/3.4/1.6, v/v) |
| Processing Time | 30 minutes |
| Yield of this compound A | 0.4 mg |
| Purity of this compound A | 99.69% |
Table 2: Key Considerations for Scaling Up Chromatography
This table highlights the changes and challenges when moving from a lab-scale process to a pilot or industrial scale.[9][11]
| Parameter | Lab Scale (mg to g) | Pilot/Industrial Scale (g to kg) | Key Challenges in Scale-Up |
| Column Diameter | < 5 cm | > 10 cm | Loss of column wall support, potential for poor flow distribution.[11][12] |
| Resin Bead Size | Smaller (for high resolution) | Larger (to reduce back pressure) | A shift from resolution focus to economics and robustness.[11] |
| Elution Method | Gradient elution | Step elution | Gradient elution is often not economically viable at a large scale.[11] |
| Flow Rate | Optimized for resolution | Optimized for throughput | Must balance speed with maintaining purity; may need to decrease relative flow rate.[11] |
| Solvent Volume | Liters | Hundreds to thousands of liters | High cost, safety, and disposal concerns. |
| Cost | Resin cost is manageable | Resin and solvent costs become a major factor.[10] | The high cost can make the process unfeasible if not optimized.[7] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound A (Lab-Scale)
This protocol is based on optimized conditions reported in the literature.[2][4][5]
-
Sample Preparation:
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it into a flask.
-
Add 300 mL of n-hexane to perform a pre-treatment wash to remove non-polar impurities. Macerate for 30 minutes and then filter.
-
Transfer the pre-treated plant material to the extraction vessel.
-
Add 300 mL of ethanol (or the optimized solvent) to achieve a solid-to-liquid ratio of 1:30 g/mL.[2][5]
-
Place the vessel in an ultrasonic bath.
-
Perform the extraction for 10 minutes at a controlled temperature (e.g., 40°C).[2][5]
-
-
Solvent Removal:
-
After extraction, filter the mixture to separate the extract from the solid residue.[13]
-
Evaporate the solvent from the filtrate using a rotary evaporator under vacuum at a temperature below 50°C to prevent thermal degradation.[1]
-
The resulting dried material is the crude extract containing this compound A.
-
Protocol 2: Purification of this compound A using Centrifugal Partition Chromatography (CPC) (Lab-Scale)
This protocol is adapted from a demonstrated efficient separation method.[2][4]
-
Preparation of Two-Phase Solvent System:
-
Prepare the biphasic solvent system by mixing n-hexane, methanol (MeOH), and water in a ratio of 5:3.4:1.6 (v/v) in a separatory funnel.
-
Shake the mixture vigorously and allow the two phases to separate completely.
-
The upper phase will be the stationary phase, and the lower phase will be the mobile phase (for ascending mode).
-
-
CPC System Setup:
-
Fill the CPC column with the stationary phase (upper phase).
-
Set the rotational speed of the centrifuge (e.g., 1500 rpm).
-
Pump the mobile phase (lower phase) through the system until hydrodynamic equilibrium is reached (i.e., when the stationary phase is retained, and the mobile phase flows through steadily).
-
-
Sample Injection and Elution:
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate at regular intervals.
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound A.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound A.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Efficient Simultaneous Isolation of Pinostrobin and this compound A from Boesenbergia rotunda Using Centrifugal Partition Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Downstream Processing Challenges in Biologics Manufacturing [53biologics.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 10. Considerations for Scaling Up Purification Processes | Bio-Rad [bio-rad.com]
- 11. purolite.com [purolite.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Low Oral Bioavailability of Panduratin A
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Panduratin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with its low oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the typical oral bioavailability of this compound A?
This compound A inherently exhibits low oral bioavailability. Studies in animal models have reported an absolute oral bioavailability of approximately 6% to 9% in rats and 7% to 9% in beagle dogs.[1][2][3][4][5] This low bioavailability is a significant hurdle for its development as an oral therapeutic agent.
Q2: Why does this compound A have low oral bioavailability?
This compound A is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility.[1] Its low bioavailability is primarily attributed to its high lipophilicity (high logP value), which leads to poor water solubility and dissolution in the gastrointestinal tract.[1][2][5]
Q3: What are the main metabolic pathways and excretion routes for this compound A?
Following oral administration, this compound A undergoes biotransformation, primarily through oxidation and glucuronidation.[2][5] The resulting metabolites and unchanged this compound A are predominantly excreted via the fecal route, with negligible amounts found in the urine.[1][2][3][5]
Q4: What formulation strategies can be employed to enhance the oral bioavailability of this compound A?
Several advanced formulation strategies can be utilized to overcome the poor water solubility of this compound A and improve its oral bioavailability. These include:
-
Nanoformulations: Encapsulating this compound A into nanoparticles can increase its surface area, leading to enhanced dissolution and absorption.[6][7][8][9][10]
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can significantly improve the aqueous solubility of this compound A.[1][2][5][11][12][13][14][15]
-
Solid Dispersions: Dispersing this compound A in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.[16][17][18]
-
Lipid-Based Formulations: Systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve the solubilization of lipophilic drugs like this compound A in the gastrointestinal tract.[8][19]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the development of formulations to enhance this compound A's oral bioavailability.
| Problem | Possible Cause | Suggested Solution |
| Low encapsulation efficiency in nanoformulations. | High lipophilicity of this compound A may lead to its partitioning out of the aqueous phase during formulation. | Optimize the formulation by screening different surfactants and polymers. Use a co-solvent system to dissolve this compound A before encapsulation. |
| Instability of the amorphous form in solid dispersions (recrystallization). | The high energy state of the amorphous drug is thermodynamically unstable. | Select a polymer that has strong interactions with this compound A to inhibit nucleation and crystal growth. Control storage conditions (temperature and humidity). |
| Precipitation of this compound A upon dilution of lipid-based formulations in aqueous media. | The formulation may not be robust enough to maintain the drug in a solubilized state within the gastrointestinal fluids. | Increase the concentration of surfactants and co-surfactants. Incorporate precipitation inhibitors into the formulation. |
| Inconsistent in vivo performance despite successful in vitro dissolution enhancement. | Complex physiological factors such as first-pass metabolism, gut wall efflux, or interactions with food components may be affecting absorption. | Conduct in vivo pharmacokinetic studies with different formulation prototypes. Investigate potential food effects on absorption. |
Pharmacokinetic Data of this compound A
The following tables summarize key pharmacokinetic parameters of this compound A from various studies.
Table 1: Pharmacokinetic Parameters of this compound A in Rats
| Parameter | Value | Dosage and Formulation | Reference |
| Absolute Bioavailability | ~6% | 45 mg/kg in fingerroot extract | [1][3] |
| Absolute Bioavailability | ~9% | 45 mg/kg as pure compound | [1][3] |
| Cmax | 3269 ± 819 µg/L | 45 mg/kg in fingerroot extract | [1][3] |
| Cmax | 4833 ± 659 µg/L | 45 mg/kg as pure compound | [1][3] |
| Tmax | 3 h | 16 mg/kg in B. pandurata extract | [20][21] |
| Terminal Half-life | 9 h | 16 mg/kg in B. pandurata extract | [20][21] |
Table 2: Pharmacokinetic Parameters of this compound A in Beagle Dogs
| Parameter | Value | Dosage and Formulation | Reference |
| Absolute Bioavailability | ~7-9% | 5-10 mg/kg in fingerroot extract formulation | [2][4][5] |
| Cmax | 12,416 ± 2,326 µg/L | 5 mg/kg in fingerroot extract formulation | [2][5] |
| Cmax | 26,319 ± 8,221 µg/L | 10 mg/kg in fingerroot extract formulation | [2][5] |
| Tmax | 2 h | 5 mg/kg in fingerroot extract formulation | [4] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound A-Cyclodextrin Inclusion Complex
This protocol describes a general method for preparing an inclusion complex of this compound A with β-cyclodextrin to enhance its aqueous solubility.
-
Molar Ratio Determination: Determine the optimal molar ratio of this compound A to β-cyclodextrin (e.g., 1:1 or 1:2) based on preliminary phase solubility studies.
-
Dissolution: Dissolve a defined amount of β-cyclodextrin in distilled water with continuous stirring.
-
Complexation: Prepare a concentrated solution of this compound A in a suitable organic solvent (e.g., ethanol). Add the this compound A solution dropwise to the aqueous β-cyclodextrin solution under vigorous stirring.
-
Equilibration: Allow the mixture to stir at room temperature for 24-48 hours to ensure complete complex formation.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator.
-
Lyophilization: Freeze-dry the resulting aqueous solution to obtain a solid powder of the this compound A-β-cyclodextrin inclusion complex.
-
Characterization: Characterize the complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) to confirm the formation of the inclusion complex.
Caption: Workflow for preparing this compound A-cyclodextrin inclusion complexes.
Signaling Pathways Inhibited by this compound A
This compound A has been shown to exert its biological effects by modulating various signaling pathways. Understanding these pathways is crucial for its therapeutic application.
1. Inhibition of EGFR/STAT3/Akt Signaling Pathway
This compound A has demonstrated potential as an anti-lung cancer agent by inhibiting the phosphorylation of key proteins in the EGFR, STAT3, and Akt signaling pathways, which are critical for cancer cell survival and proliferation.[22][23]
Caption: this compound A inhibits the EGFR/STAT3/Akt signaling pathway.
2. Suppression of the NF-κB Pathway
This compound A can inhibit the activation of endothelial cells stimulated by TNF-α by suppressing the NF-κB signaling pathway.[24][25] This mechanism underlies its anti-inflammatory effects.
Caption: this compound A suppresses the NF-κB signaling pathway.
References
- 1. Oral Bioavailability, Tissue Distribution, Metabolism, and Excretion of this compound A from Boesenbergia rotunda Extract in Healthy Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oral Bioavailability, Tissue Distribution, Metabolism, and Excretion of this compound A from Boesenbergia rotunda Extract in Healthy Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Absolute oral bioavailability and possible metabolic pathway of this compound A from Boesenbergia rotunda extract in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
- 8. researchgate.net [researchgate.net]
- 9. Nanoformulation and Fixed Dose Combination | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches [mdpi.com]
- 15. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. contractpharma.com [contractpharma.com]
- 18. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 19. Formulation Strategies for Enhancing the Bioavailability of Silymarin: The State of the Art | MDPI [mdpi.com]
- 20. Pharmacokinetics of this compound A following oral administration of a Boesenbergia pandurata extract to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. This compound A from Boesenbergia rotunda Effectively Inhibits EGFR/STAT3/Akt Signaling Pathways, Inducing Apoptosis in NSCLC Cells with Wild-Type and T790M Mutations in EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. This compound A Inhibits TNF Alpha-Stimulated Endothelial Cell Activation Through Suppressing the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Panduratin A Dosage for In Vivo Cancer Models: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Panduratin A in in vivo cancer models. The information is based on available preclinical data and provides guidance on dosage, administration, and potential challenges.
Frequently Asked Questions (FAQs)
1. What is a recommended starting dose for this compound A in an in vivo cancer model?
One study investigating the protective effects of this compound A against cisplatin-induced kidney injury in mice used an oral dose of 50 mg/kg.[1][2] Another study in rats examining the hepatoprotective effects of this compound A used oral gavage doses of 5, 10, and 50 mg/kg. In a pharmacokinetic study, an oral dose of a Boesenbergia pandurata extract equivalent to 16 mg/kg of this compound A was administered to rats.[3] For other chalcones, a study using a different chalcone (B49325) derivative in a mouse xenograft model reported an intraperitoneal dose of 5 mg/kg.[4]
Given the low oral bioavailability of this compound A, intraperitoneal (IP) or intravenous (IV) administration might be considered for achieving higher systemic exposure. A pharmacokinetic study in dogs used a 1 mg/kg intravenous dose.[5] Researchers should perform dose-ranging studies to determine the optimal dose for their specific cancer model.
2. What is the best route of administration for this compound A in vivo?
The optimal route of administration for this compound A in in vivo cancer models has not been definitively established.
-
Oral (PO): Oral administration has been used in several non-cancer related in vivo studies with this compound A and its extracts.[1][2][3][6] However, pharmacokinetic studies have shown that this compound A has low oral bioavailability.[5][7]
-
Intraperitoneal (IP): IP injection can be a suitable alternative to oral administration to bypass first-pass metabolism and potentially achieve higher systemic concentrations. One study on a different chalcone used IP administration in a mouse cancer model.[4]
-
Intravenous (IV): IV administration provides 100% bioavailability and has been used in a pharmacokinetic study of this compound A in dogs.[5] This route would ensure the most direct and highest systemic exposure.
The choice of administration route will depend on the experimental goals, the tumor model being used, and the desired pharmacokinetic profile.
3. How should I formulate this compound A for in vivo administration?
This compound A is a hydrophobic compound, which presents a challenge for formulation in aqueous solutions for in vivo use.
-
For Oral Administration: In one study, a Boesenbergia pandurata extract was administered orally in corn oil.[3] For pure this compound A, a suspension in a vehicle like 0.5% or 1% carboxymethylcellulose (CMC) in water, or a solution in a mixture of solvents could be considered.
-
For Intraperitoneal or Intravenous Administration: A common vehicle for hydrophobic compounds is a mixture of DMSO, Cremophor EL (or other solubilizing agents like Tween 80 or PEG 400), and saline or water. One study on a chalcone derivative used a vehicle composed of 20% DMSO, 10% (1:1 mixture of DMSO and Cremophor EL), and 70% water for a 2 mg/mL solution.[8] It is critical to keep the concentration of DMSO low (typically <5-10% of the final injection volume) to avoid toxicity. A preliminary tolerability study of the vehicle alone is highly recommended.
4. What are the known toxicities of this compound A in animals?
A study in rats with an ethanolic extract of Boesenbergia pandurata fed as 4% of the diet showed no apparent toxicity.[6] In a study of cisplatin-induced nephrotoxicity, oral administration of 50 mg/kg this compound A in mice did not appear to cause additional toxicity and in fact showed a protective effect on the kidneys.[1][2] A pharmacokinetic study in dogs reported no signs of toxicity after intravenous (1 mg/kg) or oral (5 and 10 mg/kg) administration.[5] However, comprehensive toxicology studies of purified this compound A at doses required for anti-cancer efficacy are not available. It is essential to monitor animals for signs of toxicity, including weight loss, changes in behavior, and any signs of distress, during any in vivo experiment.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor tumor growth inhibition | Insufficient dosage due to low bioavailability. | - Consider increasing the dose, but monitor for toxicity. - Switch to an administration route with higher bioavailability (e.g., IP or IV). - Optimize the vehicle formulation to improve solubility and absorption. |
| Rapid metabolism of this compound A. | - Increase the frequency of administration (e.g., twice daily instead of once daily) based on its pharmacokinetic profile if known. | |
| Precipitation of this compound A in the formulation | Poor solubility in the chosen vehicle. | - Increase the percentage of co-solvents like DMSO or PEG 400 (while staying within toxicity limits). - Try different solubilizing agents such as Tween 80 or Cremophor EL. - Use sonication to aid in dissolving the compound. - Prepare fresh formulations before each administration. |
| Adverse effects in animals (e.g., weight loss, lethargy) | Vehicle toxicity. | - Administer the vehicle alone to a control group of animals to assess its toxicity. - Reduce the concentration of potentially toxic components like DMSO. |
| Compound toxicity. | - Reduce the dosage of this compound A. - Monitor animals more frequently for signs of toxicity. - Conduct a pilot toxicity study with a small number of animals before starting the main efficacy experiment. |
Data Presentation
Table 1: Summary of In Vivo Dosing Information for this compound A and Related Extracts
| Compound | Animal Model | Administration Route | Dosage | Vehicle | Study Context | Reference |
| This compound A | Mouse | Oral | 50 mg/kg | Not specified | Cisplatin-induced nephrotoxicity | [1][2] |
| This compound A | Rat | Oral Gavage | 5, 10, 50 mg/kg | Not specified | Thioacetamide-induced liver damage | |
| B. pandurata Extract | Rat | Oral (in diet) | 4% of diet | AIN diet | Azoxymethane-induced aberrant crypt foci | [6] |
| B. pandurata Extract | Rat | Oral | 200 mg/kg (equiv. to 16 mg/kg this compound A) | Corn oil | Pharmacokinetics | [3] |
| This compound A | Dog | Intravenous | 1 mg/kg | Not specified | Pharmacokinetics | [5] |
| This compound A | Dog | Oral | 5 and 10 mg/kg | Not specified | Pharmacokinetics | [5] |
Table 2: Summary of In Vitro Efficacy of this compound A in Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value | Reference |
| Non-Small Cell Lung Cancer | A549 | 6.03 ± 0.21 µg/mL | [9] |
| Non-Small Cell Lung Cancer | H1975 | 5.58 ± 0.15 µg/mL | [9] |
| Breast Cancer | MCF-7 | 3.75 µg/mL | [6] |
| Colon Adenocarcinoma | HT-29 | 6.56 µg/mL | [6] |
| Pancreatic Cancer | PANC-1 | PC50 of 1.6 µM (under nutrient deprivation) | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound A for Oral Administration (Example)
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.
-
Compound Suspension: Weigh the required amount of this compound A powder.
-
Add a small amount of the 0.5% CMC vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing or sonicating to ensure a uniform suspension.
-
Administer the suspension to animals via oral gavage at the desired volume.
Protocol 2: Preparation of this compound A for Intraperitoneal/Intravenous Administration (Example)
-
Stock Solution: Prepare a stock solution of this compound A in 100% DMSO (e.g., 20 mg/mL).
-
Vehicle Preparation: Prepare a mixture of a solubilizing agent (e.g., Cremophor EL or Tween 80) and sterile saline (e.g., 1:1 ratio).
-
Final Formulation: On the day of injection, dilute the this compound A stock solution with the vehicle mixture to the final desired concentration. For example, to achieve a final concentration of 2 mg/mL with 10% DMSO, mix 1 part of the 20 mg/mL stock solution with 9 parts of the vehicle mixture. Ensure the final DMSO concentration is below toxic levels.
-
Vortex thoroughly to ensure the solution is clear before injection.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow Diagrams
Caption: Signaling pathways inhibited by this compound A in cancer cells.
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. Protective Effect of this compound A on Cisplatin-Induced Apoptosis of Human Renal Proximal Tubular Cells and Acute Kidney Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound A Derivative Protects against Cisplatin-Induced Apoptosis of Renal Proximal Tubular Cells and Kidney Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound A following oral administration of a Boesenbergia pandurata extract to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Oral Bioavailability, Tissue Distribution, Metabolism, and Excretion of this compound A from Boesenbergia rotunda Extract in Healthy Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
Technical Support Center: Panduratin A Cytotoxicity Profiling
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the cytotoxic effects of Panduratin A, with a specific focus on leveraging its selective properties to minimize toxicity in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound A and what is its primary mechanism of action against cancer cells?
This compound A is a natural chalcone (B49325) compound isolated from Boesenbergia rotunda (fingerroot).[1] It exhibits anticancer properties by inducing apoptosis (programmed cell death) and causing cell cycle arrest in various cancer cell lines.[1][2][3][4] Its mechanism involves the inhibition of key cell signaling pathways that are often dysregulated in cancer, including the EGFR/STAT3/Akt, PI3K/Akt/mTOR, and NF-κB pathways.[3][4][5]
Q2: Does this compound A exhibit cytotoxicity towards normal, non-cancerous cells?
Multiple studies have demonstrated that this compound A has a selective cytotoxic effect, showing significantly higher potency against cancer cells than normal cells.[2][3] For instance, the concentration of this compound A required to inhibit the growth of normal lung or breast cells by 50% (IC50) is considerably higher than that for corresponding cancer cell lines.[2] This inherent selectivity forms the basis for minimizing its cytotoxic effects on normal cells.
Q3: How can I minimize the cytotoxic effects of this compound A on my normal cell lines during an experiment?
Minimizing cytotoxicity in normal cells primarily relies on careful dose selection. The key is to work within the "therapeutic window" where the concentration of this compound A is sufficient to induce apoptosis in cancer cells but remains below the toxic threshold for normal cells. A dose-response experiment including both cancer and normal cell lines is crucial to determine the optimal concentration range for your specific cell models.
Q4: What are the initial steps to determine the selective cytotoxicity of this compound A in my cell lines of interest?
The first step is to perform a cell viability assay, such as the MTT or XTT assay, on both your cancer cell line and a relevant normal cell line. This will allow you to determine the IC50 values for each cell type and calculate the selectivity index (SI), which is a quantitative measure of the compound's preferential toxicity towards cancer cells.
Q5: What is a good selectivity index (SI) for this compound A?
A selectivity index greater than 2 is generally considered to indicate selective toxicity towards cancer cells. For example, one study reported an SI greater than two for this compound A in both A549 and H1975 lung cancer cells when compared to normal lung cells.
Troubleshooting Guide
Issue 1: High cytotoxicity observed in normal control cell lines.
-
Potential Cause: The concentration of this compound A used is too high.
-
Troubleshooting Step 1: Review IC50 Data. Compare your working concentration to the published IC50 values for similar normal cell lines (see Data Presentation section below).
-
Troubleshooting Step 2: Perform a Dose-Response Curve. If you haven't already, conduct a dose-response experiment using a wide range of this compound A concentrations on your normal cells to accurately determine their specific IC50.
-
Troubleshooting Step 3: Adjust Working Concentration. Based on your dose-response data, select a concentration that shows minimal toxicity to normal cells while still being effective against your cancer cell line of interest.
Issue 2: Inconsistent results in cytotoxicity assays.
-
Potential Cause 1: Cell Seeding Density. Inconsistent cell numbers across wells can lead to variability.
-
Solution: Ensure a homogenous single-cell suspension before seeding and optimize the seeding density for your specific cell lines to ensure they are in the exponential growth phase during the experiment.
-
-
Potential Cause 2: Compound Solubility. this compound A may precipitate out of solution at higher concentrations.
-
Solution: Visually inspect your stock and working solutions for any precipitation. It may be necessary to use a different solvent or adjust the final solvent concentration in your culture medium. Ensure the final solvent concentration is consistent across all wells and is non-toxic to the cells.
-
-
Potential Cause 3: Incubation Time. The duration of exposure to this compound A can significantly impact cytotoxicity.
-
Solution: Standardize the incubation time across all experiments. If you are not seeing an effect, you may need to increase the exposure time (e.g., from 24 to 48 hours).
-
Issue 3: No apoptotic effect observed in cancer cells at expected concentrations.
-
Potential Cause: The chosen cancer cell line may be less sensitive to this compound A's mechanism of action.
-
Troubleshooting Step 1: Verify with a Positive Control. Use a known apoptosis-inducing agent to confirm that your assay (e.g., Annexin V/PI staining) is working correctly.
-
Troubleshooting Step 2: Increase Concentration or Exposure Time. Systematically increase the concentration of this compound A and/or the incubation time to determine if a higher dose or longer exposure is required for your specific cell line.
-
Troubleshooting Step 3: Investigate the Mechanism. If apoptosis is not being induced, consider investigating other cellular effects, such as cell cycle arrest, using flow cytometry. It's also possible that the key signaling pathways targeted by this compound A (e.g., EGFR, NF-κB) are not the primary drivers of survival in your chosen cell line.
Data Presentation
Table 1: IC50 Values of this compound A in Various Human Cancer and Normal Cell Lines
| Cell Line | Cell Type | IC50 Value | Exposure Time |
| A549 | Non-Small Cell Lung Cancer | 6.03 ± 0.21 µg/mL | 24 h |
| H1975 | Non-Small Cell Lung Cancer | 5.58 ± 0.15 µg/mL | 24 h |
| MRC5 | Normal Lung Fibroblast | 12.96 ± 0.36 µg/mL | 24 h |
| MCF-7 | Breast Cancer | 15 µM[2] | 24 h |
| T47D | Breast Cancer | 17.5 µM[2] | 24 h |
| MCF-10A | Non-Tumorigenic Breast | No to little effect [2] | 24-48 h |
| PC3 | Prostate Cancer | 13.5-14 µM | Not Specified |
| DU145 | Prostate Cancer | 13.5-14 µM | Not Specified |
| Normal Prostate Epithelial | Normal Prostate | No to little effect | Not Specified |
| PANC-1 | Pancreatic Cancer | 1.6 µM (under nutrient deprivation)[5] | Not Specified |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is for determining the IC50 value of this compound A.
Materials:
-
This compound A stock solution
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound A in culture medium. Remove the old medium from the wells and add 100 µL of the this compound A dilutions. Include vehicle controls (medium with the same final concentration of the solvent used for this compound A) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium. Add 100 µL of the solubilization solution to each well and mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by this compound A.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and treat with the desired concentrations of this compound A for the chosen duration. Include both positive and negative controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Experimental and Analytical Workflow
References
Technical Support Center: Stabilizing Panduratin A in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Panduratin A. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stability of this compound A in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in preparing stable aqueous solutions of this compound A?
This compound A, a chalcone (B49325), exhibits poor water solubility.[1] This inherent low solubility can lead to precipitation and difficulty in achieving desired concentrations for experiments. Furthermore, like many chalcones, this compound A is susceptible to chemical degradation in aqueous environments, particularly under specific pH, temperature, and light conditions.[2][3]
Q2: How does pH affect the stability of this compound A in aqueous solutions?
While specific degradation kinetics for this compound A are not extensively documented, the stability of the chalcone scaffold is known to be pH-dependent. Generally, chalcones are more stable in acidic to neutral pH ranges.[4] In alkaline conditions (high pH), chalcones can undergo degradation through mechanisms such as hydrolysis and isomerization.[5][6] It is crucial to maintain the pH of your this compound A solution within an optimal range to minimize degradation.
Q3: What is the impact of temperature on the stability of this compound A solutions?
Elevated temperatures typically accelerate the rate of chemical degradation reactions.[7] For this compound A solutions, storage at higher temperatures can lead to a faster loss of the active compound. Therefore, it is recommended to store stock solutions and experimental samples at controlled, cool temperatures to enhance stability.
Q4: Is this compound A sensitive to light?
Chalcones can be susceptible to photodegradation upon exposure to UV and visible light.[2][8] This can lead to isomerization from the trans to the cis form or other degradative pathways, potentially altering the compound's biological activity. It is advisable to protect this compound A solutions from light by using amber vials or by working under subdued light conditions.
Q5: What are some common strategies to improve the solubility and stability of this compound A in aqueous solutions?
Several formulation strategies can be employed to enhance the solubility and stability of this compound A:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, DMSO) can improve the solubility of this compound A.[9] However, the concentration of the organic solvent should be carefully optimized to avoid interference with biological assays.
-
Cyclodextrins: Complexation with cyclodextrins, such as β-cyclodextrin, has been shown to increase the aqueous solubility of this compound A.[1][10] The hydrophobic inner cavity of the cyclodextrin (B1172386) molecule can encapsulate the lipophilic this compound A, while the hydrophilic exterior improves water solubility and can protect the drug from degradation.[11][12][13]
-
Nanoformulations: Encapsulating this compound A into nanoemulsions or solid lipid nanoparticles can enhance its stability and solubility in aqueous media.[14] These formulations can protect the compound from degradative environmental factors.
Troubleshooting Guides
Issue 1: Precipitation is observed in my aqueous this compound A solution.
| Possible Cause | Troubleshooting Step |
| Low aqueous solubility | Increase the concentration of the co-solvent (e.g., DMSO, ethanol) if your experimental design allows. Consider preparing a more concentrated stock solution in a pure organic solvent and diluting it to the final concentration in the aqueous medium immediately before use. |
| Prepare an inclusion complex of this compound A with a suitable cyclodextrin (e.g., HP-β-CD) to enhance its solubility. | |
| pH-dependent solubility | Adjust the pH of your aqueous solution. This compound A, being a phenolic compound, may have varying solubility at different pH values. Test a range of pH values within the stable region for chalcones (typically acidic to neutral) to find the optimal pH for solubility. |
| Temperature effects | Ensure the solution is not being stored at a low temperature that could cause the compound to crystallize out of solution, especially if a high concentration of co-solvent is used. |
Issue 2: Loss of this compound A activity or concentration over time.
| Possible Cause | Troubleshooting Step |
| Chemical degradation due to pH | Buffer your aqueous solution to maintain a stable pH, preferably in the acidic to neutral range. Avoid alkaline conditions. |
| Thermal degradation | Store stock and working solutions at low temperatures (e.g., 2-8 °C or -20 °C for long-term storage). Avoid repeated freeze-thaw cycles. |
| Photodegradation | Protect your solutions from light by using amber-colored vials or wrapping containers in aluminum foil. Conduct experiments under low-light conditions when possible. |
| Oxidative degradation | For long-term storage, consider purging the headspace of the container with an inert gas like nitrogen or argon to minimize contact with oxygen. The use of antioxidants in the formulation could also be explored, pending compatibility with the experimental system.[15] |
Experimental Protocols
Protocol 1: Preparation of a this compound A Stock Solution using a Co-solvent
-
Weighing: Accurately weigh the desired amount of this compound A powder.
-
Dissolution: Dissolve the this compound A powder in a minimal amount of a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[9]
-
Dilution: Once fully dissolved, dilute the solution with the appropriate aqueous buffer or cell culture medium to the desired final stock concentration.
-
Storage: Store the stock solution in a tightly sealed, light-protected container at a low temperature (e.g., -20°C).
Protocol 2: Stability Testing of this compound A in an Aqueous Solution (Forced Degradation Study)
This protocol is a general guideline for conducting forced degradation studies to understand the stability of this compound A under various stress conditions.[16][17][18]
-
Solution Preparation: Prepare a solution of this compound A in the desired aqueous buffer at a known concentration.
-
Stress Conditions: Aliquot the solution into separate, appropriately sealed containers for each stress condition:
-
Acidic Hydrolysis: Add HCl to adjust the pH to 1-2.
-
Basic Hydrolysis: Add NaOH to adjust the pH to 12-13.
-
Oxidative Degradation: Add a small percentage of hydrogen peroxide (e.g., 3%).[19]
-
Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the solution to a controlled light source (e.g., UV lamp).
-
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition.
-
Neutralization/Quenching: Neutralize the pH of the acid and base-stressed samples. For the oxidative stress sample, the reaction may be quenched if necessary.
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining this compound A and detect the formation of degradation products.[20][21]
-
Data Analysis: Plot the concentration of this compound A versus time for each condition to determine the degradation kinetics.
Data Presentation
Table 1: Hypothetical Stability of this compound A under Different pH Conditions
This table illustrates the expected trend of this compound A stability. Actual degradation rates should be determined experimentally.
| pH | Temperature (°C) | Storage Duration (days) | Expected % this compound A Remaining |
| 4.0 | 25 | 7 | > 95% |
| 7.0 | 25 | 7 | > 90% |
| 9.0 | 25 | 7 | < 70% |
Table 2: Suggested Excipients for Enhancing this compound A Stability
| Excipient Class | Example | Potential Benefit |
| Solubilizing Agent / Stabilizer | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Increases aqueous solubility and can protect against hydrolysis and photodegradation through inclusion complexation.[12][22] |
| Co-solvent | Polyethylene Glycol (PEG) 400 | Improves solubility in aqueous-based formulations.[23] |
| Antioxidant | Ascorbic Acid, EDTA | Can prevent oxidative degradation.[15] |
| Buffer | Citrate Buffer, Phosphate Buffer | Maintains a stable pH to prevent pH-catalyzed degradation.[24] |
Visualizations
Caption: Workflow for a forced degradation study of this compound A.
Caption: Factors affecting this compound A stability and corresponding solutions.
References
- 1. Absolute oral bioavailability and possible metabolic pathway of this compound A from Boesenbergia rotunda extract in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reaction mechanism of chalcone isomerase. pH dependence, diffusion control, and product binding differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impacts of Temperature on the Stability of Tropical Plant Pigments as Sensitizers for Dye Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scienceasia.org [scienceasia.org]
- 12. Cyclodextrins and Their Derivatives as Drug Stability Modifiers [mdpi.com]
- 13. Cyclodextrin complexation: influence on the solubility, stability, and cytotoxicity of camptothecin, an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. admin.mantechpublications.com [admin.mantechpublications.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. asianjpr.com [asianjpr.com]
- 19. pharmtech.com [pharmtech.com]
- 20. ijmr.net.in [ijmr.net.in]
- 21. mdpi.com [mdpi.com]
- 22. Solubility and stability enhancement of atorvastatin by cyclodextrin complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pharmtech.com [pharmtech.com]
- 24. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
addressing Panduratin A degradation during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges researchers, scientists, and drug development professionals may encounter during the extraction of Panduratin A. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound A and why is its stability a concern during extraction?
This compound A is a natural chalcone (B49325) compound isolated primarily from the rhizomes of Boesenbergia rotunda (fingerroot).[1] It is of significant interest to the scientific community due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] Like many chalcones, this compound A possesses a reactive α,β-unsaturated ketone moiety, making it susceptible to degradation under various chemical and physical stresses encountered during extraction.[3] This degradation can lead to a significant reduction in the yield and purity of the final extract, impacting experimental results and the potential therapeutic efficacy of the compound.
Q2: What are the primary factors that can cause this compound A degradation during extraction?
The primary factors that can lead to the degradation of this compound A during the extraction process include:
-
pH: Chalcones are known to be unstable in both acidic and basic conditions, which can catalyze hydrolysis and other degradation reactions.[3] The pH of the extraction solvent and the plant material itself can influence stability.
-
Temperature: While some chalcones are relatively stable at elevated temperatures, prolonged exposure to high temperatures during extraction can promote degradation.[3]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation and isomerization of chalcones.[3][4]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of this compound A, especially given its antioxidant properties which imply a tendency to be oxidized.[5][6][7]
-
Solvent Type: The choice of extraction solvent can impact the stability of this compound A. Solvents can influence the rate of degradation reactions and may contain impurities that act as catalysts.
Q3: What are the common degradation products of this compound A?
While specific degradation products of this compound A formed during extraction are not extensively detailed in the literature, in-vivo metabolism studies suggest that oxidation is a key degradation pathway, leading to the formation of oxidation and dioxidation products.[8][9] For chalcones in general, degradation can involve cis-trans isomerization, cyclization, and cleavage of the molecular structure.[3][4]
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound A extraction.
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound A in the final extract. | Inefficient extraction protocol. | Optimize extraction parameters such as solvent type, solid-to-liquid ratio, and extraction time. Ultrasound-assisted extraction (UAE) with n-hexane has been shown to be efficient. |
| Degradation of this compound A during extraction. | Review the extraction conditions for factors that promote degradation (see below). | |
| Presence of unknown peaks in the chromatogram. | Degradation of this compound A. | Compare the chromatogram with a standard of pure this compound A. Analyze the unknown peaks using mass spectrometry (MS) to identify potential degradation products. |
| Co-extraction of impurities. | Use a more selective extraction solvent or incorporate a pre-extraction step with a non-polar solvent to remove interfering compounds. | |
| Inconsistent results between extraction batches. | Variability in raw material. | Ensure the use of standardized plant material (e.g., same source, age, and drying conditions). |
| Inconsistent extraction conditions. | Strictly control all extraction parameters, including temperature, time, and solvent volume. | |
| Discoloration of the extract. | Oxidation or photodegradation. | Perform the extraction under an inert atmosphere (e.g., nitrogen or argon) and protect the extraction vessel from light. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound A
This protocol is based on methodologies that have been shown to be efficient for this compound A extraction.
Materials:
-
Dried and powdered rhizomes of Boesenbergia rotunda (particle size ~125 µm)
-
n-Hexane (analytical grade)
-
Ultrasound bath
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Weigh a known amount of powdered Boesenbergia rotunda rhizomes.
-
Add n-hexane at a solid-to-liquid ratio of 1:30 (g/mL).
-
Place the mixture in an ultrasound bath and sonicate for 10 minutes at room temperature.
-
Filter the mixture to separate the extract from the solid plant material.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
Store the extract in a tightly sealed container, protected from light, at -20°C.
Protocol 2: Quantification of this compound A using HPLC-MS/MS
This protocol provides a general guideline for the quantitative analysis of this compound A.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Reversed-phase C18 column.
Reagents:
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
This compound A standard
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound A in methanol (B129727) and perform serial dilutions to create a calibration curve.
-
Sample Preparation: Dissolve a known amount of the extract in methanol, filter through a 0.22 µm syringe filter, and dilute as necessary to fall within the calibration range.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Ion Transition: Monitor the transition of the precursor ion (m/z 405.2) to the product ion (m/z 165.9) for this compound A.
-
-
Quantification: Quantify this compound A in the samples by comparing the peak area to the calibration curve.
Data Presentation
Table 1: Factors Affecting this compound A Stability and Recommended Mitigation Strategies
| Factor | Effect on this compound A | Mitigation Strategy |
| pH | Degradation under acidic and basic conditions. Chalcones can undergo isomerization and other reactions. | Maintain a neutral pH during extraction and storage. Use buffered solutions if necessary. |
| Temperature | Increased degradation at higher temperatures. | Use low-temperature extraction methods (e.g., maceration at room temperature) or minimize the duration of heat exposure (e.g., in UAE). Avoid temperatures above 40-50°C during solvent evaporation. |
| Light | Photodegradation, including cis-trans isomerization. | Conduct all extraction and handling steps in the dark or under amber light. Store extracts in light-protected containers. |
| Oxygen | Oxidative degradation. | Perform extraction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Consider adding antioxidants to the extraction solvent, but verify for potential interference with analysis. |
| Solvent | Can influence degradation rates and co-extract interfering substances. | Use high-purity solvents. Non-polar solvents like n-hexane have shown good extraction efficiency and may minimize the extraction of certain interfering compounds. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, reactions and application of chalcones: a systematic review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00792H [pubs.rsc.org]
- 5. Analysis of antioxidant activities contained in the Boesenbergia pandurata Schult. Rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Absolute oral bioavailability and possible metabolic pathway of this compound A from Boesenbergia rotunda extract in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral Bioavailability, Tissue Distribution, Metabolism, and Excretion of this compound A from Boesenbergia rotunda Extract in Healthy Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral Bioavailability, Tissue Distribution, Metabolism, and Excretion of this compound A from Boesenbergia rotunda Extract in Healthy Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Panduratin A Delivery for Targeted Cancer Therapy
Welcome to the technical support center for researchers developing targeted cancer therapies using Panduratin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation, in vitro evaluation, and in vivo testing of this compound A delivery systems.
Frequently Asked Questions (FAQs)
1. General Properties and Handling
-
Q1: What are the basic physicochemical properties of this compound A?
-
A1: this compound A is a natural chalcone (B49325) derivative with a molecular weight of 406.52 g/mol .[1] It is a hydrophobic compound, which presents challenges for its delivery in aqueous physiological environments.[2]
-
-
Q2: How should I dissolve this compound A for my experiments?
-
A2: Due to its hydrophobicity, this compound A is poorly soluble in water. For in vitro experiments, it is typically dissolved in organic solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a stock solution, which is then further diluted in culture medium.[3] It is crucial to include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects. For in vivo studies, formulation strategies are necessary to improve solubility and bioavailability.[4]
-
-
Q3: What is the known mechanism of action of this compound A in cancer cells?
-
A3: this compound A has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines, including breast, lung, and pancreatic cancer.[5][6][7] It can inhibit key signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and NF-κB pathways.[6][7]
-
2. Nanoparticle Formulation
-
Q4: What are suitable nanoparticle platforms for delivering the hydrophobic this compound A?
-
Q5: How can I improve the encapsulation efficiency of this compound A in my nanoparticles?
-
A5: Low encapsulation efficiency is a common issue with hydrophobic drugs. Strategies to improve it include optimizing the drug-to-lipid/polymer ratio, modifying the formulation method (e.g., thin-film hydration for liposomes, nanoprecipitation for polymeric nanoparticles), and adjusting the pH during formulation.[8][11]
-
3. In Vitro Testing
-
Q6: I am observing inconsistent results in my MTT cell viability assays. What could be the cause?
-
A6: Inconsistent MTT assay results when using nanoparticles can be due to several factors. Nanoparticles can interfere with the MTT reagent or the formazan (B1609692) crystals.[12] It's also important to ensure a homogenous dispersion of nanoparticles in the cell culture medium and to account for potential toxicity of the nanoparticle vehicle itself.[13] Always include controls for empty nanoparticles.
-
-
Q7: How do I perform an in vitro release study for my this compound A-loaded nanoparticles?
-
A7: In vitro release studies are crucial to understand the drug release kinetics from your nanoparticles. Common methods include the dialysis membrane method and the sample and separate method.[14] The choice of method and the experimental conditions (e.g., release medium, temperature, agitation) should mimic physiological conditions as closely as possible.[15]
-
4. In Vivo Studies
-
Q8: What are the key pharmacokinetic parameters of this compound A?
-
A8: Studies in animal models have shown that this compound A has low oral bioavailability, meaning a small fraction of the orally administered drug reaches systemic circulation.[16][17] It is primarily metabolized in the liver and excreted through feces.[17] Nanoparticle formulations aim to improve its bioavailability and circulation time.
-
-
Q9: How can I quantify the amount of this compound A in plasma and tissue samples?
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of this compound A
| Potential Cause | Suggested Solution |
| Poor solubility of this compound A in the organic solvent used for formulation. | Ensure complete dissolution of this compound A in the organic phase before nanoparticle preparation. Consider using a solvent system (e.g., a mixture of solvents) that provides better solubility. |
| Drug precipitation during the formulation process. | Optimize the rate of addition of the organic phase to the aqueous phase in nanoprecipitation to control the supersaturation and precipitation of the drug. |
| Suboptimal drug-to-carrier ratio. | Experiment with different ratios of this compound A to the lipid or polymer. An excess of the drug can lead to its precipitation and low encapsulation. |
| Inappropriate formulation parameters. | For liposomes, ensure the hydration temperature is above the phase transition temperature of the lipids. For polymeric nanoparticles, adjust the stirring speed and temperature during formulation. |
Issue 2: Inconsistent Cytotoxicity Results (MTT Assay)
| Potential Cause | Suggested Solution |
| Interference of nanoparticles with the MTT assay. | Run a control experiment with your nanoparticles in a cell-free system with the MTT reagent to check for any direct reduction of MTT by the nanoparticles.[12] |
| Aggregation of nanoparticles in the culture medium. | Ensure proper dispersion of nanoparticles in the cell culture medium before adding them to the cells. Sonication or vortexing might be necessary. |
| Toxicity of the empty nanoparticle carrier. | Always include a control group treated with empty nanoparticles (without this compound A) at the same concentrations to assess the baseline cytotoxicity of the delivery vehicle. |
| Incomplete dissolution of formazan crystals. | Ensure complete solubilization of the formazan crystals by adding a sufficient volume of the solubilizing agent (e.g., DMSO) and allowing adequate incubation time with shaking. |
Issue 3: Difficulty in Establishing an In Vivo Tumor Model
| Potential Cause | Suggested Solution |
| Poor tumor cell viability. | Ensure the cancer cells are in the logarithmic growth phase and have high viability before injection into the animal model. |
| Suboptimal injection site or technique. | For subcutaneous models, ensure the injection is in the flank region and the cell suspension is homogenous. For orthotopic models, surgical precision is critical. |
| Insufficient number of cells injected. | The number of cells required to form a tumor can vary between cell lines. Titrate the number of cells to find the optimal concentration for consistent tumor growth. |
| Immune rejection of human tumor cells in immunocompetent animals. | Use immunodeficient mouse models (e.g., nude or SCID mice) for xenograft studies with human cancer cell lines to prevent immune rejection.[7] |
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound A in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| MCF-7 | Breast Cancer | 15 µM | [5] |
| A549 | Non-small cell lung cancer | 10.8 µM | [6] |
| PANC-1 | Pancreatic Cancer | 1.6 µM (under nutrient-deprived conditions) | [7] |
Table 2: Pharmacokinetic Parameters of this compound A in Animal Models
| Animal Model | Administration Route | Dose | Cmax | Tmax | Absolute Bioavailability | Reference |
| Rats | Oral (extract) | 45 mg/kg | 3269 ± 819 µg/L | ~2 h | ~6% | [16][17] |
| Beagle Dogs | Oral (extract) | 5 mg/kg | 12,416 ± 2,326 µg/L | 2 h | ~7-9% | [4] |
Experimental Protocols
Protocol 1: Formulation of this compound A-Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Film Preparation: Dissolve this compound A and lipids (e.g., phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.
-
Purification: Remove the unencapsulated this compound A by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.[20]
Protocol 2: In Vitro Drug Release Study (Dialysis Method)
-
Preparation: Transfer a known amount of this compound A-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of the free drug but retains the nanoparticles.[14]
-
Release: Place the dialysis bag in a container with a known volume of release medium (e.g., PBS with a small percentage of a surfactant like Tween 80 to maintain sink conditions for the hydrophobic drug) at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain a constant volume.
-
Quantification: Analyze the collected samples for this compound A concentration using a validated analytical method like HPLC-MS/MS.[18]
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Visualizations
Caption: Simplified signaling pathway of this compound A in cancer cells.
Caption: General experimental workflow for developing targeted this compound A delivery systems.
Caption: Troubleshooting decision tree for inconsistent in vitro results.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absolute oral bioavailability and possible metabolic pathway of this compound A from Boesenbergia rotunda extract in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound A Inhibits Cell Proliferation by Inducing G0/G1 Phase Cell Cycle Arrest and Induces Apoptosis in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. tandfonline.com [tandfonline.com]
- 9. worldscientific.com [worldscientific.com]
- 10. Liposomes carrying hydrophilic and hydrophobic drugs [icbcongress.com]
- 11. Improved entrapment efficiency of hydrophilic drug substance during nanoprecipitation of poly(I)lactide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caveats to the use of MTT, Neutral Red, Hoechst and Resazurin to measure silver nanoparticle cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. Oral Bioavailability, Tissue Distribution, Metabolism, and Excretion of this compound A from Boesenbergia rotunda Extract in Healthy Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oral Bioavailability, Tissue Distribution, Metabolism, and Excretion of this compound A from Boesenbergia rotunda Extract in Healthy Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of this compound A in rat plasma by HPLC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
strategies to reduce Panduratin A-induced side effects
Welcome to the technical support center for researchers working with Panduratin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of action for this compound A?
This compound A is a natural chalcone (B49325) compound with a range of biological activities. Its primary mechanisms of action include:
-
NF-κB Inhibition: this compound A can prevent the translocation of the NF-κB (p50-p65 heterodimer) from the cytoplasm to the nucleus, thereby inhibiting the transcription of target genes involved in inflammation and cell proliferation.[1][2][3][4]
-
Apoptosis Induction: It induces apoptosis (programmed cell death) in various cancer cell lines. This is often accompanied by cell cycle arrest at the G0/G1 or mitotic phase.[1][2][4][5][6]
-
Signaling Pathway Modulation: this compound A has been shown to inhibit several key signaling pathways implicated in cancer cell survival and proliferation, including the EGFR/STAT3/Akt and PI3K/Akt/mTOR pathways.[7][8]
Q2: What are the potential side effects or toxicities associated with this compound A?
-
In Vitro Cytotoxicity: this compound A exhibits dose-dependent cytotoxicity. While it is often more potent against cancer cells, it can also affect normal cells at higher concentrations. For instance, one study noted significant toxicity to normal human umbilical vein endothelial cells (HUVECs) and renal proximal tubular cells at concentrations around 10 µM.[2][9][10][11]
-
In Vivo Toxicity: In animal models, the route of administration appears to be critical. Intraperitoneal injection in rats has been reported to cause abdominal bleeding and weight loss.[12] However, oral administration, even at relatively high doses of a fingerroot extract formulation, has been found to be well-tolerated in rats with no significant adverse effects.[13][14]
Q3: What is the oral bioavailability of this compound A?
This compound A generally has low oral bioavailability, estimated to be around 7-9% in beagle dogs and 6-9% in rats.[13][15] This is attributed to its high lipophilicity. Its metabolism primarily involves oxidation and glucuronidation.[15]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound A.
Issue 1: High Cytotoxicity in Normal/Control Cell Lines
Symptoms:
-
Significant cell death observed in non-cancerous cell lines at concentrations intended to be therapeutic for cancer cells.
-
High background signal in cytotoxicity assays (e.g., MTT, MTS) for vehicle-only controls.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| High Solvent Concentration | The vehicle used to dissolve this compound A (commonly DMSO or ethanol) can be toxic to cells at high concentrations. It is recommended to perform a vehicle dose-response curve to determine the maximum non-toxic concentration for your specific cell line. For most cell lines, DMSO concentrations should be kept at ≤ 0.5% (v/v).[16] |
| Incorrect Dosing | The therapeutic window for this compound A can be narrow. Ensure that the concentrations used are based on previously established IC50 values for your cell lines of interest. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions. |
| Cell Line Sensitivity | Some cell lines are inherently more sensitive to chemical treatments. If you are working with a particularly sensitive cell line, consider reducing the treatment duration or the concentration of this compound A. |
| Assay Interference | Colored compounds or the presence of phenol (B47542) red in the culture medium can interfere with absorbance readings in colorimetric assays. Always include a "no-cell" control with the highest concentration of your compound to check for any direct interference with the assay reagents.[16] |
Issue 2: Inconsistent or Irreproducible Results in Cytotoxicity Assays
Symptoms:
-
High variability (e.g., large standard errors) between replicate wells or between experiments.[17]
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially when using multichannel pipettes. Small variations in the volume of cells seeded or the amount of compound added can lead to significant differences in results.[17] |
| Uneven Cell Seeding | Ensure that cells are evenly distributed in the wells of the microplate. After seeding, gently swirl the plate to avoid clumping of cells in the center of the wells. |
| Inconsistent Incubation Times | The duration of treatment with this compound A and the incubation time with the assay reagent (e.g., MTS) should be consistent across all experiments.[17] |
| Batch-to-Batch Variability of Reagents | Serum is a major source of experimental irreproducibility. It is recommended to test new lots of serum on a non-critical culture before use in experiments. If possible, purchase a large batch of a single, pre-tested lot of serum for an entire series of experiments.[16] |
Strategies to Reduce this compound A-Induced Side Effects
Structural Modification of this compound A
One of the most effective strategies to reduce the cytotoxicity of this compound A towards normal cells is to modify its chemical structure.
-
Semi-synthesis of Derivatives: A study has shown that semi-synthesized derivatives of this compound A (DD-217, DD-218, and DD-219) exhibited significantly lower toxicity to normal human renal proximal tubular cells (RPTEC/TERT1) compared to the parent compound.[9][11][18] For example, at a concentration of 10 µM, this compound A reduced the viability of these cells to 72%, while the derivatives had a minimal effect on cell viability (87-92%).[9][11][18]
Formulation and Delivery Systems
Modifying the formulation of this compound A can improve its solubility and potentially reduce systemic toxicity.
-
Cyclodextrin (B1172386) Formulation: Formulating this compound A with cyclodextrins can enhance its water solubility.[19][20][21][22] This can be particularly useful for in vivo studies to improve oral absorption and potentially reduce the required dose.
-
Transdermal Delivery: A microspicule serum has been used for transdermal delivery of this compound A.[23] This approach can bypass hepatic first-pass metabolism and may reduce systemic side effects, making it a viable option for localized treatments.[23]
Co-administration with Other Therapeutic Agents
This compound A can be used in combination with other drugs to reduce their side effects.
-
Nephroprotection: this compound A has been shown to protect against cisplatin- and colistin-induced nephrotoxicity in both in vitro and in vivo models.[13][24] Co-administration of this compound A with these agents can attenuate renal injury by reducing oxidative stress and apoptosis in renal cells.[13]
Optimization of Administration Route
The route of administration can significantly impact the side effect profile of this compound A.
-
Oral vs. Intraperitoneal: As mentioned earlier, oral administration of a this compound A-containing extract was well-tolerated in rats, whereas intraperitoneal injection led to adverse effects.[12] For in vivo studies, oral gavage may be a safer alternative to intraperitoneal injections.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound A in various cancer and normal cell lines. This data can help researchers in selecting appropriate concentrations for their experiments.
| Cell Line | Cell Type | IC50 Value (µM) | Incubation Time (hours) | Reference |
| Cancer Cell Lines | ||||
| A549 | Human non-small cell lung cancer | 10.8 | 24, 48, 72 | [1][6] |
| H1975 | Human non-small cell lung cancer | ~13.7 (5.58 µg/mL) | 24 | [8] |
| MCF-7 | Human breast cancer | 15 | 24 | [5] |
| MCF-7 | Human breast cancer | 11.5 | 48 | [5] |
| T47D | Human breast cancer | 17.5 | 24 | [5] |
| T47D | Human breast cancer | 14.5 | 48 | [5] |
| HT-29 | Human colon adenocarcinoma | ~16.1 (6.56 µg/mL) | 72 | [10] |
| Normal Cell Lines | ||||
| MRC5 | Normal human lung fibroblast | ~31.9 (12.96 µg/mL) | 24 | [8] |
| MCF-10A | Non-tumorigenic breast epithelial | No significant effect | 24, 48 | [5][6] |
| RPTEC/TERT1 | Human renal proximal tubular | >10 (72% viability at 10 µM) | 72 | [9][18] |
| HUVEC | Human umbilical vein endothelial | 6.91 | Not Specified | [7][10] |
Experimental Protocols
Protocol 1: Assessment of In Vitro Cytotoxicity using MTT Assay
This protocol is a standard method for assessing the cytotoxic effects of this compound A on cultured cells.
Materials:
-
This compound A
-
Vehicle (e.g., DMSO)
-
Cell culture medium
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound A in cell culture medium. The final concentration of the vehicle should be consistent across all wells and should not exceed the non-toxic limit.
-
Remove the old medium from the wells and add 100 µL of the this compound A dilutions to the respective wells. Include vehicle-only and untreated controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizations
Signaling Pathways
Caption: this compound A inhibits multiple signaling pathways involved in cell survival and inflammation.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 4. A cyclodextrin formulation to improve use of the anesthetic tribromoethanol (Avertin®) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies Toward the Total Synthesis of this compound and Bicuculline Natural Products [openresearch-repository.anu.edu.au]
- 6. mdpi.com [mdpi.com]
- 7. In vitro and in vivo anti-angiogenic activities of this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. adl.usm.my [adl.usm.my]
- 12. rsc.org [rsc.org]
- 13. Oral Bioavailability, Tissue Distribution, Metabolism, and Excretion of this compound A from Boesenbergia rotunda Extract in Healthy Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. Pharmaceutics | Special Issue : Cyclodextrins in Drug Formulation and Delivery [mdpi.com]
- 20. US4727064A - Pharmaceutical preparations containing cyclodextrin derivatives - Google Patents [patents.google.com]
- 21. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Preparation and characterization of phloretin by complexation with cyclodextrins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
optimization of LC-MS parameters for Panduratin A detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the detection of Panduratin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound A and what are its basic mass spectrometry properties?
A1: this compound A is a natural chalcone (B49325) derivative with a molecular weight of 406.51 g/mol and the chemical formula C₂₆H₃₀O₄[1]. For mass spectrometry, it can be ionized in both positive and negative modes. The deprotonated molecule [M-H]⁻ is observed at an m/z of approximately 405.2 in negative ion mode[2]. In positive ion mode, the protonated molecule [M+H]⁺ can be detected at an m/z of around 407.2[1].
Q2: Which ionization mode is better for this compound A detection, positive or negative?
A2: Both positive and negative ionization modes can be used for this compound A. However, published methods have demonstrated successful detection and quantification using negative ion mode, specifically monitoring the deprotonated ion [M-H]⁻[2]. The choice of polarity should be determined during method development by infusing a standard solution and evaluating the signal intensity and stability in both modes on your specific instrument.
Q3: What are the common precursor and product ions for this compound A in MS/MS analysis?
A3: In negative ion mode, a commonly used and effective transition for Multiple Reaction Monitoring (MRM) is the fragmentation of the precursor ion m/z 405.2 to the product ion m/z 165.9[2]. The selection of precursor and product ions should always be confirmed and optimized by performing a product ion scan on a this compound A standard with your mass spectrometer.
Q4: What type of LC column is recommended for this compound A analysis?
A4: A reversed-phase column is the standard choice for separating this compound A[2]. C18 columns are widely used and provide good retention and separation from other matrix components. The specific column dimensions and particle size should be chosen based on the desired analysis time and the capabilities of your LC system (e.g., HPLC or UHPLC).
Q5: What mobile phase composition is suitable for this compound A?
A5: A typical mobile phase for reversed-phase chromatography of this compound A consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol[2]. The addition of an acid, like formic acid (commonly at 0.1%), is often used to improve peak shape and ionization efficiency[2][3]. The separation can be performed using either an isocratic elution (a constant mobile phase composition) or a gradient elution (where the proportion of organic solvent is increased over time) to effectively separate the analyte from interferences[2][4].
Experimental Protocols
Sample Preparation (from Rat Plasma)
This protocol is based on a simple protein precipitation method, which is effective for pharmacokinetic studies[2].
-
To a 100 µL aliquot of plasma, add 200 µL of methanol (B129727) containing the internal standard (e.g., flufenamic acid).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Carefully collect the supernatant and inject a portion (e.g., 5-10 µL) into the LC-MS system.
Optimized LC-MS/MS Method Parameters
The following tables summarize starting parameters for an LC-MS/MS method for this compound A quantification. These should be further optimized for your specific instrument and application.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | Reversed-Phase C18 (e.g., 50 mm x 2.1 mm, 2-5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C[5] |
| Injection Volume | 5 - 10 µL |
| Gradient Program | Start at 20% B, ramp to 80% B over 5 min, hold for 2 min, return to 20% B and equilibrate. (Note: A previously published method used an isocratic mobile phase of water:acetonitrile with 2% formic acid at a 2:8 v/v ratio[2]). |
Table 2: Mass Spectrometry Parameters (Negative Ion Mode)
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 405.2 |
| Product Ion (m/z) | 165.9[2] |
| IonSpray Voltage | -4500 V (Optimize for your instrument) |
| Source Temperature | 500 - 550°C[5] |
| Curtain Gas (CUR) | 25 psi (Optimize)[5] |
| Nebulizer Gas (GS1) | 55 psi (Optimize)[5] |
| Heater Gas (GS2) | 55 psi (Optimize)[5] |
| Collision Gas (CAD) | Level 4 (Optimize)[5] |
LC-MS Workflow for this compound A Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of this compound A in rat plasma by HPLC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Anthocyanin Compounds in Butterfly Pea Flowers (Clitoria ternatea L.) by Ultra Performance Liquid Chromatography/Ultraviolet Coupled to Mass Spectrometry | MDPI [mdpi.com]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to In Vitro Bioassays for Validating Panduratin A Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro bioassays used to validate the biological activity of Panduratin A, a natural chalcone (B49325) derivative isolated from Boesenbergia rotunda. The performance of this compound A is compared with other alternative compounds, supported by experimental data from various studies. Detailed methodologies for key experiments and visual diagrams of signaling pathways and workflows are included to facilitate a comprehensive understanding and replication of these assays.
Data Presentation: Quantitative Comparison of Bioactivities
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound A and comparable compounds across several key biological activities. Lower IC50 values indicate greater potency.
Table 1: Anti-Inflammatory Activity
| Compound | Assay | Cell Line | IC50 |
| This compound A | Nitric Oxide (NO) Inhibition | RAW 264.7 | 0.175 µM |
| This compound A | Prostaglandin E2 (PGE2) Inhibition | RAW 264.7 | 0.0195 µM |
| Resveratrol | Nitric Oxide (NO) Inhibition | RAW 264.7 | ~5 µM (Significant inhibition)[1] |
| Dexamethasone | Apoptosis Prevention (TNF-α induced) | Bovine Glomerular Endothelial Cells | 0.8 nM[2] |
| Dexamethasone | Apoptosis Prevention (LPS-induced) | Bovine Glomerular Endothelial Cells | 0.9 nM[2] |
Table 2: Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | Cancer Type | IC50 |
| This compound A | A549 | Non-Small Cell Lung Cancer | 6.03 µg/mL[3] |
| This compound A | H1975 | Non-Small Cell Lung Cancer | 5.58 µg/mL[3] |
| This compound A | MCF-7 | Breast Cancer | 3.75 µg/mL |
| This compound A | HT-29 | Colon Cancer | 6.56 µg/mL |
| Quercetin | MCF-7 | Breast Cancer | 73 µM[4] |
| Quercetin | MDA-MB-231 | Breast Cancer | 85 µM[4] |
| Doxorubicin | MCF-7 | Breast Cancer | 0.133 µM |
Table 3: Anti-Angiogenic Activity
| Compound | Assay | Cell Line | IC50 / Effect |
| This compound A | Cytotoxicity | HUVEC | 6.91 µM |
| Curcumin | Cytotoxicity | HUVEC | 20 µM[5] |
| Curcumin | Tube Formation | HUVEC | Significant inhibition at 0.625-5.0 µM[6][7] |
Experimental Protocols
Detailed methodologies for the key in vitro bioassays are provided below.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase.
-
Seed the cells in a 96-well plate at a density that allows for 70-80% confluency after 24 hours of incubation.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with various concentrations of this compound A or other test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization and Absorbance Measurement:
-
Add 100 µL of a solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Wound Healing (Scratch) Assay for Cell Migration
This assay is used to study cell migration in vitro by creating a "wound" in a confluent cell monolayer and monitoring the rate at which the cells close the gap.
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
-
Creating the Wound:
-
Using a sterile pipette tip (e.g., p200), create a straight scratch across the center of the cell monolayer.
-
Wash the wells with PBS to remove detached cells and debris.
-
Replace the PBS with fresh culture medium containing the test compounds at various concentrations.
-
-
Imaging and Monitoring:
-
Capture images of the scratch at time zero (T=0) using a phase-contrast microscope. Mark the position to ensure the same field is imaged throughout the experiment.
-
Incubate the plate and capture images at regular intervals (e.g., every 6, 12, or 24 hours) until the wound is closed in the control group.
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial wound area.
-
Compare the migration rates between different treatment groups.
-
Tube Formation Assay for Angiogenesis
This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures (tubes) when cultured on a basement membrane extract, a key step in angiogenesis.
-
Plate Coating:
-
Thaw a basement membrane extract (e.g., Matrigel) on ice.
-
Coat the wells of a 96-well plate with the Matrigel and allow it to solidify at 37°C for 30-60 minutes.
-
-
Cell Seeding:
-
Harvest human umbilical vein endothelial cells (HUVECs).
-
Resuspend the cells in a medium containing the test compounds.
-
Seed the cells onto the solidified Matrigel.
-
-
Incubation and Observation:
-
Incubate the plate for 4-18 hours to allow for tube formation.
-
Observe and photograph the formation of tube-like structures using an inverted microscope.
-
-
Data Analysis:
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using specialized software.
-
Compare the tube-forming ability of cells treated with different compounds.
-
NF-κB Luciferase Reporter Assay
This assay is used to measure the activity of the NF-κB transcription factor, a key regulator of inflammation.
-
Cell Transfection and Seeding:
-
Transfect cells (e.g., HEK293 or RAW 264.7) with a luciferase reporter plasmid containing NF-κB response elements.
-
Seed the transfected cells in a 96-well plate.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound A or other inhibitors for a specified time.
-
Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
-
-
Cell Lysis and Luciferase Assay:
-
After incubation, lyse the cells using a lysis buffer.
-
Add a luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of NF-κB inhibition relative to the stimulated control.
-
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the validation of this compound A's activity.
Signaling Pathways
Caption: this compound A inhibits the NF-κB signaling pathway.
Experimental Workflows
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the wound healing (scratch) assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucocorticoids potently block tumour necrosis factor-alpha- and lipopolysaccharide-induced apoptotic cell death in bovine glomerular endothelial cells upstream of caspase 3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. mdpi.com [mdpi.com]
- 7. Curcumin inhibits angiogenesis and improves defective hematopoiesis induced by tumor-derived VEGF in tumor model through modulating VEGF-VEGFR2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Panduratin A: A Potential Challenger to Standard Anticancer Therapies?
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a constant endeavor. Panduratin A, a natural chalcone (B49325) isolated from the rhizomes of Boesenbergia rotunda, has emerged as a promising candidate, demonstrating significant cytotoxic effects against a range of cancer cell lines. This guide provides a comparative analysis of this compound A's efficacy against established standard-of-care anticancer drugs, supported by experimental data and detailed methodologies.
In Vitro Efficacy: A Head-to-Head Comparison
This compound A has exhibited potent growth-inhibitory effects across various cancer cell lines, with IC50 values often comparable or, in some cases, superior to standard chemotherapeutic agents. The following tables summarize the available quantitative data, offering a direct comparison of cytotoxic efficacy.
Non-Small Cell Lung Cancer (NSCLC)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound A | A549 (wild-type EGFR) | 10.8 | [1] |
| This compound A | H1975 (mutant EGFR) | 13.7 (5.58 µg/mL) | [2] |
| Gefitinib | A549 (wild-type EGFR) | > 50 | [2] |
| Gefitinib | H1975 (mutant EGFR) | 0.02 | [2] |
| Osimertinib | A549 (wild-type EGFR) | > 50 | [2] |
| Osimertinib | H1975 (mutant EGFR) | 0.01 | [2] |
| Paclitaxel (B517696) | A549 | ~0.05 (at 72h) | [3] |
| Cisplatin | A549 | ~5 (at 24h) | [2][4] |
| Doxorubicin | A549 | ~0.5 (at 24h) | [2][4] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Breast Cancer
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound A | MCF-7 | 15 (at 24h) | [5] |
| Doxorubicin | MCF-7 | ~1.1 - 8.3 | [6][7] |
Pancreatic Cancer
| Compound | Cell Line | PC50 (µM) | Reference |
| (+)-Panduratin A | PANC-1 (nutrient-deprived) | 1.6 | [8] |
| Gemcitabine | PANC-1 | ~0.047 - 0.472 (at 96h/48h) | [9] |
Mechanisms of Action: Targeting Key Signaling Pathways
This compound A exerts its anticancer effects through the modulation of critical signaling pathways involved in cell proliferation, survival, and apoptosis.
EGFR/STAT3/Akt Signaling Pathway in NSCLC
This compound A has been shown to inhibit the phosphorylation of key proteins in the EGFR signaling cascade, including EGFR itself, as well as downstream effectors STAT3 and Akt. This disruption leads to the induction of apoptosis in NSCLC cells.[10]
PI3K/Akt/mTOR Signaling Pathway in Pancreatic Cancer
In pancreatic cancer cells, (+)-Panduratin A has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival, particularly under nutrient-deprived conditions found in the tumor microenvironment.[8]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are provided below.
Cell Viability Assay (MTT Assay)
The cytotoxic effects of this compound A and standard anticancer drugs were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Detailed Protocol:
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7, PANC-1) were seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: Cells were treated with various concentrations of this compound A or standard anticancer drugs for 24 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, was calculated from the dose-response curves.
Western Blot Analysis
Western blotting was employed to investigate the effect of this compound A on the expression and phosphorylation of key signaling proteins.
Detailed Protocol:
-
Cell Lysis: After treatment with this compound A, cells were washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using the BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membranes were blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Membranes were then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of EGFR, STAT3, Akt, and other proteins of interest. After washing with TBST, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
The induction of apoptosis by this compound A was quantified using flow cytometry with Annexin V-FITC and propidium iodide (PI) staining.
Detailed Protocol:
-
Cell Treatment and Collection: Cells were treated with this compound A for the indicated times. Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Cells were stained with Annexin V-FITC and PI according to the manufacturer's protocol (e.g., FITC Annexin V Apoptosis Detection Kit).
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.
Clinical Trial Status
A comprehensive search of clinical trial registries indicates that this compound A has not yet entered human clinical trials for the treatment of cancer. The research to date has been focused on preclinical in vitro and in vivo animal models.
Conclusion
The available preclinical data suggests that this compound A holds significant promise as a novel anticancer agent. Its ability to target key signaling pathways and induce apoptosis in various cancer cell lines, with efficacy comparable to or exceeding that of some standard drugs in specific contexts, warrants further investigation. The detailed experimental protocols provided in this guide should aid researchers in designing and interpreting future studies aimed at further elucidating the therapeutic potential of this compound A and paving the way for its potential clinical development. The consistent lack of clinical trial data underscores the early stage of its development and the need for further rigorous preclinical evaluation.
References
- 1. This compound A inhibits the growth of A549 cells through induction of apoptosis and inhibition of NF-kappaB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic combinations of paclitaxel and withaferin A against human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. KoreaMed [koreamed.org]
- 6. jrmds.in [jrmds.in]
- 7. ijpsonline.com [ijpsonline.com]
- 8. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 9. mednexus.org [mednexus.org]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Panduratin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Panduratin A, a bioactive chalcone (B49325) with significant pharmacological interest. The objective is to offer a detailed overview of validated analytical techniques, enabling researchers to select the most appropriate method for their specific needs, from routine quality control to in-depth pharmacokinetic studies. This document presents supporting experimental data, detailed methodologies, and visual representations of experimental workflows and relevant biological pathways.
Comparison of Analytical Methods for this compound A Quantification
The two primary analytical techniques compared in this guide for the quantification of this compound A are High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. While HPLC-MS/MS offers high sensitivity and selectivity, UV-Vis spectrophotometry provides a simpler and more cost-effective alternative for the quantification of total chalcones.
Table 1: Comparison of HPLC-MS/MS and UV-Vis Spectrophotometry for this compound A Analysis
| Parameter | HPLC-MS/MS | UV-Vis Spectrophotometry (for total chalcones) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Measurement of light absorbance by the analyte. |
| Selectivity | Very High (specific for this compound A). | Moderate (quantifies total chalcones). |
| Sensitivity | Very High (LOD and LOQ in the ng/mL range). | Moderate (LOD and LOQ in the µg/mL range).[1][2] |
| Linearity Range | Wide. | Narrower.[1][2] |
| Accuracy (% Recovery) | Typically 85-115%. | Typically 98-102%.[1][2] |
| Precision (%RSD) | <15%. | <5%. |
| Instrumentation Cost | High. | Low. |
| Analysis Time | Longer (due to chromatographic separation). | Rapid. |
| Primary Application | Pharmacokinetic studies, bioanalysis, impurity profiling. | Routine quality control, quantification in extracts. |
Experimental Protocols
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method is highly suitable for the determination of this compound A in complex biological matrices such as plasma.[3][4]
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., flufenamic acid).
-
Precipitate proteins by adding methanol.
-
Vortex and centrifuge the sample.
-
Inject the supernatant into the HPLC-MS/MS system.[3]
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.[3]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound A: m/z 405.2 → 165.9
-
Internal Standard (Flufenamic Acid): m/z 280.1 → 236.0[3]
-
Validation Parameters:
-
Linearity: Achieved over a specific concentration range (e.g., 1-1000 ng/mL) with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15%.
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Total Chalcone Content
This method provides a simple and rapid estimation of the total chalcone content, expressed as this compound A equivalents. It is based on the reaction of chalcones with antimony pentachloride to form a colored complex.[1][2]
Sample Preparation:
-
Prepare a stock solution of the sample extract in a suitable solvent (e.g., carbon tetrachloride).
-
Dilute the stock solution to fall within the linear range of the assay.
Methodology:
-
To a specific volume of the diluted sample, add a solution of 2% antimony pentachloride in carbon tetrachloride.
-
After a defined incubation period, measure the absorbance at the wavelength of maximum absorption (around 390 nm) against a blank solution.[1][2]
-
Quantify the total chalcone content using a calibration curve prepared with this compound A as the standard.
Validation Parameters:
-
Linearity: A linear relationship between absorbance and concentration should be established (e.g., 0.3 to 17.6 µg/mL) with a correlation coefficient (r²) > 0.99.[1][2]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined to be approximately 0.0264 µg/mL and 0.0800 µg/mL, respectively, for a similar chalcone.[1]
-
Precision: The relative standard deviation (%RSD) for repeatability and intermediate precision should be low.[1][2]
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a logical workflow for the cross-validation of the HPLC-MS/MS and UV-Vis spectrophotometry methods for this compound A analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a UV-Vis spectrophotometric method for estimation of total content of chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lawdata.com.tw [lawdata.com.tw]
- 4. Determination of this compound A in rat plasma by HPLC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Panduratin A from Diverse Geographical Sources
For Researchers, Scientists, and Drug Development Professionals
Panduratin A, a chalcone (B49325) derivative isolated from the rhizomes of Boesenbergia rotunda (fingerroot), has garnered significant attention in the scientific community for its wide array of pharmacological activities. Native to Southeast Asia, the geographical origin of B. rotunda can influence its phytochemical profile, including the concentration of this compound A, which in turn may affect its therapeutic efficacy. This guide provides a comparative analysis of this compound A from different geographical sources, supported by experimental data, to aid researchers in selecting optimal sources for their studies and drug development endeavors.
Quantitative Analysis of this compound A
The concentration of this compound A in Boesenbergia rotunda rhizomes exhibits notable variation depending on the geographical source and specific landrace. This variation can be attributed to genetic factors, environmental conditions, and cultivation practices. The following table summarizes the reported concentrations of this compound A from different locations.
| Geographical Source/Landrace | This compound A Concentration (mg/g of dried sample) | Reference |
| Northern Thailand (SM2C landrace) | 7.49 ± 1.11 | [1] |
| Indonesia | Major Component (specific concentration not quantified in the study) | [2] |
| Malaysia | Component of essential oil (specific concentration not quantified in the study) | [3][4] |
Note: Direct comparative studies on this compound A yield from different countries with standardized methodologies are limited. The data presented is collated from individual studies and should be interpreted with consideration of the varying analytical methods employed.
Comparative Biological Activity
The bioactivity of this compound A, particularly its anti-inflammatory and cytotoxic effects, is a key area of research. The following table presents a comparison of the half-maximal inhibitory concentration (IC50) and half-maximal cytotoxic concentration (CC50) values of this compound A in various in vitro assays.
| Biological Activity | Cell Line | IC50/CC50 Value | Reference |
| Anti-inflammatory | |||
| Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | IC50: 5.6 µM (for hydroxythis compound A), 18.7 µM (for this compound A) | [5] |
| Cytotoxicity | |||
| Anti-proliferative | A549 (Human non-small cell lung cancer) | IC50: 4.4 µg/mL (10.8 µM) | |
| Anti-proliferative | MCF-7 (Human breast cancer) | IC50: 3.75 µg/mL | [2] |
| Anti-proliferative | HT-29 (Human colon adenocarcinoma) | IC50: 6.56 µg/mL | [2] |
| Antiviral | |||
| Anti-SARS-CoV-2 (Post-infection) | Vero E6 cells | IC50: 0.81 µM | [6] |
| Anti-SARS-CoV-2 (Pre-entry) | Vero E6 cells | IC50: 5.30 µM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Quantification of this compound A by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the method for determining the concentration of this compound A in B. rotunda extracts.
-
Sample Preparation:
-
Dried rhizomes of B. rotunda are ground into a fine powder.
-
A known weight of the powder is extracted with a suitable solvent (e.g., ethanol (B145695) or methanol) using methods such as maceration or sonication.
-
The extract is filtered and the solvent is evaporated under reduced pressure to obtain the crude extract.
-
The crude extract is dissolved in the mobile phase to a known concentration for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm.
-
Quantification: A calibration curve is generated using a certified reference standard of this compound A. The concentration in the sample is determined by comparing its peak area with the calibration curve.
-
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells (e.g., A549, MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound A and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the anti-inflammatory activity of a compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound A for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Incubate for 10-15 minutes at room temperature.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite (B80452) concentration, a stable product of NO.
-
Data Analysis: A standard curve is prepared using sodium nitrite to quantify the nitrite concentration. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
Visualizations
Signaling Pathway
The anti-inflammatory effects of this compound A are primarily mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Caption: this compound A inhibits the NF-κB signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of this compound A from different geographical sources.
Caption: Workflow for comparing this compound A from different sources.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Traditional usages, chemical metabolites, pharmacological activities, and pharmacokinetics of Boesenbergia rotunda (L.) Mansf.: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.um.edu.my [eprints.um.edu.my]
- 6. Absolute oral bioavailability and possible metabolic pathway of this compound A from Boesenbergia rotunda extract in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
Panduratin A on Center Stage: A Comparative Guide to its Anti-Inflammatory Prowess Among Chalcones
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory effects of Panduratin A against other notable chalcones, supported by experimental data. We delve into the molecular mechanisms and present a clear, data-driven overview to inform future research and therapeutic development.
Chalcones, a class of natural compounds belonging to the flavonoid family, are widely recognized for their diverse pharmacological activities, with anti-inflammatory effects being a key area of investigation. Among these, this compound A, isolated from the rhizomes of Boesenbergia rotunda, has emerged as a particularly potent agent. This guide offers a detailed comparison of this compound A with other well-researched chalcones, namely Xanthohumol, Licochalcone A, Cardamonin, Butein (B1668091), and Isoliquiritigenin, focusing on their efficacy in modulating key inflammatory pathways.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory potential of these chalcones is often quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a specific biological process by 50%. The following tables summarize the IC50 values of this compound A and other selected chalcones against key inflammatory mediators.
Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
| Compound | Assay System | Target/Endpoint | IC50 (µM) |
| This compound A | LPS-stimulated RAW 264.7 macrophages | NO Production | 0.175[1][2] |
| LPS-stimulated RAW 264.7 macrophages | PGE2 Production | 0.0195[1][2] | |
| Xanthohumol | LPS and IFN-γ-stimulated RAW 264.7 macrophages | NO Production | 8.3[1] |
| Licochalcone A | IL-1β-stimulated human skin fibroblasts | PGE2 Production | 0.015[3] |
| Unnamed Chalcone (B49325) Derivative (Compound 11) | LPS-stimulated murine microglial cells (N9) | NO Production | 0.7[4] |
| Unnamed Chalcone Derivative (Compound 3l) | LPS-stimulated RAW 264.7 macrophages | iNOS Activity | 4.6[5] |
Table 2: Inhibition of Pro-inflammatory Cytokines and Other Markers
| Compound | Assay System | Target/Endpoint | IC50 (µM) or % Inhibition |
| This compound A | LPS-stimulated HGF-1 cells | IL-1β Expression | Significant reduction |
| LPS-stimulated microglial cells | TNF-α, IL-1β, IL-6 Production | Significant reduction[3][6][7] | |
| Xanthohumol | LPS-stimulated RAW 264.7 macrophages | TNF-α, IL-1β, IL-6 Production | Suppression at 0.5-20 µM[1] |
| Licochalcone A | LPS-induced dendritic cells | IL-6/TNF-α Secretion | Potent inhibitor |
| Cardamonin | Sepsis model in mice | TNF-α, IL-1β, IL-6 | Downregulation |
| Butein | LPS-stimulated mouse peritoneal macrophages | TNF-α Production | IC50 of a derivative (14a) = 14.6 µM[8] |
| Isoliquiritigenin | LPS-stimulated RAW 264.7 macrophages | TNF-α, iNOS, COX-2 Gene Expression | Decreased expression |
Mechanisms of Action: A Focus on Signaling Pathways
The anti-inflammatory effects of this compound A and other chalcones are primarily attributed to their ability to modulate key signaling pathways that regulate the expression of pro-inflammatory genes.
The NF-κB Signaling Pathway: A Common Target
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
This compound A has been shown to be a potent inhibitor of the NF-κB pathway.[1][2][3] It suppresses the phosphorylation and degradation of IκBα, thereby preventing NF-κB activation.[1][2] This mechanism is shared by many other chalcones, including Xanthohumol, Licochalcone A, and Cardamonin, which also exert their anti-inflammatory effects by targeting different components of the NF-κB signaling cascade.
Mitogen-Activated Protein Kinase (MAPK) Signaling
In addition to the NF-κB pathway, this compound A has also been shown to suppress the mitogen-activated protein kinase (MAPK) signaling pathways.[9] This further contributes to its anti-inflammatory and anti-osteoclastic effects.[9]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the general methodologies for key experiments cited in the comparison.
Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell line (RAW 264.7), human gingival fibroblast-1 (HGF-1), and SIMA9 microglial cells are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the chalcone for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (1 µg/mL).
Measurement of Nitric Oxide (NO) Production
The amount of NO produced by activated macrophages is determined by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
Measurement of Prostaglandin E2 (PGE2) Production
PGE2 levels in the cell culture medium are quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Western Blot Analysis
Western blotting is used to determine the protein expression levels of key inflammatory mediators such as iNOS and COX-2.
-
Cell Lysis: Cells are washed with PBS and lysed with a lysis buffer.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% skim milk in Tris-buffered saline containing Tween 20 (TBST).
-
Antibody Incubation: The membrane is incubated with primary antibodies against iNOS, COX-2, or β-actin, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available data strongly supports this compound A as a highly potent anti-inflammatory chalcone, often exhibiting superior or comparable activity to other well-known chalcones in various in vitro models. Its remarkable efficacy in inhibiting the production of key inflammatory mediators like NO and PGE2 at sub-micromolar concentrations highlights its therapeutic potential. The primary mechanism of action for this compound A and many other chalcones involves the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response. While the presented data provides a valuable comparative overview, it is important to note that variations in experimental setups can influence IC50 values. Therefore, direct head-to-head studies under identical conditions are warranted to definitively establish the relative potency of these promising anti-inflammatory agents. Further in vivo studies are also crucial to translate these in vitro findings into potential clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Role of Licochalcone A in Potential Pharmacological Therapy: A Review [frontiersin.org]
- 3. Inhibition by licochalcone A, a novel flavonoid isolated from liquorice root, of IL-1beta-induced PGE2 production in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence for Anti-Inflammatory Activity of Isoliquiritigenin, 18β Glycyrrhetinic Acid, Ursolic Acid, and the Traditional Chinese Medicine Plants Glycyrrhiza glabra and Eriobotrya japonica, at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and evaluation of butein derivatives for in vitro and in vivo inflammatory response suppression in lymphedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Overview on Cardamonin - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Angiogenic Activity of Panduratin A In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-angiogenic activity of Panduratin A against other established anti-angiogenic agents. The information presented is supported by experimental data from peer-reviewed studies, with a focus on quantitative comparisons and detailed methodologies.
In Vivo Anti-Angiogenic Performance: this compound A vs. Alternatives
This compound A, a natural chalcone (B49325) isolated from Boesenbergia rotunda, has demonstrated notable anti-angiogenic properties in various in vivo models.[1] This section compares its efficacy with two well-established anti-angiogenic drugs, Bevacizumab and Sunitinib (B231), in two common in vivo assays: the murine Matrigel plug assay and the zebrafish embryo model.
Murine Matrigel Plug Assay
This assay is a widely used method to assess in vivo angiogenesis. A basement membrane extract (Matrigel) mixed with pro-angiogenic factors is implanted subcutaneously in mice, forming a plug that attracts new blood vessel growth. The extent of angiogenesis can be quantified by measuring the hemoglobin content within the plug.
| Compound | Concentration | Pro-Angiogenic Stimulus | Endpoint | Result | Reference |
| This compound A | 5 µM | VEGF (150 ng/ml) | Hemoglobin Content | Significant reduction compared to VEGF control | [2] |
| SU5416 (Control) | 5 µM | VEGF (150 ng/ml) | Hemoglobin Content | Significant reduction compared to VEGF control | [2] |
| Bevacizumab | Not specified | Not specified | CD31 Positive Staining (%) | Significant reduction relative to control | |
| Sunitinib | 40 mg/kg/day (oral) | PNET tumors | Microvessel Density (CD31 staining) | Striking reduction in blood vessel number | [3] |
Note: Direct quantitative comparison is challenging due to variations in experimental design and reported metrics across different studies.
Zebrafish Angiogenesis Assay
The zebrafish embryo is a powerful in vivo model for studying angiogenesis due to its rapid development and optical transparency, which allows for real-time visualization of blood vessel formation. A common endpoint is the inhibition of intersegmental vessel (ISV) formation.
| Compound | Concentration | Endpoint | Result | Reference |
| This compound A | 15 µM | Inhibition of ISV formation | Distinct inhibition of angiogenesis | [4] |
| Bevacizumab | Not specified | Inhibition of subintestinal veins (SIVs) and retinal angiogenesis | Dose-dependent inhibition of SIVs and retinal blood vessels | [5] |
| Sunitinib | 0.01 - 0.1 µmol/L | Inhibition of endothelial cell proliferation and motility | Inhibition of VEGFR-2 signaling and endothelial cell function | [5] |
| SU5416 (Control) | Not specified | Inhibition of ISV formation | Dose-dependent inhibition of vascular growth | [6] |
Note: The concentrations and specific endpoints in zebrafish assays can vary, making direct percentage-based comparisons difficult without standardized protocols.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections outline the key steps for the in vivo assays cited in this guide.
Murine Matrigel Plug Assay Protocol
Objective: To quantify the effect of a test compound on VEGF-induced angiogenesis in a subcutaneous Matrigel plug in mice.
Materials:
-
Matrigel (growth factor reduced)
-
Recombinant human VEGF
-
Test compound (e.g., this compound A)
-
Control compound (e.g., SU5416)
-
Anesthetic
-
6-8 week old female BALB/c mice
-
Drabkin's reagent for hemoglobin quantification
Procedure:
-
Thaw Matrigel on ice overnight.
-
On the day of injection, mix Matrigel with VEGF and the test compound or vehicle control on ice.
-
Anesthetize the mice.
-
Subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank of the mice.
-
Allow the Matrigel to solidify, forming a plug.
-
After a set period (e.g., 7 days), euthanize the mice and excise the Matrigel plugs.
-
Homogenize the plugs and quantify the hemoglobin content using Drabkin's reagent. The amount of hemoglobin is directly proportional to the extent of angiogenesis.
Zebrafish Angiogenesis Assay Protocol
Objective: To visually and quantitatively assess the inhibitory effect of a test compound on the formation of intersegmental vessels in zebrafish embryos.
Materials:
-
Transgenic zebrafish line with fluorescent vasculature (e.g., Tg(fli1:EGFP))
-
Embryo medium (E3)
-
Test compound (e.g., this compound A)
-
Vehicle control (e.g., DMSO)
-
Multi-well plates
-
Fluorescence microscope
Procedure:
-
Collect freshly fertilized zebrafish embryos.
-
At a specific developmental stage (e.g., 24 hours post-fertilization), place the embryos in multi-well plates containing embryo medium.
-
Add the test compound or vehicle control to the wells at the desired concentrations.
-
Incubate the embryos for a defined period (e.g., 24-48 hours) at 28.5°C.
-
Following incubation, anesthetize the embryos and mount them for microscopic observation.
-
Capture fluorescent images of the trunk vasculature.
-
Quantify the extent of angiogenesis by counting the number of complete intersegmental vessels or measuring the total length of the vessels.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the anti-angiogenic effects of these compounds is critical for targeted drug development.
This compound A: Inhibition of VEGF-Induced Signaling
This compound A has been shown to suppress the survival and proliferation of endothelial cells induced by Vascular Endothelial Growth Factor (VEGF).[1] While the exact molecular target is still under investigation, it is known to interfere with downstream signaling pathways activated by VEGF receptor (VEGFR) activation.
Caption: this compound A inhibits VEGF-induced downstream signaling pathways.
Bevacizumab: Direct VEGF-A Sequestration
Bevacizumab is a humanized monoclonal antibody that directly binds to circulating VEGF-A, preventing it from binding to its receptors (VEGFR-1 and VEGFR-2) on the surface of endothelial cells.[7][8][9] This sequestration of VEGF-A effectively blocks the initiation of the angiogenic signaling cascade.
Caption: Bevacizumab neutralizes VEGF-A, preventing receptor activation.
Sunitinib: Multi-Targeted Tyrosine Kinase Inhibition
Sunitinib is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs), including VEGFRs and Platelet-Derived Growth Factor Receptors (PDGFRs).[10][11] By binding to the ATP-binding pocket of these receptors, Sunitinib blocks their autophosphorylation and subsequent activation of downstream signaling pathways.
Caption: Sunitinib inhibits multiple receptor tyrosine kinases.
Experimental Workflow Visualizations
To further clarify the experimental processes, the following diagrams illustrate the workflows for the murine Matrigel plug assay and the zebrafish angiogenesis assay.
Caption: Workflow of the murine Matrigel plug angiogenesis assay.
Caption: Workflow of the zebrafish angiogenesis assay.
References
- 1. In vitro and in vivo anti-angiogenic activities of this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Anti-Angiogenic Activities of this compound A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The tyrosine-kinase inhibitor sunitinib targets vascular endothelial (VE)-cadherin: a marker of response to antitumoural treatment in metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of action of Bevacizumab? [synapse.patsnap.com]
- 7. What is the mechanism of Bevacizumab? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ahajournals.org [ahajournals.org]
- 11. creative-bioarray.com [creative-bioarray.com]
A Head-to-Head Comparison of Panduratin A Extraction Techniques
For researchers, scientists, and drug development professionals, the efficient extraction of Panduratin A from its primary source, Boesenbergia rotunda (fingerroot), is a critical first step in harnessing its therapeutic potential. This guide provides an objective comparison of various extraction techniques, supported by experimental data, to inform the selection of the most suitable method for specific research and development needs.
This compound A, a chalcone (B49325) derivative, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties. The choice of extraction method profoundly impacts the yield, purity, and ultimately, the economic viability of isolating this promising bioactive compound. This comparison guide delves into the methodologies and performance of several key extraction techniques.
Quantitative Comparison of Extraction Techniques
The following table summarizes the quantitative data obtained from various studies on the extraction of this compound A, providing a clear overview of their respective efficiencies.
| Extraction Technique | Solvent(s) | Crude Extract Yield (%) | This compound A Content/Yield | Purity (%) | Extraction Time | Reference(s) |
| Ultrasound-Assisted Extraction (UAE) | n-Hexane | 6.96 ± 0.07 | 10.48 mg/g of extract | 99.69 (after purification) | 10 minutes | [1] |
| Supercritical CO2 Extraction (SFE) | Carbon Dioxide | Not Reported | 15.0% of extract | >93.6 | Not Specified | [2] |
| Pulsed Electric Field (PEF) Extraction | 95% Ethanol (B145695) | Not Reported | 143.4 ± 3.48 mg/kg (0.014%) | Not Reported | 60 minutes | [3] |
| Classical Maceration | 95% Ethanol | Not Reported | 26-28 mg/kg (0.0026-0.0028%) | Not Reported | 15 days | [3] |
| Maceration | Hexane | 3.62 | Not Quantified | Not Reported | 72 hours | [4] |
| Maceration | Chloroform | 4.26 | Not Quantified | Not Reported | 72 hours | [4] |
| Soxhlet Extraction | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Microwave-Assisted Extraction (MAE) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below to facilitate replication and adaptation in a laboratory setting.
Ultrasound-Assisted Extraction (UAE)
This method utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to improved extraction efficiency and shorter processing times.
Protocol:
-
Sample Preparation: Dried and powdered Boesenbergia rotunda rhizomes (particle size ~125 µm) are used as the starting material.
-
Extraction: The powdered rhizomes are mixed with n-hexane at a solid-to-liquid ratio of 1:30 g/mL.
-
Sonication: The mixture is subjected to ultrasonication for 10 minutes.
-
Filtration and Concentration: The extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to obtain the crude extract.
-
Purification: The crude extract can be further purified using techniques like centrifugal partition chromatography to achieve high-purity this compound A.[1]
Supercritical CO2 Extraction (SFE)
Supercritical fluid extraction employs carbon dioxide in its supercritical state as a solvent, offering a green and highly selective method for extracting nonpolar compounds like this compound A.
Protocol:
-
Sample Preparation: Dried and powdered fingerroot rhizome with a moisture content of less than 3.5% w/w is loaded into the extraction vessel.
-
Extraction: Supercritical carbon dioxide is passed through the plant material. The specific optimal conditions for temperature and pressure to achieve a 15% this compound A concentration in the extract were developed in collaboration with the Chao Phraya Abhaibhubejhr Hospital Foundation, though the exact parameters are not publicly detailed.[2]
-
Separation: The pressure and temperature are adjusted to return the CO2 to its gaseous state, causing the precipitation of the extracted compounds. The CO2 can then be recycled.
-
Collection: The resulting yellow extract, enriched with this compound A, is collected.[2]
Pulsed Electric Field (PEF) Extraction
PEF utilizes short, high-voltage electrical pulses to create pores in cell membranes, facilitating the release of intracellular contents.
Protocol:
-
Sample Preparation: Fresh rhizomes of Boesenbergia rotunda are used.
-
Extraction: The rhizomes are macerated in 95% ethanol.
-
PEF Treatment: The mixture is subjected to pulsed electric fields with a pulse rate of 116 pulses/min and a frequency of 50 Hz for a duration of 60 minutes.
-
Filtration and Analysis: The extract is filtered, and the concentration of this compound A is determined using HPLC.[3]
Classical Maceration
Maceration is a traditional and straightforward method involving soaking the plant material in a solvent over an extended period.
Protocol:
-
Sample Preparation: Fresh rhizomes of Boesenbergia rotunda are used.
-
Extraction: The rhizomes are soaked in 95% ethanol for a period of 15 days to reach equilibrium.
-
Filtration and Concentration: The mixture is filtered, and the solvent is evaporated to yield the crude extract.[3]
Signaling Pathways of this compound A
This compound A exerts its biological effects by modulating several key signaling pathways involved in cancer and inflammation. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Caption: this compound A's anticancer activity via inhibition of EGFR/PI3K/Akt/mTOR and STAT3 signaling pathways.
Caption: this compound A's anti-inflammatory mechanism through the inhibition of the NF-κB signaling pathway.
Conclusion
The selection of an appropriate extraction technique for this compound A is a trade-off between yield, purity, extraction time, cost, and environmental impact.
-
Ultrasound-Assisted Extraction (UAE) emerges as a highly efficient method, offering a high yield of crude extract and achieving exceptional purity after subsequent purification steps, all within a remarkably short extraction time.[1]
-
Supercritical CO2 Extraction (SFE) stands out as a green and selective technique, capable of producing a highly concentrated this compound A extract with good purity.[2]
-
Pulsed Electric Field (PEF) Extraction shows promise in significantly enhancing the recovery of this compound A compared to classical maceration in a much shorter timeframe.[3]
-
Classical Maceration , while simple and inexpensive, is a time-consuming process with a lower yield of this compound A.[3]
For researchers prioritizing speed and high purity, UAE followed by a purification step appears to be an excellent choice. For applications demanding a "clean" extract free of organic solvents, SFE is the preferred method. Further research is warranted to generate quantitative data for Soxhlet and Microwave-Assisted Extraction to provide a more complete comparative landscape. The elucidation of this compound A's mechanisms of action through various signaling pathways underscores its potential as a multifaceted therapeutic agent, making the optimization of its extraction a key area of continued investigation.
References
- 1. Efficient Simultaneous Isolation of Pinostrobin and this compound A from Boesenbergia rotunda Using Centrifugal Partition Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral Bioavailability, Tissue Distribution, Metabolism, and Excretion of this compound A from Boesenbergia rotunda Extract in Healthy Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. psasir.upm.edu.my [psasir.upm.edu.my]
Unraveling Panduratin A's Mechanism: A Comparative Guide Using Knockout and Knockdown Models
For researchers and professionals in drug development, definitively confirming a compound's mechanism of action is a cornerstone of preclinical research. This guide provides a comparative analysis of Panduratin A, a natural chalcone (B49325) with diverse biological activities, and evaluates the experimental evidence supporting its proposed mechanisms, with a focus on studies utilizing gene knockout and knockdown models.
While this compound A shows promise in modulating key cellular signaling pathways, the strength of evidence for its direct targets, as confirmed by genetic loss-of-function studies, varies when compared to established alternative compounds. This guide will delve into the known signaling pathways affected by this compound A, present the available data from siRNA-based knockdown experiments, and contrast this with the more definitive evidence from knockout models for alternative therapeutic agents.
This compound A: A Multi-Targeted Natural Compound
This compound A, isolated from the rhizomes of Boesenbergia rotunda, has been reported to exert anti-inflammatory, anti-cancer, and metabolic regulatory effects. Its mechanism of action is believed to involve the modulation of several key signaling pathways, including:
-
AMPK/LKB1 Pathway: this compound A is a known activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1]
-
EGFR/STAT3/Akt Pathway: In cancer cell lines, this compound A has been shown to inhibit the phosphorylation of the epidermal growth factor receptor (EGFR) and its downstream effectors STAT3 and Akt.
-
NF-κB Pathway: The anti-inflammatory effects of this compound A are attributed to its ability to suppress the NF-κB signaling pathway.
The confirmation of these mechanisms, however, largely relies on in vitro assays and transient gene silencing techniques.
Comparative Analysis: this compound A vs. Alternatives in Knockout/Knockdown Models
To provide a clear comparison, this section will examine the evidence for this compound A's mechanism of action alongside that of well-established alternative compounds, highlighting the use of knockout and knockdown models.
AMPK Activation: this compound A vs. Metformin (B114582)
This compound A's activation of AMPK has been shown to be dependent on the upstream kinase LKB1. This was demonstrated using small interfering RNA (siRNA) to temporarily knock down LKB1 expression.[1] In contrast, the mechanism of the widely used anti-diabetic drug Metformin has been interrogated more rigorously using liver-specific LKB1 knockout mice.
| Feature | This compound A | Metformin (Alternative) |
| Target Pathway | LKB1-dependent AMPK activation | Primarily LKB1-dependent AMPK activation |
| Model System | siRNA-mediated LKB1 knockdown in cell culture[1] | Liver-specific LKB1 knockout mice[2] |
| Key Finding | LKB1 knockdown abolishes this compound A-induced AMPK activation.[1] | Metformin's hypoglycemic effect is maintained in liver-specific LKB1 knockout mice, suggesting both LKB1-dependent and independent mechanisms.[2] |
| Level of Evidence | Suggestive of LKB1 dependence (transient knockdown) | Strong in vivo evidence defining the role of LKB1 |
EGFR/STAT3 Signaling Inhibition: this compound A vs. Gefitinib (B1684475) and STAT3 Inhibitors
This compound A has been shown to inhibit EGFR and STAT3 phosphorylation in non-small cell lung cancer (NSCLC) cell lines, including those with EGFR mutations.[3] The evidence for a direct effect is supported by molecular docking studies. For comparison, the EGFR inhibitor Gefitinib and specific STAT3 inhibitors have been studied in knockout and resistant cell models, providing more definitive evidence of their targets.
| Feature | This compound A | Gefitinib (Alternative - EGFRi) | STAT3 Inhibitor (e.g., C188-9) (Alternative) |
| Target Pathway | Inhibition of EGFR/STAT3 phosphorylation | Inhibition of EGFR tyrosine kinase activity | Inhibition of STAT3 signaling |
| Model System | NSCLC cell lines with wild-type and mutant EGFR[3] | NSCLC cell lines with specific EGFR mutations; studies in EGFR knockout cells[4][5] | In vivo studies using STAT3 knockout mice and specific inhibitors in disease models[6][7] |
| Key Finding | Reduces phosphorylation of EGFR and STAT3 in a dose-dependent manner.[3] | Killing of NSCLC cells with mutant EGFR is dependent on BIM, a downstream effector.[8] | STAT3 inhibition ameliorates disease symptoms in a mouse model of autoimmune encephalomyelitis.[6] |
| Level of Evidence | In vitro evidence of pathway modulation | Strong evidence of target engagement and downstream effects in genetically defined models | In vivo validation of therapeutic efficacy through target inhibition in knockout models |
| IC50 Values | A549 cells: ~4.4 µg/mL (10.8 µM)[3] | Varies by cell line (nM to µM range)[9][10] | C188-9 administered at 50 mg/kg in mice[7] |
Visualizing the Pathways and Workflows
To further clarify the mechanisms and experimental approaches, the following diagrams illustrate the key signaling pathways and a typical workflow for a knockdown experiment.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments discussed in this guide.
siRNA Transfection and Western Blot Analysis
Objective: To determine if the effect of this compound A on a target protein is dependent on the expression of another gene (e.g., LKB1's role in this compound A-induced AMPK phosphorylation).
Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa or HEC-1-A) in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.[11][12]
-
siRNA Transfection:
-
Prepare two sets of transfection mixtures: one with siRNA targeting the gene of interest (e.g., LKB1) and one with a non-targeting control siRNA.[13][14]
-
Dilute the siRNA and a suitable transfection reagent (e.g., Lipofectamine) in serum-free medium according to the manufacturer's instructions.[13][14]
-
Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.
-
Add the siRNA-transfection reagent complexes to the cells and incubate for the time specified by the reagent's protocol (typically 4-6 hours).
-
Replace the transfection medium with complete growth medium and incubate for 48-72 hours to allow for gene knockdown.[12][13]
-
-
This compound A Treatment: Following the knockdown period, treat the cells with the desired concentration of this compound A for a specified duration.
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and quantify the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-AMPK, total AMPK, LKB1, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
-
Quantify the band intensities to determine the relative protein expression levels.
-
Reporter Gene Assay for PPAR Activation
Objective: To quantify the ability of this compound A to activate peroxisome proliferator-activated receptors (PPARs).
Protocol:
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) with two plasmids:
-
An expression vector for the specific PPAR subtype of interest (e.g., PPARα or PPARδ).
-
A reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.
-
-
-
Compound Treatment: After transfection, treat the cells with various concentrations of this compound A or a known PPAR agonist (positive control) for 24 hours.
-
Luciferase Assay:
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer. The light output is directly proportional to the level of PPAR activation.
-
-
Data Analysis: Calculate the EC50 value, which is the concentration of this compound A that produces 50% of the maximum luciferase response.
Conclusion
This compound A is a promising natural compound that modulates multiple signaling pathways implicated in various diseases. While existing research, including siRNA-mediated knockdown studies, provides valuable insights into its mechanism of action, the definitive confirmation of its direct targets would be significantly strengthened by further studies utilizing stable knockout cell lines and, where applicable, whole-animal knockout models.
In contrast, established therapeutic agents like metformin and gefitinib have undergone more extensive validation of their mechanisms using such knockout models. This highlights a crucial consideration for the drug development pipeline: while preliminary data from transient knockdown experiments are informative, the gold standard for target validation remains the use of genetic knockout models. Future research on this compound A should aim to incorporate these more rigorous methodologies to solidify our understanding of its therapeutic potential.
References
- 1. Therapeutic potential of this compound A, LKB1-dependent AMP-activated protein kinase stimulator, with activation of PPARα/δ for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metformin inhibits hepatic gluconeogenesis in mice independently of the LKB1/AMPK pathway via a decrease in hepatic energy state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib-resistance in cells carrying EGFR mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of STAT3 by Stattic Ameliorates Clinical Symptoms and Reduces Autoinflammation in Myeloid, Lymphoid, and Neuronal Tissue Compartments in Relapsing–Remitting Model of Experimental Autoimmune Encephalomyelitis in SJL/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | C188-9, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice [frontiersin.org]
- 8. Gefitinib-induced killing of NSCLC cell lines expressing mutant EGFR requires BIM and can be enhanced by BH3 mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gefitinib | Cell Signaling Technology [cellsignal.com]
- 10. Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII - PMC [pmc.ncbi.nlm.nih.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neb.com [neb.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
Navigating the Metabolic Fate of Panduratin A and its Analogs: A Comparative Guide
A comprehensive analysis of the metabolic stability of Panduratin A, a promising natural chalcone, and its analogs remains an area of active investigation. While direct comparative in vitro metabolic stability data is currently limited in publicly available literature, existing in vivo pharmacokinetic studies on this compound A provide valuable insights into its metabolic profile. This guide synthesizes the available data for this compound A, outlines standard experimental protocols for assessing metabolic stability, and presents visual workflows to aid researchers in this field.
This compound A, isolated from the rhizomes of Boesenbergia rotunda, has garnered significant attention for its diverse pharmacological activities. However, its therapeutic potential is intrinsically linked to its metabolic fate within the body. Understanding the metabolic stability of this compound A and its structurally related analogs is crucial for predicting their oral bioavailability, duration of action, and potential for drug-drug interactions.
In Vivo Pharmacokinetic Profile of this compound A
Studies in animal models, including rats and beagle dogs, have shed light on the pharmacokinetic properties of this compound A. These investigations consistently demonstrate that this compound A exhibits low oral bioavailability, suggesting extensive first-pass metabolism or poor absorption.
Key metabolic transformations of this compound A identified in these in vivo studies include oxidation and glucuronidation. The primary route of excretion for this compound A and its metabolites is through the feces. While these findings provide a foundational understanding of this compound A's metabolic clearance, quantitative in vitro data, such as half-life (t1/2) and intrinsic clearance (Clint) in liver microsomes, are not yet available in the literature. Furthermore, a direct comparison of these parameters with its analogues, such as isothis compound A and 4-hydroxythis compound A, has not been reported.
Experimental Protocol: In Vitro Metabolic Stability Assessment using Liver Microsomes
To facilitate further research and enable direct comparisons, the following section details a standard protocol for determining the metabolic stability of compounds like this compound A and its analogs using liver microsomes. This assay is a cornerstone of preclinical drug development, providing a robust system for evaluating the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of a test compound.
Materials:
-
Test compounds (this compound A and its analogs)
-
Pooled liver microsomes (human, rat, mouse, or other relevant species)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Positive control compounds with known metabolic stability (e.g., testosterone, verapamil)
-
Acetonitrile (or other suitable organic solvent) containing an internal standard for analytical quantification
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound or positive control. Pre-warm the mixture at 37°C for a few minutes.
-
-
Initiation of Metabolic Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.
-
-
Time-Course Incubation:
-
Incubate the reaction mixtures at 37°C.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Termination of Reaction:
-
Immediately terminate the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also serves to precipitate the microsomal proteins.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t1/2) / (mg of microsomal protein / mL).
-
Visualizing Metabolic Processes
To further clarify the experimental workflow and the known metabolic fate of this compound A, the following diagrams are provided.
Panduratin A: A Comparative Analysis of its Effects on Wild-Type vs. Mutant EGFR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Panduratin A, a natural chalcone (B49325) derived from Boesenbergia rotunda, on non-small cell lung cancer (NSCLC) cells expressing wild-type Epidermal Growth Factor Receptor (EGFR) versus those with EGFR mutations. This document summarizes key experimental findings, presents detailed methodologies for relevant assays, and visualizes the implicated signaling pathways and experimental workflows.
Executive Summary
This compound A has demonstrated significant cytotoxic and apoptotic effects on both wild-type and mutant EGFR-expressing NSCLC cell lines.[1][2][3] Notably, it shows potent activity against the A549 cell line (wild-type EGFR) and the H1975 cell line, which harbors the T790M resistance mutation.[1][2][3] The compound appears to exert its effects through the inhibition of EGFR phosphorylation and the subsequent downregulation of key downstream signaling pathways, including STAT3 and Akt.[1][2][3] This guide will delve into the quantitative data supporting these findings and provide the necessary protocols for replication and further investigation.
Data Presentation: Quantitative Analysis
The following tables summarize the key quantitative data from studies investigating the effects of this compound A on wild-type and mutant EGFR-expressing cancer cell lines.
Table 1: Cytotoxicity of this compound A in NSCLC and Normal Lung Cell Lines
| Cell Line | EGFR Status | IC50 Value (µg/mL) |
| A549 | Wild-Type | 6.03 ± 0.21[1][2][3] |
| H1975 | Mutant (T790M) | 5.58 ± 0.15[1][2][3] |
| MRC5 | Normal Lung Fibroblasts | 12.96 ± 0.36[1][2][3] |
Table 2: Apoptosis Induction by this compound A
| Cell Line | EGFR Status | Treatment Concentration (µg/mL) | Apoptotic Effect |
| A549 | Wild-Type | 5 | Significant induction of apoptosis[1] |
| H1975 | Mutant (T790M) | 2.5 | Significant induction of apoptosis at a lower concentration compared to wild-type[1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound A's effects on EGFR signaling.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate A549 and H1975 cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound A for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound A for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, EGFR, p-STAT3, STAT3, p-Akt, Akt, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed and treat A549 and H1975 cells with this compound A for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound A on the EGFR signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound A's effects on NSCLC cells.
References
Assessing the Synergistic Potential of Panduratin A with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panduratin A, a natural chalcone (B49325) derivative isolated from the rhizomes of Boesenbergia rotunda (fingerroot), has garnered significant interest in oncological research. Preclinical studies have demonstrated its potent anticancer properties, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways in various cancer cell lines.[1][2][3] This has led to the exploration of its potential as a synergistic partner with conventional chemotherapeutic agents, a strategy aimed at enhancing therapeutic efficacy, overcoming drug resistance, and potentially reducing treatment-related toxicity.
This guide provides a comparative analysis of the known anticancer effects of this compound A and presents a framework for assessing its synergistic potential with standard chemotherapy drugs. While direct, comprehensive studies quantifying the synergistic interactions of this compound A with chemotherapy are still emerging, this document synthesizes the available data on its standalone activity and draws parallels from studies on structurally similar chalcones to propose a robust methodology for future investigations.
Data Presentation: Performance of this compound A as a Single Agent
Quantitative data from in vitro studies have established the cytotoxic effects of this compound A across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a substance's potency in inhibiting a specific biological or biochemical function, are summarized below.
| Cell Line | Cancer Type | IC50 of this compound A | Reference |
| A549 | Non-Small Cell Lung Cancer | 10.8 µM (4.4 µg/mL) | [1] |
| H1975 | Non-Small Cell Lung Cancer (T790M mutant) | 5.58 ± 0.15 µg/mL | [4] |
| A549 | Non-Small Cell Lung Cancer | 6.03 ± 0.21 µg/mL | [4] |
| MCF-7 | Breast Cancer | 15 µM | [3] |
| T47D | Breast Cancer | 17.5 µM (at 24h), 14.5 µM (at 48h) | [2] |
Note: The direct synergistic effects of this compound A with chemotherapeutic agents require further quantitative analysis, such as the determination of Combination Index (CI) values.
Proposed Experimental Protocols for Assessing Synergy
To rigorously evaluate the synergistic effects of this compound A with chemotherapeutic agents, a series of well-established in vitro experiments are necessary. The following protocols are based on methodologies commonly used for assessing drug combinations.
Cell Viability and Cytotoxicity Assays (MTT or similar)
-
Objective: To determine the dose-response curves for this compound A and a selected chemotherapeutic agent (e.g., doxorubicin, cisplatin, paclitaxel) individually and in combination.
-
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.
-
Drug Preparation: Prepare stock solutions of this compound A and the chemotherapeutic agent in a suitable solvent (e.g., DMSO).
-
Treatment: Seed cells in 96-well plates and, after allowing them to adhere, treat them with a range of concentrations of this compound A alone, the chemotherapeutic agent alone, and combinations of both at fixed ratios (e.g., based on the ratio of their individual IC50 values).
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance at a specific wavelength. Calculate the percentage of cell viability relative to untreated controls.
-
Combination Index (CI) Analysis
-
Objective: To quantitatively determine the nature of the interaction between this compound A and the chemotherapeutic agent (synergistic, additive, or antagonistic).
-
Methodology:
-
Data Input: Utilize the dose-effect data obtained from the cell viability assays for the individual agents and their combinations.
-
Software Analysis: Employ software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
Interpretation of CI Values:
-
CI < 1: Synergistic effect
-
CI = 1: Additive effect
-
CI > 1: Antagonistic effect
-
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining)
-
Objective: To determine if the combination of this compound A and chemotherapy enhances the induction of apoptosis.
-
Methodology:
-
Cell Treatment: Treat cancer cells with this compound A, the chemotherapeutic agent, and their combination at synergistic concentrations (as determined by CI analysis).
-
Staining: After the treatment period, harvest the cells and stain them with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI; a fluorescent dye that enters cells with compromised membranes).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot Analysis
-
Objective: To investigate the molecular mechanisms underlying the synergistic effects by examining changes in the expression of key proteins involved in cell survival, apoptosis, and cell cycle regulation.
-
Methodology:
-
Protein Extraction: Lyse the treated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, caspases, NF-κB, p53) followed by incubation with secondary antibodies.
-
Detection: Visualize the protein bands using a suitable detection method.
-
Mandatory Visualizations
Signaling Pathways Potentially Modulated by this compound A
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound A Inhibits Cell Proliferation by Inducing G0/G1 Phase Cell Cycle Arrest and Induces Apoptosis in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound A from Boesenbergia rotunda Effectively Inhibits EGFR/STAT3/Akt Signaling Pathways, Inducing Apoptosis in NSCLC Cells with Wild-Type and T790M Mutations in EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Panduratin A's Antiviral Claims: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral performance of Panduratin A against several key viruses, alongside established antiviral agents. The information is presented to facilitate independent validation and further research into the therapeutic potential of this natural compound.
I. Comparative Antiviral Activity
The following tables summarize the in vitro antiviral activity of this compound A and selected comparator drugs against Dengue virus, Human Immunodeficiency Virus 1 (HIV-1), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). All concentrations are presented in micromolar (µM).
Table 1: Antiviral Activity against Dengue Virus (DENV)
| Compound | Virus Strain | Cell Line | Assay Type | IC50/EC50/Ki (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/IC50) |
| This compound A | DENV-2 | Not Specified | Protease Inhibition (Ki) | 25[1] | Not Reported | Not Applicable |
| Ribavirin | DENV-2 | Vero | CPE Reduction | - | >200 | - |
| Balapiravir | DENV (clinical isolates) | Huh-7 | Not Specified | 1.9 - 11 | Not Reported | Not Reported |
| Sofosbuvir | DENV-2 | Huh-7 | Virus Yield Reduction | EC90: 0.4 | >100 | >250 |
Table 2: Antiviral Activity against HIV-1
| Compound | Virus Strain | Cell Line | Assay Type | IC50/EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/IC50) |
| This compound A | Not Specified | Not Specified | Protease Inhibition | 18.7[2] | Not Reported | Not Reported |
| Lopinavir | Wild-type | PBMC | Not Specified | 0.0065 | Not Reported | Not Reported |
| Darunavir | Wild-type | Not Specified | Not Specified | 0.001 - 0.005 | >100 | >20000 - >100000 |
| Ritonavir | Not Specified | Not Specified | Protease Inhibition | Not Reported | Not Reported | Not Reported |
Table 3: Antiviral Activity against SARS-CoV-2
| Compound | Virus Strain | Cell Line | Assay Type | IC50/EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/IC50) |
| This compound A | Wild-type | iPSC-Cardiomyocytes | Immunofluorescence | 0.8 - 1.6[3] | 10.09[3] | 6.3 - 12.6 |
| Remdesivir | Wild-type | iPSC-Cardiomyocytes | Immunofluorescence | 0.78[4] | Not Reported | Not Reported |
| Nirmatrelvir | Wild-type | Not Specified | Not Specified | Not Reported | Not Reported | Not Reported |
| Molnupiravir | Wild-type | Not Specified | Not Specified | Not Reported | Not Reported | Not Reported |
II. Experimental Protocols
Detailed methodologies for key antiviral assays are provided below to allow for replication and validation of the cited data.
A. Dengue Virus NS2B/NS3 Protease Inhibition Assay
This assay is designed to measure the inhibition of the DENV NS2B/NS3 protease, a critical enzyme for viral replication.
Workflow for DENV NS2B/NS3 Protease Inhibition Assay
Caption: DENV Protease Inhibition Assay Workflow.
Materials:
-
Recombinant DENV NS2B/NS3 protease
-
Fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 20% glycerol, 0.01% Triton X-100)
-
This compound A and control inhibitors
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound A and control inhibitors in the assay buffer.
-
In a 96-well plate, add the recombinant DENV NS2B/NS3 protease to each well.
-
Add the diluted compounds to the respective wells and incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates).
-
The rate of substrate cleavage is determined from the linear phase of the reaction.
-
Calculate the percentage of inhibition for each concentration of this compound A relative to the no-inhibitor control.
-
Determine the IC50 or Ki value by fitting the data to a dose-response curve.[1]
B. HIV-1 Protease Inhibition Assay
This assay quantifies the inhibitory effect of compounds on the HIV-1 protease, an enzyme essential for the maturation of infectious virions.
Workflow for HIV-1 Protease Inhibition Assay
Caption: HIV-1 Protease Inhibition Assay Workflow.
Materials:
-
Recombinant HIV-1 protease
-
Fluorogenic substrate (FRET-based)
-
Assay buffer
-
This compound A and control protease inhibitors
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Dilute the recombinant HIV-1 protease in the assay buffer.
-
Prepare serial dilutions of this compound A and known HIV-1 protease inhibitors.
-
In a microplate, combine the diluted enzyme, the test compounds, and the fluorogenic substrate.
-
Incubate the plate at 37°C for a specified time.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of protease inhibition for each compound concentration compared to the untreated control.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[2]
C. SARS-CoV-2 Main Protease (Mpro) Inhibition Assay
This assay evaluates the ability of compounds to inhibit the SARS-CoV-2 Mpro, a key enzyme in the viral replication cycle.
Workflow for SARS-CoV-2 Mpro Inhibition Assay
Caption: SARS-CoV-2 Mpro Inhibition Assay Workflow.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Fluorogenic Mpro substrate
-
Assay buffer
-
This compound A and control inhibitors
-
96-well plates
-
Fluorescence microplate reader
Procedure:
-
Dispense the SARS-CoV-2 Mpro solution into the wells of a 96-well plate.
-
Add serial dilutions of this compound A or control inhibitors to the wells and pre-incubate for a defined period.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Determine the initial reaction velocities from the kinetic curves.
-
Calculate the percentage of Mpro inhibition at each compound concentration.
-
The IC50 value is obtained by fitting the data to a dose-response curve.
D. Influenza Virus Plaque Reduction Assay
This assay is used to determine the ability of a compound to inhibit the replication of the influenza virus, measured by a reduction in the number of viral plaques formed in a cell monolayer. No data is currently available for this compound A's activity against influenza virus. This protocol is provided for future validation studies.
Workflow for Influenza Plaque Reduction Assay
Caption: Influenza Plaque Reduction Assay Workflow.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus (e.g., H1N1 strain)
-
Cell culture medium and supplements
-
Agarose or other overlay medium
-
Test compounds
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Seed MDCK cells in plates to form a confluent monolayer.
-
Infect the cell monolayer with a diluted influenza virus stock for 1 hour.
-
Remove the virus inoculum and wash the cells.
-
Overlay the cells with a semi-solid medium (e.g., agarose) containing various concentrations of the test compound.
-
Incubate the plates for 2-3 days to allow for plaque formation.
-
Fix the cells and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control.
-
Determine the IC50 value from the dose-response curve.
III. Proposed Mechanism of Action and Signaling Pathways
This compound A is believed to exert its antiviral effects through the inhibition of key viral enzymes and modulation of host inflammatory responses.
A. Viral Protease Inhibition
For Dengue virus and HIV-1, this compound A has been shown to inhibit the activity of their respective proteases (NS2B/NS3 protease for Dengue and HIV-1 protease). These enzymes are crucial for cleaving viral polyproteins into functional proteins, a necessary step for viral replication and maturation.
Logical Relationship of Protease Inhibition
Caption: this compound A inhibits viral proteases.
B. SARS-CoV-2 Multi-target Inhibition
In the case of SARS-CoV-2, in silico studies suggest that this compound A may target multiple viral proteins, including the main protease (Mpro) and the 2′-O-methyltransferase (MTase). The MTase is involved in capping the viral RNA, which is essential for evading the host's innate immune system. By binding to the S-Adenosyl methionine (SAM) binding pocket of MTase, this compound A could disrupt this process.
C. Modulation of Host Inflammatory Pathways
Beyond direct antiviral activity, this compound A has been reported to suppress the NF-κB signaling pathway.[5] This pathway is a key regulator of the inflammatory response, and its activation during viral infection can contribute to pathology. By inhibiting NF-κB, this compound A may help to mitigate the excessive inflammation often associated with severe viral diseases.
Proposed Signaling Pathway Modulation by this compound A
Caption: this compound A may inhibit NF-κB signaling.
IV. Conclusion
This compound A demonstrates promising in vitro antiviral activity against Dengue virus, HIV-1, and SARS-CoV-2, primarily through the inhibition of essential viral enzymes. Its potential to modulate host inflammatory responses further enhances its therapeutic profile. However, a significant gap in the current knowledge is the lack of data regarding its efficacy against the influenza virus. Further in vitro and in vivo studies are warranted to validate these initial findings, establish a comprehensive antiviral spectrum, and elucidate the precise molecular mechanisms of action. The provided data and protocols serve as a foundation for researchers to independently assess and build upon the antiviral claims of this compound A.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-HIV-1 protease activity of compounds from Boesenbergia pandurata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unveiling the Antiviral Properties of this compound A through SARS-CoV-2 Infection Modeling in Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound A Inhibits TNF Alpha-Stimulated Endothelial Cell Activation Through Suppressing the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Potential of Panduratin A: A Comparative Guide to its Pharmacokinetic Profiles
For Immediate Release
A comprehensive analysis of the pharmacokinetic profiles of various Panduratin A formulations reveals significant differences in bioavailability and systemic exposure, offering crucial insights for researchers and drug development professionals. This guide synthesizes available data to compare the performance of pure this compound A, its natural extract formulation, and the potential of advanced nanoformulations.
This compound A, a chalcone (B49325) derivative isolated from the rhizomes of Boesenbergia rotunda (fingerroot), has garnered considerable interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. However, its poor aqueous solubility and low oral bioavailability present significant hurdles in its development as a therapeutic agent. This guide provides a detailed comparison of the pharmacokinetic profiles of different this compound A formulations based on preclinical studies in rats and beagle dogs, alongside a discussion of advanced formulation strategies that hold promise for enhancing its systemic absorption.
Executive Summary of Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound A in different formulations and animal models.
| Formulation | Animal Model | Dose | Cmax (µg/L) | Tmax (h) | AUC (µg·h/L) | Absolute Oral Bioavailability (%) | Reference |
| Pure this compound A (IV) | Beagle Dog | 1 mg/kg | - | - | 181,297 ± 27,374 (AUC₀₋₇₂) | - | [1][2] |
| Pure this compound A (Oral) | Rat | 45 mg/kg | 4833 ± 659 | - | - | ~9 | [3][4] |
| Fingerroot Extract (Oral) | Beagle Dog | 5 mg/kg | 12,416 ± 2,326 | 2 | 69,774 ± 36,907 (AUC₀₋₇₂) | ~7-9 | [1][2] |
| Fingerroot Extract (Oral) | Beagle Dog | 10 mg/kg | 26,319 ± 8,221 | - | - | ~7-9 | [1][2] |
| Fingerroot Extract (Oral) | Rat | 16 mg/kg (in 200 mg/kg BPE) | 1120 ± 220 | 3 | 7840 ± 1540 (AUCinf) | - | [5][6] |
| Fingerroot Extract (Oral) | Rat | 45 mg/kg | 3269 ± 819 | - | - | ~6 | [3][4] |
Note: Cmax = Maximum plasma concentration, Tmax = Time to reach maximum plasma concentration, AUC = Area under the plasma concentration-time curve. BPE = Boesenbergia pandurata extract.
Experimental Methodologies
The data presented in this guide are derived from preclinical studies employing rigorous experimental protocols. Below are summaries of the key methodologies used in the cited pharmacokinetic studies.
Pharmacokinetic Study in Beagle Dogs
-
Subjects: A total of 12 healthy beagle dogs were randomly divided into three groups.[1]
-
Formulations and Dosing:
-
Group 1: A single intravenous (IV) dose of 1 mg/kg pure this compound A.[1]
-
Group 2 & 3: Multiple oral doses of a fingerroot extract formulation equivalent to 5 mg/kg and 10 mg/kg of this compound A, respectively, administered for seven consecutive days.[1] The oral formulation included β-cyclodextrin to enhance solubility.[2]
-
-
Sample Collection: Blood samples were collected at predetermined time points up to 72 hours post-administration.[2]
-
Analytical Method: The plasma concentrations of this compound A were determined using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.[1][2]
Pharmacokinetic Study in Rats
-
Subjects: Male Sprague-Dawley or Wistar rats were used in these studies.[3][5]
-
Formulations and Dosing:
-
Intravenous administration of 4.5 mg/kg pure this compound A.[3]
-
Single oral administration of 45 mg/kg pure this compound A.[3]
-
Oral administration of Boesenbergia pandurata extract at doses ranging from 50 to 200 mg/kg (equivalent to 16 mg/kg of this compound A at the highest dose).[5]
-
Multiple oral administrations of a fingerroot extract formulation equivalent to 45 mg/kg of this compound A for seven consecutive days.[3]
-
-
Sample Collection: Blood samples were collected at various time points post-dosing.[5]
-
Analytical Method: Plasma and tissue concentrations of this compound A were quantified using a validated LC-MS method.[3][4]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of this compound A.
Caption: A flowchart illustrating the key stages of a preclinical pharmacokinetic study.
Discussion and Future Outlook
The available data consistently demonstrate the low oral bioavailability of this compound A, both in its pure form and as a component of fingerroot extract, with values ranging from approximately 6% to 9%.[3][4] This is likely attributable to its high lipophilicity and poor aqueous solubility. Interestingly, the fingerroot extract formulation, particularly when prepared with solubility enhancers like β-cyclodextrin, shows comparable or slightly improved pharmacokinetic parameters compared to the pure compound in some studies.[1][2] This suggests that the presence of other phytochemicals in the extract or the formulation excipients may play a role in its absorption.
To overcome the challenge of low oral bioavailability, advanced formulation strategies are being explored for poorly soluble compounds. While specific in-vivo pharmacokinetic data for advanced formulations of this compound A are not yet available in the published literature, technologies such as Solid Lipid Nanoparticles (SLNs) and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) hold significant promise. These nanoformulations can enhance the solubility and dissolution rate of lipophilic drugs, protect them from degradation in the gastrointestinal tract, and facilitate their transport across the intestinal epithelium, thereby potentially increasing their systemic absorption and therapeutic efficacy.
References
- 1. Absolute oral bioavailability and possible metabolic pathway of this compound A from Boesenbergia rotunda extract in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oral Bioavailability, Tissue Distribution, Metabolism, and Excretion of this compound A from Boesenbergia rotunda Extract in Healthy Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral Bioavailability, Tissue Distribution, Metabolism, and Excretion of this compound A from Boesenbergia rotunda Extract in Healthy Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound A following oral administration of a Boesenbergia pandurata extract to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Pharmacokinetics of this compound a following oral administration of a Bo" by Jihyun Won, Keumhan Noh et al. [jfda-online.com]
Safety Operating Guide
Navigating the Safe Disposal of Panduratin: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step operational plan for the proper disposal of Panduratin, a natural compound of interest in various research fields. While the available Safety Data Sheet (SDS) for this compound A indicates it is not classified as a hazardous substance, this protocol is founded on a precautionary principle to ensure the highest safety standards and compliance with general laboratory best practices.[1]
Immediate Safety and Handling Protocols
Before initiating any procedure that will generate this compound waste, it is crucial to consult your institution's Environmental Health and Safety (EHS) department and review the site-specific chemical hygiene plan. All personnel handling this compound should be trained in general chemical waste management.
Personal Protective Equipment (PPE):
To minimize exposure, the following PPE is mandatory when handling this compound:
-
Eye Protection: Wear tightly fitting safety goggles.
-
Hand Protection: Use chemical-impermeable gloves. Gloves should be inspected before use and replaced immediately if contaminated.
-
Body Protection: A standard laboratory coat is required.
Quantitative Data Summary for this compound A
For accurate labeling and documentation of this compound waste, the following key chemical identifiers are provided:
| Property | Value |
| Chemical Name | This compound A |
| CAS Number | 89837-52-5 |
| Hazard Classification | Not a hazardous substance or mixture[1] |
Step-by-Step Disposal Procedures
The following protocol outlines the necessary steps for the safe segregation, collection, storage, and disposal of this compound waste.
Step 1: Waste Segregation and Collection
Proper segregation of waste is essential to prevent unintended chemical reactions and to facilitate appropriate disposal streams.[2][3]
-
Solid Waste:
-
Collect unused or expired this compound powder in a designated, compatible, and clearly labeled waste container.
-
Dispose of items such as gloves, absorbent paper, and pipette tips that have come into contact with this compound in a designated container for non-hazardous solid chemical waste.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, leak-proof waste container.
-
Rinsates from cleaning contaminated glassware should also be collected as liquid chemical waste. Do not dispose of this compound solutions down the drain unless explicitly permitted by your institution's EHS department.[4]
-
-
Sharps:
-
Any sharps, such as needles or broken glass, contaminated with this compound must be placed in a puncture-resistant sharps container that is clearly labeled.
-
Step 2: Labeling and Container Management
Accurate labeling is critical for safe handling and disposal.[2][5]
-
All waste containers must be clearly labeled with "this compound Waste" and a general description of the contents (e.g., "Solid Waste," "Aqueous Solution").
-
Ensure containers are made of a compatible material and are kept securely closed at all times, except when adding waste.[2][3] Funnels should not be left in container openings.[2]
Step 3: Storage and Final Disposal
-
Secure Storage: Store all sealed and labeled this compound waste containers in a designated, secure, and well-ventilated secondary containment area.
-
Professional Disposal: The standard and recommended procedure is to arrange for disposal through your institution's EHS department. They will coordinate with a licensed environmental waste management company for final disposal. On-site chemical neutralization or disposal by researchers is not advised.
Experimental Protocols: Spill Management
In the event of a this compound spill, follow these procedures to minimize exposure and environmental contamination:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Ensure you are wearing the appropriate personal protective equipment.
-
Contain the Spill:
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.
-
For liquid spills, use an inert absorbent material to contain and collect the waste.
-
-
Decontaminate the Area: Thoroughly clean the spill area with an appropriate solvent and decontaminating solution as recommended by your institution's EHS department.
-
Dispose of Cleaning Materials: All cleaning materials must be disposed of as solid this compound waste.
Visualization of the this compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Panduratin
Essential Safety and Handling of Panduratin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound A in a laboratory setting. The following procedures are based on available safety data and general best practices for handling research-grade chemical compounds. While this compound A is not classified as a hazardous substance, its toxicological properties have not been exhaustively studied, warranting careful handling.
Chemical and Toxicological Data Summary
The following tables summarize the available data for this compound A.
Table 1: Physical and Chemical Properties of this compound A
| Property | Data |
| CAS Number | 89837-52-5 |
| Molecular Formula | C₂₆H₃₀O₄ |
| Molecular Weight | 406.52 g/mol |
| Appearance | No data available |
| Odor | No data available |
| Solubility in Water | No data available |
| Melting Point/Freezing Point | No data available |
| Boiling Point & Boiling Range | No data available |
| Flash Point | No data available |
| Vapor Pressure | No data available |
| Vapor Density | No data available |
| Relative Density | No data available |
| Data sourced from a Material Safety Data Sheet for this compound A.[1] |
Table 2: Summary of Toxicological Studies in Animal Models
| Study Type | Animal Model | Dosage and Administration | Findings |
| Pharmacokinetics | Healthy Rats | Intravenous (4.5 mg/kg) and Oral (45 mg/kg) | No abnormalities or signs of toxicity were observed.[2] |
| Sub-chronic Toxicity | Rats | Oral (25-100 mg/kg/day of fingerroot extract for 90 days) | No evidence of toxicity or mortality was found.[2] |
| Anticancer Study | Male Sprague–Dawley rats | Diet containing ethanolic extracts from 4% by weight of dried rhizomes | The extracts appeared to be non-toxic at the administered dose.[3] |
| This table summarizes findings from preclinical studies and does not represent established human toxicity. |
Personal Protective Equipment (PPE) and Handling Procedures
Although not classified as hazardous, prudent laboratory practices should be followed when handling this compound A.
Recommended Personal Protective Equipment
-
Gloves: Wear standard laboratory gloves (e.g., nitrile) to prevent direct skin contact.[4][5]
-
Eye Protection: Use safety glasses with side shields or goggles to protect against accidental splashes.[5]
-
Lab Coat: A standard lab coat should be worn to protect personal clothing.[6]
-
Respiratory Protection: Not generally required if handled in a well-ventilated area. If creating aerosols or dust, work in a fume hood.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a clean and organized workspace.
-
Confirm that safety equipment, such as an eyewash station and safety shower, is accessible.
-
Work in a well-ventilated area or under a chemical fume hood.
-
-
Handling the Compound:
-
When weighing the solid form, avoid creating dust.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers with this compound A closed when not in use.[7]
-
-
Accidental Spills:
-
For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable container for disposal.
-
Clean the spill area with soap and water.
-
Ensure proper PPE is worn during cleanup.
-
First Aid Measures
In the event of exposure, follow these first aid procedures as outlined in the safety data sheet[1]:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water.[1]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1]
-
Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting.[1]
In all cases of significant exposure, seek medical attention.
Disposal Plan
-
Dispose of this compound A and any contaminated materials in accordance with local, state, and federal regulations.[1]
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[8]
-
Do not dispose of this compound A down the drain or in the regular trash.
Visualized Workflows
The following diagrams illustrate the general handling workflow and first aid procedures for this compound A.
References
- 1. abmole.com [abmole.com]
- 2. Oral Bioavailability, Tissue Distribution, Metabolism, and Excretion of this compound A from Boesenbergia rotunda Extract in Healthy Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pppmag.com [pppmag.com]
- 5. PPE thanatopraxy - Protection & safety for professionals [boutique.eihf-isofroid.eu]
- 6. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
